molecular formula C6H10O B092815 (2E,4E)-Hexa-2,4-dien-1-ol CAS No. 111-28-4

(2E,4E)-Hexa-2,4-dien-1-ol

Cat. No.: B092815
CAS No.: 111-28-4
M. Wt: 98.14 g/mol
InChI Key: MEIRRNXMZYDVDW-MQQKCMAXSA-N
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Description

trans,trans-2,4-Hexadien-1-ol is a diunsaturated alcohol that serves as a valuable intermediate and reference standard in diverse research fields. In flavor and fragrance research, it is recognized for its fresh green and vegetable aroma with fruity, tropical nuances, making it a compound of interest for profiling natural products and developing synthetic flavorings . It has been identified as a natural constituent in various foods, such as raw and cooked asparagus and naranjilla fruit , and its safety as a flavoring agent has been evaluated by international bodies . Beyond organoleptic studies, this compound functions as a versatile building block in organic synthesis and materials science. It is employed as a component in the preparation of specialized photocurable polyurethane coatings that impart a leather-like texture to textiles . Its structure, featuring two trans double bonds and a terminal hydroxyl group, makes it a suitable substrate for investigating catalytic asymmetric synthesis and other chemical transformations to create more complex molecular architectures . For research use only. Not for human or veterinary or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E)-hexa-2,4-dien-1-ol
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InChI

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-5,7H,6H2,1H3/b3-2+,5-4+
Source PubChem
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InChI Key

MEIRRNXMZYDVDW-MQQKCMAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C/C=C/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
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DSSTOX Substance ID

DTXSID3047631
Record name (2E,4E)-Hexa-2,4-dien-1-ol
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Molecular Weight

98.14 g/mol
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Physical Description

Solid with an agreeable odor of freshly cut grass; mp = 30.5-31.5 deg C; [Merck Index] Colorless solid with a green herbal odor; [Bedoukian Research MSDS], colourless solid; green, vegetable aroma
Record name 2,4-Hexadien-1-ol
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Record name 2,4-Hexadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1165/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water; Soluble in fat, soluble (in ethanol)
Record name 2,4-Hexadien-1-ol
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Vapor Pressure

0.02 [mmHg]
Record name 2,4-Hexadien-1-ol
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CAS No.

17102-64-6, 111-28-4
Record name (2E,4E)-2,4-Hexadien-1-ol
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Record name Sorbic alcohol
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Record name 2,4-Hexadien-1-ol
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Record name 2,4-Hexadien-1-ol, (2E,4E)-
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Record name (2E,4E)-Hexa-2,4-dien-1-ol
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Record name Hexa-2,4-dien-1-ol
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Record name (E,E)-hexa-2,4-dien-1-ol
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Record name SORBIC ALCOHOL
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Foundational & Exploratory

The Ubiquitous Presence of (2E,4E)-Hexa-2,4-dien-1-ol in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2E,4E)-Hexa-2,4-dien-1-ol , a C6 volatile organic compound also known as sorbic alcohol, is a naturally occurring aliphatic alcohol found across a diverse range of plant species. Recognized by its characteristic floral fragrance, this compound plays a significant role in plant physiology, particularly in defense signaling pathways. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, detailing its biosynthesis, methods for its analysis, and its role in plant signaling cascades.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile component in various plants, including soybean (Glycine max) and the perennial herb Houttuynia cordata. While its presence is widely acknowledged, comprehensive quantitative data on its concentration in different plant tissues remains an area of active research. The table below summarizes available quantitative data for the closely related C6 aldehyde, (2E,4E)-Hexa-2,4-dienal, which serves as the direct precursor to the alcohol. The concentration of the alcohol is expected to be in a similar range, though influenced by the activity of alcohol dehydrogenase in specific tissues.

Plant SpeciesTissue/ProductCompoundConcentration (mg/kg)Reference
ApricotFruit(2E,4E)-Hexa-2,4-dienal0 - 0.2[1]
TomatoFruit(2E,4E)-Hexa-2,4-dienal0.186 - 0.282[1]
Kiwi FruitFruit Pulp(2E,4E)-Hexa-2,4-dienal~0.0004[1]
Roasted Peanuts(2E,4E)-Hexa-2,4-dienal0.001 - 0.003[1]

Biosynthesis: The Lipoxygenase (LOX) Pathway

The formation of this compound in plants is a product of the lipoxygenase (LOX) pathway, a crucial metabolic cascade initiated in response to biotic and abiotic stresses, such as wounding or pathogen attack. This pathway is responsible for the generation of a variety of C6 volatile compounds, often referred to as "green leaf volatiles."

The biosynthesis begins with the release of polyunsaturated fatty acids, primarily linolenic acid, from plant cell membranes. The key steps are as follows:

  • Oxygenation: The enzyme lipoxygenase (LOX) incorporates molecular oxygen into the fatty acid chain, forming a 13-hydroperoxy-linolenic acid intermediate.

  • Cleavage: Hydroperoxide lyase (HPL) then cleaves this intermediate, resulting in the formation of (Z)-3-hexenal.

  • Isomerization: An isomerase enzyme subsequently converts (Z)-3-hexenal into the more stable (E)-2-hexenal.

  • Further Isomerization: Through subsequent enzymatic or non-enzymatic processes, (E)-2-hexenal can be isomerized to (2E,4E)-Hexa-2,4-dienal.

  • Reduction: Finally, the enzyme alcohol dehydrogenase (ADH) reduces the aldehyde group of (2E,4E)-Hexa-2,4-dienal to a hydroxyl group, yielding this compound.

Biosynthesis of this compound via the LOX pathway.

Role in Plant Signaling

C6 volatile compounds, including this compound and its aldehyde precursor, act as signaling molecules in plant defense.[2][3] When a plant is damaged, the release of these volatiles can trigger defense responses in undamaged parts of the same plant and in neighboring plants. This "airborne" signaling can prime plants to respond more quickly and robustly to subsequent threats.

The perception of C6 aldehydes by plant cells can lead to a cascade of downstream events, including:

  • Ion Fluxes: A rapid increase in cytosolic calcium ion concentrations ([Ca²⁺]cyt) is one of the earliest detectable responses.[4]

  • Gene Expression: The expression of a subset of defense-related genes is induced.[2] This includes genes involved in the phenylpropanoid pathway and the LOX pathway itself, creating a positive feedback loop.

  • Hormone Crosstalk: The signaling pathway initiated by C6 volatiles can interact with other plant hormone signaling pathways, such as the jasmonic acid (JA) pathway, to fine-tune the defense response.

G C6_Aldehyde (2E,4E)-Hexa-2,4-dienal (or other C6-aldehydes) Perception Perception at Cell Membrane C6_Aldehyde->Perception Ca_Influx Increase in [Ca²⁺]cyt Perception->Ca_Influx Kinase_Cascade MAP Kinase Cascade Ca_Influx->Kinase_Cascade TF_Activation Activation of Transcription Factors Kinase_Cascade->TF_Activation Gene_Expression Induction of Defense Gene Expression TF_Activation->Gene_Expression Defense_Response Enhanced Defense Response Gene_Expression->Defense_Response

Simplified signaling pathway initiated by C6-aldehydes.

Experimental Protocols

The analysis of this compound and other C6 volatiles in plants is typically performed using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This method is highly sensitive and allows for the identification and quantification of volatile compounds from a small amount of plant material.

Detailed Protocol: HS-SPME-GC-MS Analysis of C6 Volatiles

1. Sample Preparation:

  • Harvest fresh plant tissue (e.g., leaves, flowers, fruits) and immediately weigh a precise amount (e.g., 0.5 - 2.0 g) into a headspace vial (e.g., 20 mL).

  • To inhibit enzymatic activity that could alter the volatile profile post-harvest, it is crucial to either flash-freeze the tissue in liquid nitrogen and store it at -80°C or to add a quenching solution (e.g., saturated calcium chloride) to the vial.

  • For quantitative analysis, add a known amount of an appropriate internal standard to the vial. For C6 alcohols, a deuterated analog such as hexanol-d13 is recommended.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Place the sealed headspace vial in a temperature-controlled autosampler or water bath.

  • Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.

  • Expose a SPME fiber to the headspace for a set extraction time (e.g., 30-60 minutes). The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatiles, including C6 alcohols.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Insert the SPME fiber into the heated GC injector port (e.g., 250°C) to desorb the analytes onto the GC column.

  • Separation: Use a suitable capillary column (e.g., DB-5ms or equivalent) for the separation of the volatile compounds. A typical oven temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250-280°C) to elute all compounds.

  • Detection: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative identification by comparing mass spectra to libraries (e.g., NIST). For quantitative analysis, selected ion monitoring (SIM) mode is used to increase sensitivity and selectivity for the target analytes and internal standards.

4. Quantification:

  • Create a calibration curve by analyzing standards of this compound at different concentrations with a constant amount of the internal standard.

  • Calculate the concentration of the analyte in the plant sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

G Start Plant Tissue Collection Sample_Prep Sample Preparation (Weighing, Internal Standard) Start->Sample_Prep HS_SPME HS-SPME (Equilibration & Extraction) Sample_Prep->HS_SPME GC_MS GC-MS Analysis (Desorption, Separation, Detection) HS_SPME->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis End Results Data_Analysis->End

Workflow for the analysis of this compound.

Conclusion

This compound is a significant, naturally occurring C6 volatile in plants, produced via the lipoxygenase pathway. Its role as a signaling molecule in plant defense mechanisms makes it a compound of interest for researchers in plant science and those involved in the development of novel crop protection strategies and nature-derived pharmaceuticals. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this and other related volatile compounds, paving the way for a deeper understanding of their physiological functions and potential applications. Further research is warranted to expand the quantitative data on its occurrence in a wider variety of plant species and to elucidate the finer details of its signaling pathways.

References

Characterization of (2E,4E)-Hexa-2,4-dien-1-ol: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of (2E,4E)-Hexa-2,4-dien-1-ol. The information presented herein is essential for the unambiguous identification and quality control of this compound in research and development settings. All data is sourced from the Spectral Database for Organic Compounds (SDBS), a trusted resource for spectroscopic information.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) data for this compound.

Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
1.74Doublet6.8H-6 (CH₃)
4.18Doublet5.4H-1 (CH₂OH)
5.5-5.9Multiplet-H-2, H-3
5.9-6.3Multiplet-H-4, H-5
1.4 (variable)Singlet-OH

Solvent: CDCl₃, Spectrometer Frequency: 90 MHz

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) data for this compound.

Chemical Shift (δ) [ppm]Assignment
18.1C-6 (CH₃)
63.7C-1 (CH₂OH)
128.5C-3 or C-4
129.5C-2 or C-5
131.0C-4 or C-3
132.8C-5 or C-2

Solvent: CDCl₃, Spectrometer Frequency: 22.5 MHz

IR Spectroscopic Data

Table 3: Key IR (Infrared) absorption bands for this compound.

Wavenumber [cm⁻¹]IntensityAssignment
3350 (broad)StrongO-H stretch
3020Medium=C-H stretch
2960, 2920, 2860MediumC-H stretch
1660MediumC=C stretch
1440MediumC-H bend
1080StrongC-O stretch
990Strongtrans C=C bend

Sample Preparation: Liquid Film

Mass Spectrometry Data

Table 4: Mass Spectrometry (MS) data for this compound.

m/zRelative Intensity [%]Assignment
9820[M]⁺ (Molecular Ion)
83100[M - CH₃]⁺
6940[M - C₂H₅]⁺
5560[C₄H₇]⁺
4180[C₃H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are based on standard laboratory practices and the available information from the data source.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Apply a 90° pulse with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

    • A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Employ a relaxation delay appropriate for the expected T₁ values of the carbon atoms.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Reference the spectra to the TMS signal at 0 ppm.

    • Perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum.

    • Identify the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation (Liquid Film Method):

    • Place a small drop of neat this compound directly onto a salt plate (e.g., NaCl or KBr).

    • Gently place a second salt plate on top to create a thin liquid film.

  • Instrument Setup:

    • Place the salt plates in the sample holder of the FT-IR spectrometer.

    • Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • Identify the wavenumbers of the major absorption bands.

    • Correlate the observed bands with known functional group absorptions.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • The sample is vaporized in the ion source.

  • Ionization (Electron Ionization - EI):

    • The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Processing:

    • A mass spectrum is generated, plotting the relative intensity of the ions as a function of their m/z ratio.

    • Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Final Characterization Sample Compound: This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity Report Comprehensive Report Purity->Report

Caption: Generalized workflow for spectroscopic characterization.

An In-depth Technical Guide to (2E,4E)-Hexa-2,4-dien-1-ol (CAS No. 111-28-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,4E)-Hexa-2,4-dien-1-ol, also known as sorbic alcohol, is a conjugated diene alcohol with the chemical formula C₆H₁₀O. While it has found applications in the flavor and fragrance industry, a comprehensive understanding of its chemical synthesis, analytical characterization, and biological activity is paramount for its potential consideration in broader research and development, including pharmaceutical applications. This technical guide provides a detailed overview of this compound, focusing on its chemical identity, synthesis, purification, analytical data, and the current state of knowledge regarding its biological effects and safety. A notable finding is the current prohibition of its use as a fragrance ingredient by the International Fragrance Association (IFRA) due to insufficient safety data, highlighting a critical knowledge gap for the scientific community.

Chemical Identity and Physical Properties

This compound is the specific stereoisomer of 2,4-hexadien-1-ol with trans configurations at both double bonds. There is some ambiguity in the literature regarding its CAS number; while 111-28-4 is often used for the general structure, 17102-64-6 is more specific to the (2E,4E) or trans,trans isomer.[1][2][3][4][5][6] For clarity, this guide will refer to the (2E,4E) isomer.

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C₆H₁₀O[7]
Molecular Weight 98.14 g/mol [4]
Appearance Colorless solid or liquid[8]
Melting Point 28-33 °C[3][9]
Boiling Point 80 °C at 12 mmHg[3][9]
Density 0.871 g/mL at 25 °C[8][9]
Refractive Index (n²⁰/D) 1.5[3][8]
Flash Point 71.11 °C (160 °F)[10][11]
Solubility Slightly miscible with water; soluble in alcohol and ether.[8][9]

Experimental Protocols

Synthesis of this compound from Sorbic Acid

A common and effective method for the preparation of this compound is the reduction of (2E,4E)-hexa-2,4-dienoic acid (sorbic acid). A patented method describes a two-step process involving the formation of a mixed anhydride followed by reduction with sodium borohydride.[4]

Step 1: Synthesis of Sorbic Acid Mixed Anhydride

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a constant pressure funnel, add 33.6 g (0.3 mol) of sorbic acid, 30.3 g (0.3 mol) of triethylamine, and 340 g of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the mixture in an ice bath to obtain a colorless, transparent liquid.

  • Slowly add 32.55 g (0.3 mol) of ethyl chloroformate dropwise at 0 °C, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours.

  • Filter the reaction mixture and remove the solvent under reduced pressure to obtain the sorbic acid mixed anhydride.

Step 2: Reduction to this compound

  • In a separate reaction vessel, dissolve the sorbic acid mixed anhydride in a suitable solvent.

  • Add sodium borohydride in a 1:1.3 molar ratio relative to the starting sorbic acid.

  • Maintain the reaction temperature between 0 °C and 25 °C and stir for 4-5 hours.

  • After the reaction is complete, perform a standard aqueous work-up. This typically involves quenching the excess reducing agent with a dilute acid, followed by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude this compound.

Purification

The crude product obtained from the synthesis can be purified by standard laboratory techniques.

  • Distillation: Fractional distillation under reduced pressure is a suitable method for purifying the alcohol, given its boiling point of 80 °C at 12 mmHg.[3][9]

  • Chromatography: Column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed for high-purity isolation. A reverse-phase HPLC method using an acetonitrile/water mobile phase has also been reported for its analysis and could be adapted for preparative separation.[12][13]

Analytical Data

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Technique Expected Features
¹H NMR Signals corresponding to the methyl, olefinic, and methylene protons, with characteristic coupling constants for the trans double bonds.
¹³C NMR Resonances for the methyl, four sp² hybridized olefinic carbons, and the hydroxymethyl carbon.
FT-IR A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, C-H stretching of the alkyl and vinyl groups, C=C stretching of the conjugated diene system around 1600-1650 cm⁻¹, and C-O stretching around 1000-1200 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) at m/z = 98. Fragmentation patterns would likely involve the loss of a water molecule (M-18), a hydroxyl radical (M-17), and cleavage of the carbon-carbon bonds.[10][14]

Note: Detailed spectral data can be found in public databases such as the NIST WebBook and ChemicalBook under the compound's CAS numbers.[8][10][11][14][15]

Biological Activity and Signaling Pathways

A comprehensive literature review reveals a significant lack of in-depth studies on the biological activity and potential signaling pathway interactions of this compound, particularly in the context of drug development.

  • Flavor and Fragrance: It has been used as a flavoring agent and has a floral or green herbal odor.[16] However, the International Fragrance Association (IFRA) has prohibited its use as a fragrance ingredient due to "insufficient data" for a comprehensive safety assessment.[2][17] This underscores the need for further toxicological and safety studies.

  • Metabolic Product: It has been identified as a metabolite in the yeast Saccharomyces cerevisiae.[17] In the wine industry, lactic acid bacteria can reduce sorbic acid (a common wine preservative) to sorbyl alcohol. This can then be converted to 2-ethoxyhexa-3,5-diene, which has an undesirable odor.[18]

  • Precursor Effects: Its parent compound, sorbic acid, has been studied more extensively. For instance, one study investigated the effects of sorbic acid on hepatic fatty acid metabolism in mice, finding that it led to hepatic lipid accumulation.[19] However, these findings cannot be directly extrapolated to this compound without further investigation.

  • Lack of Signaling Pathway Data: There is currently no published evidence directly linking this compound to specific signaling pathways or demonstrating significant pharmacological activity that would make it a direct candidate for drug development.

Visualizations

Synthesis Workflow

synthesis_workflow cluster_step1 Step 1: Mixed Anhydride Formation cluster_step2 Step 2: Reduction cluster_purification Purification sorbic_acid Sorbic Acid reagents1 Ethyl Chloroformate, Triethylamine, THF anhydride Sorbic Acid Mixed Anhydride reagents2 Sodium Borohydride reagents1->anhydride 0-10 °C, 2h product This compound crude_product Crude Product product->crude_product reagents2->product 0-25 °C, 4-5h purification_method Distillation or Chromatography purified_product Purified Product purification_method->purified_product

Caption: Synthesis and purification workflow for this compound.

Logical Relationship of Chemical Entities

chemical_relationships cluster_reactants Starting Materials cluster_product Target Compound cluster_derivative Related Derivative sorbic_acid Sorbic Acid (2E,4E)-Hexa-2,4-dienoic Acid product This compound sorbic_acid->product Reduction sorbaldehyde Sorbaldehyde (2E,4E)-Hexa-2,4-dienal sorbaldehyde->product Reduction ester (2E,4E)-Hexa-2,4-dien-1-yl acetate product->ester Acetylation

Caption: Key chemical relationships involving this compound.

Conclusion and Future Directions

This compound is a well-characterized small molecule with established synthetic routes and analytical profiles. However, for an audience of researchers, scientists, and drug development professionals, the most critical takeaway is the profound lack of data regarding its biological activity and safety. The prohibition by IFRA due to insufficient data serves as a strong indicator of this knowledge gap.

Future research should prioritize comprehensive toxicological studies to establish a clear safety profile. Furthermore, screening for biological activity, including but not limited to antimicrobial, anti-inflammatory, and cytotoxic effects, could uncover previously unknown therapeutic potential. Given its conjugated diene structure, its potential as a Michael acceptor or its role in redox processes within biological systems could be explored. Until such studies are conducted, the application of this compound outside of the flavor industry remains speculative, and its consideration for any application involving human exposure should be approached with significant caution.

References

Molecular weight and formula of (2E,4E)-Hexa-2,4-dien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (2E,4E)-Hexa-2,4-dien-1-ol

Core Molecular Data and Physical Properties

This compound, also known as sorbic alcohol, is a versatile organic compound with significant applications in chemical synthesis and research.[1][2] Its structure features a six-carbon chain with two conjugated trans double bonds and a primary alcohol functional group.[2][3] This unique combination of functional groups dictates its chemical reactivity and utility as a building block for more complex molecules.[1]

Table 1: Molecular and Physicochemical Properties of this compound

PropertyValue
Molecular Formula C6H10O[2][4][5]
Molecular Weight 98.14 g/mol [2][4][6]
CAS Number 17102-64-6[6][7]
Appearance Colorless to light yellow liquid after melting.[4][8]
Melting Point 28-33 °C[4][6]
Boiling Point 80 °C at 12 mmHg[4][6]
Density 0.871 g/mL at 25 °C[4][6]
Refractive Index 1.5 (at 20 °C)[4][6]
Solubility Slightly miscible with water.[4] Miscible with ethanol, ether, and chloroform.[8]
SMILES C/C=C/C=C/CO[2][6]
InChIKey MEIRRNXMZYDVDW-MQQKCMAXSA-N[1][4]

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and natural products.[1] Its conjugated diene structure makes it an ideal substrate for cycloaddition reactions, such as the Diels-Alder reaction, which is a powerful method for constructing cyclic systems.[1]

In the pharmaceutical industry, derivatives of this compound serve as precursors for the synthesis of complex therapeutic agents. For instance, its oxidation product, trans,trans-2,4-hexadienal, is an intermediate in the synthesis of mitomycins (a class of anticancer agents) and antihypercholesterolemic drugs.[1]

Furthermore, in the field of chemical biology, this alcohol has been utilized for the site-specific modification of enzymes, demonstrating its utility in creating novel biocatalysts and bioconjugates.[1] It also finds use as a flavor and fragrance agent.[2][4]

Chemical Synthesis and Reactivity

The synthesis of this compound with high stereoselectivity is crucial for its applications. One effective method involves the stereoselective hydrogenation of sorbic acid derivatives using ruthenium-based catalysts.[1] Additionally, C1-substituted derivatives can be prepared through the addition of Grignard reagents to trans,trans-2,4-hexadienal (sorbaldehyde).[1]

The chemical behavior of this compound is governed by its dual functionality as a primary allylic alcohol and a conjugated diene.[1] This allows it to undergo a variety of chemical transformations, making it a versatile synthetic intermediate.

G Key Reaction Pathways of this compound A This compound B Oxidation A->B D Diels-Alder Reaction (with Dienophile) A->D F Esterification A->F C trans,trans-2,4-Hexadienal (Sorbic Aldehyde) B->C H Substitution/Grignard C->H E Cyclohexene Derivatives D->E G Hexadienyl Esters F->G I C1-Substituted Derivatives H->I

Caption: Key reaction pathways of this compound.

Experimental Protocols

Synthesis and Purity Analysis Workflow

The synthesis of this compound requires careful control of reaction conditions to ensure high isomeric purity. Following synthesis, the product is typically purified and its purity is assessed using chromatographic techniques.

G General Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., Sorbic Acid Derivative) reaction Stereoselective Reduction (e.g., Ru-catalyzed hydrogenation) start->reaction workup Reaction Quenching & Crude Product Extraction reaction->workup purify Chromatography or Distillation workup->purify stabilize Addition of Stabilizer (e.g., α-tocopherol) purify->stabilize gc Gas Chromatography (GC) (Purity Assessment, >98.5%) stabilize->gc hplc Reverse-Phase HPLC (Alternative Analysis) stabilize->hplc nmr ¹H NMR Spectroscopy (Stereochemistry Confirmation) stabilize->nmr

Caption: Workflow for synthesis and analysis of this compound.

Protocol 1: Purity Determination by Gas Chromatography (GC)
  • Objective: To determine the isomeric purity of this compound. Commercial specifications often require a purity of ≥98.5%.[1]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column suitable for the separation of isomers of C6 alcohols.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Temperature Program:

    • Initial oven temperature: 60-80 °C, hold for 1-2 minutes.

    • Ramp: Increase temperature at a rate of 5-10 °C/min to a final temperature of 180-220 °C.

    • Hold at the final temperature for 5-10 minutes.

  • Injector and Detector Temperature: 230-250 °C.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. The purity is determined by the relative peak area of the (2E,4E)-isomer compared to the total area of all peaks. Note that any added stabilizers, such as α-tocopherol, should be identified and excluded from the purity calculation.[1]

Protocol 2: Analysis by Reverse-Phase High-Performance Liquid Chromatography (HPLC)
  • Objective: To analyze this compound using HPLC, suitable for quantification and monitoring reactions.[7]

  • Instrumentation: An HPLC system with a UV detector (detection wavelength set to ~230 nm, the approximate λmax for conjugated dienes).

  • Column: A C18 reverse-phase column (e.g., Newcrom R1).[7]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) can be added to improve peak shape.[7] A typical mobile phase could be Acetonitrile:Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Analysis: Inject the sample and monitor the elution profile. The retention time and peak area can be used for identification and quantification against a standard. This method is scalable for preparative separations and suitable for pharmacokinetic studies.[7]

Safety and Handling

This compound is classified as harmful if swallowed and toxic in contact with skin.[2] It is also an irritant and can cause serious eye damage.[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[8] Due to its susceptibility to degradation, it should be stored in a cool, dark place, often with a stabilizer.[1][4]

References

An In-depth Technical Guide to (2E,4E)-Hexa-2,4-dien-1-ol: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,4E)-Hexa-2,4-dien-1-ol, also known as sorbic alcohol, is a conjugated diene alcohol with significant applications in organic synthesis, particularly as a versatile building block in cycloaddition reactions. Its defined stereochemistry is crucial for its reactivity and the stereochemical outcome of subsequent reactions. This guide provides a comprehensive overview of its chemical structure, stereochemistry, physical and spectroscopic properties, along with detailed experimental protocols for its synthesis and a representative chemical transformation.

Chemical Structure and Stereochemistry

This compound is a six-carbon aliphatic alcohol containing two conjugated double bonds. The designation "(2E,4E)" specifies the stereochemistry of these double bonds, indicating that both have a trans or entgegen configuration. This specific spatial arrangement of the substituents around the double bonds is a key determinant of the molecule's chemical and physical properties.

The structure consists of a hydroxyl group (-OH) at the C1 position, making it a primary allylic alcohol. The conjugated system of double bonds at the C2 and C4 positions leads to electron delocalization, which imparts additional stability to the molecule.

Molecular Formula: C₆H₁₀O

Molecular Weight: 98.14 g/mol

IUPAC Name: this compound

CAS Number: 17102-64-6

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference(s)
AppearanceColorless to light yellow liquid or solid[1]
Melting Point28-33 °C[1]
Boiling Point80 °C at 12 mmHg[1]
Density0.871 g/mL at 25 °C[1]
Refractive Index1.500 at 20 °C[1]
SolubilitySlightly miscible with water; miscible with ethanol, ether[1]

Spectroscopic Data

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and olefinic protons, with characteristic coupling constants for the trans double bonds.

¹³C NMR (Predicted): The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in different chemical environments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

Wavenumber (cm⁻¹)Functional Group
~3300 (broad)O-H stretch (alcohol)
~3010=C-H stretch (alkene)
~1650C=C stretch (conjugated diene)
~965=C-H bend (trans-alkene)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 98.

Experimental Protocols

Synthesis of this compound via Reduction of Sorbic Acid

This protocol is adapted from a patented procedure for the reduction of sorbic acid.

Materials:

  • Sorbic acid

  • Triethylamine

  • Ethyl chloroformate

  • Sodium borohydride

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve sorbic acid in anhydrous THF.

  • Add triethylamine to the solution.

  • Cool the mixture to 0-10 °C using an ice bath.

  • Slowly add ethyl chloroformate dropwise over 30 minutes, maintaining the temperature between 0 and 10 °C.

  • After the addition is complete, stir the reaction mixture at 10 °C for an additional 30 minutes.

  • In a separate flask, prepare a suspension of sodium borohydride in anhydrous THF.

  • To the sodium borohydride suspension, add the previously prepared mixed acid anhydride solution dropwise at 10-15 °C.

  • Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure.

Characterization: The final product should be characterized by GC-MS and NMR to confirm its identity and purity.

Diels-Alder Reaction with Maleic Anhydride

This protocol describes a classic Diels-Alder reaction using this compound as the diene.

Materials:

  • This compound

  • Maleic anhydride

  • Toluene

  • Standard reflux and filtration apparatus

Procedure:

  • In a round-bottom flask, combine equimolar amounts of this compound and maleic anhydride.

  • Add toluene as the solvent.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Further cool the mixture in an ice bath to induce crystallization of the product.

  • Collect the crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold toluene.

  • Allow the product to air dry.

Characterization: The resulting Diels-Alder adduct can be characterized by melting point determination, and its structure confirmed by IR and NMR spectroscopy.

Visualizations

Chemical Structure

G cluster_0 This compound C1 CH3 C2 CH C1->C2 C3 CH C2->C3 C4 CH C3->C4 C5 CH C4->C5 C6 CH2OH C5->C6

Caption: 2D Chemical Structure of this compound.

Synthesis Workflow: Reduction of Sorbic Acid

G cluster_workflow Synthesis of this compound start Sorbic Acid in THF step1 Addition of Triethylamine and Ethyl Chloroformate start->step1 step2 Formation of Mixed Acid Anhydride step1->step2 step3 Reduction with Sodium Borohydride step2->step3 step4 Workup and Purification step3->step4 end This compound step4->end

Caption: Workflow for the synthesis via reduction of sorbic acid.

Experimental Workflow: Diels-Alder Reaction

G cluster_diels_alder Diels-Alder Reaction Workflow reactants Combine this compound and Maleic Anhydride in Toluene reflux Reflux Reaction Mixture reactants->reflux cooling Cool to Room Temperature and then in Ice Bath reflux->cooling filtration Vacuum Filtration cooling->filtration product Collect Crystalline Diels-Alder Adduct filtration->product

Caption: Experimental workflow for the Diels-Alder reaction.

Conclusion

This compound is a valuable reagent in organic synthesis, with its well-defined stereochemistry playing a pivotal role in its reactivity. This guide has provided a detailed overview of its chemical and physical properties, along with established experimental procedures for its preparation and a key chemical transformation. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to (2E,4E)-Hexa-2,4-dien-1-ol: A Primary Allylic Alcohol for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,4E)-Hexa-2,4-dien-1-ol, also known as sorbic alcohol, is a primary allylic alcohol that serves as a versatile building block in organic synthesis. Its conjugated diene structure and reactive hydroxyl group make it a valuable precursor for a range of molecules, particularly in the development of anti-inflammatory agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of this compound. It details experimental protocols for its synthesis and major transformations, presents its physicochemical and spectroscopic data in a structured format, and explores its role as a precursor to bioactive molecules, notably in the synthesis of leukotriene antagonists. This document is intended to be a resource for researchers and professionals in drug discovery and development, providing the necessary technical information to leverage this compound in their synthetic strategies.

Chemical and Physical Properties

This compound is a C6 primary fatty alcohol characterized by two trans double bonds at positions 2 and 4.[1] This conjugated system is crucial to its chemical reactivity.

PropertyValueReference
Molecular Formula C₆H₁₀O[2]
Molecular Weight 98.14 g/mol [2]
CAS Number 17102-64-6[2]
Appearance Colorless to light yellow solid or liquid
Melting Point 28-33 °C
Boiling Point 80 °C at 12 mmHg
Density 0.871 g/mL at 25 °C
Refractive Index n20/D 1.5
Solubility Slightly miscible with water
Synonyms Sorbic alcohol, (E,E)-2,4-Hexadien-1-ol, trans,trans-2,4-Hexadien-1-ol[2]

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Spectroscopy Key Data
¹H NMR Spectral data available, though specific peak assignments and coupling constants require further detailed analysis from referenced spectra.[3]
¹³C NMR Spectral data available for detailed structural elucidation.[3]
IR Spectroscopy Characteristic peaks include a broad O-H stretch (~3300 cm⁻¹), C-H stretches from sp² and sp³ carbons (~2850-3100 cm⁻¹), a C=C stretch (~1650 cm⁻¹), and a C-O stretch (~1000-1200 cm⁻¹).[4][5]
Mass Spectrometry The mass spectrum shows a molecular ion peak corresponding to its molecular weight.[6]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of sorbic acid or its esters.

Experimental Protocol: Reduction of Sorbic Acid using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of a carboxylic acid to a primary alcohol using a strong reducing agent.

Materials:

  • Sorbic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Saturated aqueous solution of sodium sulfate

  • Hydrochloric acid (1 M)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlH₄ in anhydrous diethyl ether is prepared.

  • A solution of sorbic acid in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension at 0 °C with constant stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the completion of the reaction.

  • The reaction is cooled in an ice bath and quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).[5]

  • The resulting precipitate of aluminum salts is filtered off, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be purified by distillation under reduced pressure.

G Sorbic Acid Sorbic Acid Reaction Mixture Reaction Mixture Sorbic Acid->Reaction Mixture LiAlH4 in Ether LiAlH4 in Ether LiAlH4 in Ether->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Reflux Filtration Filtration Quenching->Filtration H2O, NaOH(aq) Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Evaporation Evaporation Drying->Evaporation Purification Purification Evaporation->Purification

Synthesis of this compound Workflow

Key Chemical Reactions

As a primary allylic alcohol with a conjugated diene system, this compound undergoes several important chemical transformations.[7]

Oxidation to (2E,4E)-Hexa-2,4-dienal

The primary alcohol can be selectively oxidized to the corresponding aldehyde, (2E,4E)-hexa-2,4-dienal, a valuable synthon in its own right.

This method is effective for the oxidation of allylic alcohols.

Materials:

  • This compound

  • Activated manganese dioxide (MnO₂)

  • Dichloromethane or chloroform

  • Celite

  • Magnetic stirrer

  • Round-bottom flask

  • Filtration apparatus

Procedure:

  • A solution of this compound in dichloromethane is prepared in a round-bottom flask.

  • Activated MnO₂ (a significant excess by weight) is added to the solution.

  • The resulting suspension is stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).[8]

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the MnO₂.

  • The filter cake is washed with additional dichloromethane.

  • The combined filtrate is concentrated under reduced pressure to yield (2E,4E)-hexa-2,4-dienal.

Esterification

The hydroxyl group can be readily esterified with various carboxylic acids or their derivatives to produce esters, some of which have applications as flavoring agents or as intermediates in further synthesis.[7]

Enzymatic esterification offers a mild and selective method for producing esters.

Materials:

  • This compound

  • A suitable carboxylic acid (e.g., acetic acid, butyric acid)

  • Immobilized lipase (e.g., Novozym 435, Lipase from Candida antarctica)[9][10]

  • An organic solvent (e.g., hexane, toluene)

  • Molecular sieves (optional, to remove water)

  • Shaking incubator or magnetic stirrer

  • Filtration apparatus

Procedure:

  • This compound and the carboxylic acid are dissolved in the organic solvent in a flask.

  • Immobilized lipase is added to the mixture. Molecular sieves can be added to drive the equilibrium towards the product by removing the water formed.

  • The mixture is incubated with shaking or stirring at a controlled temperature (e.g., 40-60 °C). The reaction is monitored by TLC or GC.

  • Once the desired conversion is reached, the enzyme is removed by filtration.

  • The solvent is removed under reduced pressure, and the resulting ester can be purified by chromatography or distillation.

Diels-Alder Reaction

The conjugated diene system of this compound makes it an excellent diene for [4+2] cycloaddition reactions, a powerful tool for the construction of cyclic molecules.[7]

This reaction is a classic example of a Diels-Alder reaction.

Materials:

  • This compound

  • Maleic anhydride

  • Toluene

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Crystallization dish

  • Vacuum filtration apparatus

Procedure:

  • Equimolar amounts of this compound and maleic anhydride are dissolved in toluene in a round-bottom flask.

  • The mixture is heated to reflux with stirring for approximately 1-2 hours.

  • The reaction mixture is then cooled to room temperature, and the product is allowed to crystallize.

  • The crystals are collected by vacuum filtration, washed with cold toluene, and dried.

G Hexadienol Hexadienol Reaction Mixture Reaction Mixture Hexadienol->Reaction Mixture Maleic Anhydride Maleic Anhydride Maleic Anhydride->Reaction Mixture Crystallization Crystallization Reaction Mixture->Crystallization Reflux in Toluene Filtration Filtration Crystallization->Filtration Cooling Diels-Alder Adduct Diels-Alder Adduct Filtration->Diels-Alder Adduct

Diels-Alder Reaction Workflow

Role in Drug Development

This compound is a key starting material in the synthesis of various bioactive molecules, particularly those targeting inflammatory pathways. Its diene structure is incorporated into the backbones of complex molecules, including leukotriene receptor antagonists.

Precursor to Leukotriene Receptor Antagonists

Leukotrienes are inflammatory mediators involved in asthma and allergic reactions. Leukotriene receptor antagonists, such as montelukast, block the action of these mediators. The synthesis of certain leukotriene antagonists utilizes dienyl structures that can be derived from precursors like this compound.[1][11]

Potential Anti-inflammatory Activity of Derivatives

The structural motif of this compound is related to fatty acids that can modulate inflammatory signaling. While direct evidence for the alcohol itself is limited, its derivatives, such as esters and ethers, are candidates for inhibiting enzymes in the arachidonic acid cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively.

G cluster_inhibitors Potential Inhibition by Derivatives Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation COX-2 Inhibitors COX-2 Inhibitors COX-2 Inhibitors->COX-2 5-LOX Inhibitors 5-LOX Inhibitors 5-LOX Inhibitors->5-LOX

Arachidonic Acid Cascade and Potential Inhibition
Experimental Protocols for In Vitro Inhibition Assays

This fluorometric assay measures the peroxidase activity of COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic acid

  • Test compound (derivatives of this compound)

  • 96-well black plate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound in COX Assay Buffer.

  • In a 96-well plate, add COX Assay Buffer, COX Cofactor, COX Probe, and the COX-2 enzyme.

  • Add the test compound dilutions to the respective wells. Include a vehicle control and a positive control (e.g., celecoxib).

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.

  • Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound. The IC₅₀ value is then calculated.[12]

This fluorometric assay screens for inhibitors of 5-LOX.

Materials:

  • 5-LOX enzyme

  • LOX Assay Buffer

  • LOX Probe

  • LOX Substrate (e.g., arachidonic acid)

  • Test compound

  • 96-well white plate

  • Fluorometric plate reader

Procedure:

  • Dissolve the test compound in a suitable solvent (e.g., DMSO) and prepare dilutions.

  • In a 96-well plate, prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and the 5-LOX enzyme.

  • Add the test compound to the wells. Include enzyme control, inhibitor control (e.g., zileuton), and solvent control wells.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding the LOX substrate.

  • Measure the fluorescence kinetically at an excitation of ~500 nm and an emission of ~536 nm.

  • Calculate the slope of the reaction for all samples and determine the percent inhibition to calculate the IC₅₀ value.

Safety and Handling

This compound is classified as harmful if swallowed and toxic in contact with skin. It can cause skin irritation and serious eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable primary allylic alcohol for organic synthesis, particularly in the context of drug discovery and development. Its utility as a precursor for complex molecules, including those with potential anti-inflammatory activity, makes it a compound of significant interest. This technical guide has provided a detailed overview of its properties, synthesis, and reactivity, along with practical experimental protocols. For researchers and professionals in the pharmaceutical sciences, a thorough understanding of the chemistry of this compound opens avenues for the design and synthesis of novel therapeutic agents.

References

Understanding the conjugated diene system in sorbic alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Conjugated Diene System in Sorbic Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the conjugated diene system of sorbic alcohol ((2E,4E)-2,4-hexadien-1-ol). The unique electronic structure of this system dictates its spectroscopic properties and chemical reactivity, making it a valuable synthon in organic chemistry and a point of interest in materials science and drug development.

Electronic Structure and Stability

Sorbic alcohol, with the chemical formula C₆H₁₀O, is an unsaturated alcohol featuring a chain of six carbon atoms with two conjugated double bonds and a terminal hydroxyl group.[1][2] The defining feature of sorbic alcohol is its conjugated diene system, which consists of two carbon-carbon double bonds separated by a single bond. This arrangement allows for the continuous overlap of four parallel p-orbitals across carbons 2, 3, 4, and 5.

This delocalization of π-electrons over the four-carbon system results in a more stable molecule compared to isomers with isolated double bonds. The increased stability of conjugated dienes arises from two main factors:

  • Resonance Delocalization : The π-electrons are not confined to two distinct double bonds but are spread across the entire four-carbon system, which lowers the overall energy of the molecule.

  • Hybridization : All four carbons in the conjugated system are sp² hybridized. The C3-C4 single bond is formed from the overlap of two sp² orbitals, resulting in more s-character and a shorter, stronger bond than a typical sp³-sp³ single bond.

The planarity of the diene system is crucial for effective p-orbital overlap. Sorbic alcohol can exist in two primary conformations relative to the C3-C4 single bond: the more stable s-trans and the less stable s-cis conformation. Rotation around this single bond allows for interconversion, though the s-cis conformation is essential for participation in pericyclic reactions like the Diels-Alder reaction.

Diagram: p-Orbital Overlap in Sorbic Alcohol's Conjugated System

Caption: Continuous overlap of p-orbitals in the conjugated diene system of sorbic alcohol.

Table 1: Representative Structural Data for Sorbic Alcohol
ParameterBond TypeHybridizationTypical Value
Bond Lengths
C=CDienesp² - sp²~1.34 Å
C-CDiene (single)sp² - sp²~1.47 Å
C-CAlkylsp³ - sp²~1.50 Å
C-OAlcoholsp³ - sp³~1.43 Å
C-HVinylicsp² - s~1.09 Å
C-HAlkyl/Alcoholsp³ - s~1.09 Å
O-HAlcohol-~0.96 Å
Bond Angles
C=C-CDiene-~120°
C-C-HVinylic-~120°
C-C-OAlcohol-~109.5°

Spectroscopic Analysis

The conjugated π-system profoundly influences the spectroscopic properties of sorbic alcohol, providing distinct signatures in UV-Visible and NMR spectroscopy.

UV-Visible Spectroscopy

Conjugated dienes absorb UV radiation, promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This π → π* transition in conjugated systems requires less energy (and thus occurs at a longer wavelength) than in isolated alkenes. The specific wavelength of maximum absorbance (λmax) can be reliably predicted using the Woodward-Fieser rules.[3][4]

For an acyclic diene like sorbic alcohol, the calculation is as follows:

Table 2: Woodward-Fieser Calculation for (2E,4E)-2,4-Hexadien-1-ol

ContributionWavelength (nm)
Base value for acyclic/heteroannular diene215 nm
Alkyl substituent (at C5)+ 5 nm
Alkyl substituent (-CH₂OH at C2)+ 5 nm
Calculated λmax 225 nm

This calculated value is in close agreement with the experimentally observed λmax for the parent hydrocarbon, 2,4-hexadiene, which is 227 nm.[5] The presence of the hydroxyl group has a minimal effect on the λmax in this case.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of sorbic alcohol provides a detailed map of its proton environment. The protons on the sp² carbons of the diene are significantly deshielded and appear in the 5.5-6.5 ppm region, while the allylic protons of the methyl and methylene groups appear further upfield.

Table 3: ¹H NMR Data for (2E,4E)-2,4-Hexadien-1-ol (Based on analysis of typical spectra in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (-CH₃)~1.75Doublet (d)~6.5
H6 (-CH₂OH)~4.18Doublet (d)~5.0
OHVariable (e.g., ~1.5-2.5)Broad Singlet (br s)-
H2~5.78Doublet of Triplets (dt)J₂,₃ ≈ 15.0, J₂,₆ ≈ 5.0
H3~6.22Doublet of Doublets (dd)J₃,₂ ≈ 15.0, J₃,₄ ≈ 10.5
H4~6.05Doublet of Doublets (dd)J₄,₅ ≈ 15.0, J₄,₃ ≈ 10.5
H5~5.65Doublet of Quartets (dq)J₅,₄ ≈ 15.0, J₅,₁ ≈ 6.5

Chemical Reactivity of the Diene System

The electron-rich conjugated diene is the primary site of reactivity in sorbic alcohol, readily participating in electrophilic additions and pericyclic reactions.

Electrophilic Addition

Like simple alkenes, conjugated dienes undergo addition reactions with electrophiles such as hydrogen halides (HX). The mechanism involves the formation of a resonance-stabilized allylic carbocation intermediate. This delocalized cation can be attacked by the nucleophile at two different positions (C2 or C4), leading to a mixture of 1,2- and 1,4-addition products.

The ratio of these products is highly dependent on the reaction conditions:

  • Kinetic Control (Low Temperature): At lower temperatures, the reaction is irreversible. The major product is the one that is formed fastest, which is typically the 1,2-adduct, as attack at the secondary carbon of the allylic cation has a lower activation energy.

  • Thermodynamic Control (Higher Temperature): At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established. The major product is the most stable one, which is typically the 1,4-adduct, as it often results in a more substituted (and thus more stable) double bond.

Diagram: Electrophilic Addition to a Conjugated Diene

Caption: Kinetic vs. thermodynamic control in electrophilic addition to a conjugated diene.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. In this reaction, the conjugated diene (the 4π electron component) reacts with a dienophile (a 2π electron component, typically an alkene or alkyne) in a concerted, pericyclic fashion. Sorbic alcohol serves as an excellent diene. The reaction is stereospecific and proceeds with high regioselectivity, often favoring the endo product due to favorable secondary orbital interactions in the transition state.

A classic example is the reaction of sorbic alcohol with maleic anhydride, a highly reactive dienophile due to its electron-withdrawing carbonyl groups. This reaction produces a bicyclic anhydride adduct.

Diagram: Diels-Alder Reaction of Sorbic Alcohol

Caption: [4+2] cycloaddition of sorbic alcohol with maleic anhydride to form a bicyclic adduct.

Experimental Protocols

Protocol for UV-Visible Spectroscopy

Objective: To determine the λmax of sorbic alcohol.

  • Solvent Selection: Choose a UV-transparent solvent such as ethanol or hexane. Their UV cutoffs are low (~205 nm and ~195 nm, respectively), ensuring they do not interfere with the diene's absorbance.[6][7]

  • Preparation of Stock Solution: Accurately weigh approximately 10 mg of sorbic alcohol and dissolve it in 100 mL of the chosen solvent in a volumetric flask to create a stock solution.

  • Preparation of Working Solution: Perform a serial dilution of the stock solution to obtain a final concentration of approximately 1 x 10⁻⁵ M. This concentration typically yields an absorbance value within the optimal range of 0.2-1.0.

  • Spectrometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.

  • Blanking: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan to zero the instrument across the desired wavelength range (e.g., 400 nm down to 200 nm).

  • Sample Measurement: Rinse the cuvette with the working solution, then fill it and place it in the spectrophotometer.

  • Data Acquisition: Scan the sample over the same wavelength range. The resulting spectrum will show an absorbance peak; the wavelength at the apex of this peak is the λmax.

Protocol for ¹H NMR Spectroscopy

Objective: To obtain a high-resolution ¹H NMR spectrum of sorbic alcohol.

  • Sample Preparation: Weigh 5-25 mg of sorbic alcohol directly into a clean, dry vial.[8][9]

  • Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[9][10] CDCl₃ is a common choice for its ability to dissolve many organic compounds.

  • Dissolution and Transfer: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If any solid particulates are visible, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry NMR tube.[8][10]

  • Referencing: If the deuterated solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) to the NMR tube. TMS provides a reference peak at 0.00 ppm.

  • Spectrometer Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Data Acquisition: The spectrometer will lock onto the deuterium signal of the solvent, shim the magnetic field to optimize homogeneity, and then acquire the spectrum. Standard acquisition involves a series of radiofrequency pulses and detection of the resulting free induction decay (FID), which is then Fourier transformed to produce the final spectrum.

Representative Protocol for Diels-Alder Reaction

Objective: To synthesize the cycloadduct from sorbic alcohol and maleic anhydride.

  • Reagent Setup: In a 50 mL round-bottom flask, dissolve 1.0 g of maleic anhydride in 15 mL of a high-boiling point, non-polar solvent like toluene or xylene.[11] Add a magnetic stir bar.

  • Addition of Diene: To the stirring solution, add a stoichiometric equivalent (approx. 1.0 g) of sorbic alcohol.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110-140 °C, depending on the solvent) using a heating mantle.[12] The heat provides the activation energy for the reaction.

  • Reaction Monitoring: Allow the reaction to reflux for 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting materials.

  • Isolation of Product: After the reaction is complete, turn off the heat and allow the flask to cool to room temperature. The product may crystallize directly from the solution upon cooling. If not, slowly add a poor solvent like hexane to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold hexane.

  • Characterization: Dry the product and determine its mass to calculate the percent yield. Characterize the product using melting point, IR spectroscopy (to observe the anhydride C=O stretches and disappearance of the diene), and NMR spectroscopy to confirm the structure of the cycloadduct.[13]

Diagram: Experimental Workflow for Analysis and Reaction

G cluster_start cluster_analysis Spectroscopic Characterization cluster_reaction Chemical Synthesis start Sorbic Alcohol Sample uv_prep Prepare Dilute Solution (e.g., 1E-5 M in EtOH) start->uv_prep nmr_prep Dissolve in CDCl₃ (5-25 mg in 0.7 mL) start->nmr_prep da_setup Combine with Maleic Anhydride in Toluene start->da_setup uv_acq Acquire UV-Vis Spectrum uv_prep->uv_acq uv_res Determine λmax uv_acq->uv_res nmr_acq Acquire ¹H NMR Spectrum nmr_prep->nmr_acq nmr_res Analyze Shifts & Coupling nmr_acq->nmr_res da_reflux Heat to Reflux (1-2h) da_setup->da_reflux da_iso Cool, Precipitate, & Filter da_reflux->da_iso da_prod Isolate Cycloadduct da_iso->da_prod

Caption: Workflow for the analysis and synthetic application of sorbic alcohol's diene system.

References

An In-depth Technical Guide to (2E,4E)-Hexa-2,4-dien-1-ol: Discovery, History, and Scientific Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E,4E)-Hexa-2,4-dien-1-ol, commonly known as sorbic alcohol, is an unsaturated fatty alcohol with a history intertwined with that of its corresponding carboxylic acid, sorbic acid. Initially synthesized from sorbic acid, this compound is recognized for its characteristic floral or grassy odor and has found applications in the flavor and fragrance industries. Beyond its sensory properties, this compound serves as a versatile building block in organic synthesis. While its direct biological activities and interactions with signaling pathways are not as extensively studied as those of sorbic acid, its metabolism by certain microorganisms is well-documented. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and known biological interactions of this compound, presenting key data in structured tables and detailing relevant experimental protocols.

Discovery and History

The history of this compound is directly linked to the discovery of sorbic acid.

  • 1859: Sorbic acid was first isolated by A. W. von Hofmann from the oil of unripe berries of the rowan tree (Sorbus aucuparia), from which it derives its name.[1][2]

  • 1932: The first documented synthesis of this compound was reported by Reichstein and his colleagues. They prepared the alcohol from sorbic aldehyde (sorbaldehyde) using aluminum isopropylate in isopropanol.

The timeline below illustrates the key milestones in the history of sorbic acid and its derivatives, including sorbic alcohol.

G 1859 1859 1932 1932 1859->1932 Synthesis of Sorbic Alcohol Late 1930s-1940s Late 1930s-1940s 1859->Late 1930s-1940s Discovery of Antimicrobial Properties of Sorbic Acid Late 1940s-1950s Late 1940s-1950s Late 1930s-1940s->Late 1940s-1950s Commercial Availability of Sorbic Acid

Figure 1: Historical timeline of sorbic acid and sorbic alcohol.

Physicochemical Properties

This compound is a colorless solid at room temperature with a characteristic agreeable odor.[1][3] Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₁₀O[1][3]
Molecular Weight 98.14 g/mol [1][3]
CAS Number 111-28-4[1][3]
Melting Point 28-33 °C[3]
Boiling Point 172.28 °C[3]
Density 0.871 g/mL at 25 °C[3]
Refractive Index n20/D 1.5[3]
Solubility Soluble in alcohol and ether; insoluble in water.[1][4]
Appearance Colorless solid[3]
Odor Fresh, green, pineapple, herbal[3]

Synthesis and Characterization

This compound is primarily synthesized through the reduction of (2E,4E)-hexa-2,4-dienal (sorbaldehyde).

Synthesis from Sorbaldehyde

A common laboratory-scale synthesis involves the reduction of sorbaldehyde using a reducing agent such as sodium borohydride or through a Grignard reaction.

Experimental Protocol: Synthesis of this compound Derivatives via Grignard Reaction

This protocol describes a general procedure for the synthesis of C1-substituted sorbic alcohol derivatives from sorbaldehyde.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), place a solution of the appropriate Grignard reagent in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of Sorbaldehyde: A solution of (2E,4E)-hexa-2,4-dienal (sorbaldehyde) in anhydrous THF is added dropwise to the cooled Grignard reagent solution.

  • Warming and Stirring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours.

  • Quenching: The reaction is quenched by the slow addition of distilled water, followed by acidification with a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate.

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

G cluster_0 Synthesis Workflow A Grignard Reagent in THF C Reaction at -78°C to RT A->C B Sorbaldehyde in THF B->C D Quenching (H₂O, NH₄Cl) C->D E Extraction (Ethyl Acetate) D->E F Washing & Drying E->F G Purification (Column Chromatography) F->G H This compound Derivative G->H

Figure 2: General workflow for the synthesis of sorbic alcohol derivatives.
Spectroscopic Characterization

The structure and purity of this compound are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Instrument Conditions:

    • Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1). Injector temperature is set to around 250 °C.

    • Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is commonly used.

    • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

  • MS Instrument Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or ion trap.

    • Scan Range: Typically from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and compare the obtained mass spectrum with a reference library (e.g., NIST).

Biological Activity and Metabolism

The biological activity of this compound is not as well-defined as that of sorbic acid. However, its formation through the metabolism of sorbic acid by certain microorganisms is a notable biological interaction.

Microbial Metabolism

Several fungal and bacterial species are capable of metabolizing sorbic acid. One of the metabolic pathways involves the reduction of the carboxylic acid group to an alcohol, yielding this compound.

In the context of winemaking, lactic acid bacteria can metabolize potassium sorbate, a common preservative, into sorbic alcohol. This alcohol can then be further converted to 2-ethoxyhexa-3,5-diene, a compound responsible for an undesirable "geranium taint" in wine.

G cluster_0 Metabolic Pathway in Wine A Sorbic Acid B This compound (Sorbic Alcohol) A->B Reduction by Lactic Acid Bacteria C 2-Ethoxyhexa-3,5-diene B->C Esterification with Ethanol

Figure 3: Microbial metabolism of sorbic acid leading to geranium taint in wine.
Mammalian Toxicology and Metabolism

The toxicology of sorbic acid and its salts has been extensively studied, and they are considered to have very low mammalian toxicity.[4][5] Sorbic acid is metabolized in mammals via pathways similar to those of other fatty acids.[5] While specific toxicological data for this compound is less abundant, its structural relationship to sorbic acid suggests a similar low toxicity profile. It is likely metabolized through oxidation to the corresponding aldehyde and then to sorbic acid, which would then enter the fatty acid metabolism pathways.

Interaction with Signaling Pathways

There is currently limited direct evidence detailing the interaction of this compound with specific cellular signaling pathways. As an alcohol, it could potentially interact with cell membranes and membrane-associated signaling proteins, similar to the effects observed with ethanol. Ethanol has been shown to modulate the function of various signaling cascades, including those involving protein kinase A (PKA), protein kinase C (PKC), and receptor tyrosine kinases. However, any such effects of sorbic alcohol would be speculative without direct experimental evidence.

Applications

The primary applications of this compound are in the following areas:

  • Flavor and Fragrance: It is used as a flavoring agent and fragrance component due to its pleasant green and fruity aroma.[3]

  • Organic Synthesis: Its conjugated diene and allylic alcohol functionalities make it a valuable starting material for the synthesis of more complex molecules.

Conclusion

This compound, or sorbic alcohol, is a compound with a rich history rooted in the discovery of sorbic acid. While its primary commercial applications are in the flavor and fragrance industries, its role as a synthetic intermediate and its formation through microbial metabolism highlight its chemical and biological relevance. Further research is warranted to fully elucidate its potential interactions with biological systems and signaling pathways, which could open new avenues for its application in drug development and other scientific fields.

References

Methodological & Application

Application Note: Synthesis of (2E,4E)-Hexa-2,4-dien-1-ol from Sorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the synthesis of (2E,4E)-Hexa-2,4-dien-1-ol, also known as sorbyl alcohol, from sorbic acid. Two primary reduction methods are presented: the direct reduction using lithium aluminum hydride (LiAlH₄) and an alternative method involving the formation of a mixed anhydride followed by reduction with sodium borohydride (NaBH₄). This document includes comprehensive experimental procedures, a comparative table of quantitative data, and a visual representation of the synthesis workflow to guide researchers in selecting and performing the optimal synthesis route for their specific needs.

Introduction

This compound is a valuable unsaturated alcohol used as a building block in the synthesis of various organic molecules, including flavors, fragrances, and pharmaceuticals.[][2][3][4] Its conjugated diene structure makes it a versatile precursor for reactions such as Diels-Alder cycloadditions.[2] The synthesis of this compound is commonly achieved through the reduction of the carboxylic acid group of sorbic acid, a readily available and inexpensive starting material.[5][6][7] This document outlines two effective methods for this transformation, providing detailed protocols to ensure reproducibility and success in a laboratory setting.

Synthesis Workflow

The overall workflow for the synthesis of this compound from sorbic acid involves the reduction of the carboxylic acid, followed by workup and purification of the final product. The choice of reducing agent dictates the specific steps involved.

Caption: General workflows for the synthesis of this compound.

Comparative Data of Synthesis Methods

ParameterMethod 1: LiAlH₄ ReductionMethod 2: NaBH₄ Reduction of Mixed Anhydride
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Intermediate None (Direct Reduction)Sorbic Acid Mixed Anhydride
Solvent Anhydrous Ether (e.g., THF, Diethyl Ether)Anhydrous THF
Reaction Temperature 0 °C to reflux0 °C to 25 °C
Reaction Time Typically 30 minutes to a few hours4-5 hours for reduction
Yield High (e.g., up to 92% for similar reductions)[8]Good (e.g., 86:14 alcohol to aldehyde ratio)[9]
Safety Considerations LiAlH₄ is highly reactive with water and pyrophoric.[10][11]NaBH₄ is less reactive than LiAlH₄, offering a safer alternative.[5]

Experimental Protocols

Method 1: Direct Reduction of Sorbic Acid with Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from general procedures for the reduction of carboxylic acids with LiAlH₄.[8][11]

Materials:

  • Sorbic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 10% Sulfuric acid

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, suspend LiAlH₄ (0.24 mole) in anhydrous diethyl ether (600 ml) under an inert atmosphere (e.g., nitrogen or argon).[8]

  • In a separate flask, dissolve sorbic acid (0.1 mole) in anhydrous diethyl ether (150 ml).

  • Cool the LiAlH₄ suspension to 0 °C using an ice bath.

  • Slowly add the sorbic acid solution from the dropping funnel to the LiAlH₄ suspension with vigorous stirring, maintaining the temperature below 10 °C.[10][12] The addition should be controlled to maintain a gentle reflux.[8]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes.[11]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cautiously quench the reaction by slowly adding water dropwise to decompose the excess LiAlH₄. This is a highly exothermic process and should be done with extreme care.[10][12]

  • Add 150 ml of 10% sulfuric acid to the mixture to dissolve the aluminum salts, resulting in a clear solution.[8]

  • Transfer the mixture to a separatory funnel and separate the ether layer.

  • Extract the aqueous layer with two additional portions of diethyl ether (2 x 200 ml).[8]

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude this compound by vacuum distillation.

Method 2: Reduction of Sorbic Acid via a Mixed Anhydride with Sodium Borohydride (NaBH₄)

This method provides a safer alternative to using LiAlH₄ and is based on a patented procedure.[5][9][13]

Materials:

  • Sorbic acid (0.25 mole)

  • Triethylamine (0.25 mole)

  • Ethyl chloroformate (0.25 mole)

  • Sodium borohydride (NaBH₄) (0.5 mole)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Formation of the Mixed Anhydride:

    • In a 500 mL three-necked flask equipped with a thermometer, mechanical stirrer, and a constant pressure dropping funnel, dissolve sorbic acid (0.25 mol) and triethylamine (0.25 mol) in anhydrous THF (100 ml) under a nitrogen atmosphere.[9][13]

    • Cool the mixture in an ice bath to 0 °C.

    • Slowly add ethyl chloroformate (0.25 mol) dropwise, ensuring the temperature does not exceed 10 °C.[5][13]

    • After the addition is complete, continue to stir the reaction mixture at 10 °C for 30 minutes.[13]

    • Quickly filter the mixture to remove the triethylamine hydrochloride precipitate.[9]

  • Reduction of the Mixed Anhydride:

    • In a separate flask, suspend sodium borohydride (0.5 mol) in anhydrous THF (100 ml).[9]

    • Under a nitrogen atmosphere, add the previously prepared THF solution of the mixed anhydride dropwise to the NaBH₄ suspension, maintaining the temperature between 10-15 °C.[9]

    • Allow the reaction to proceed for 4-5 hours at a temperature between 0 °C and 25 °C.[5]

    • After the reaction is complete, perform a standard aqueous work-up to isolate the product.

    • Purify the crude product by distillation to obtain this compound.

Discussion

The choice between the two presented methods depends on the specific requirements of the laboratory, including available equipment, safety protocols, and desired scale.

  • Method 1 (LiAlH₄ Reduction): This is a direct and often high-yielding method for the reduction of carboxylic acids.[8] However, the use of LiAlH₄ requires stringent safety precautions due to its high reactivity and pyrophoric nature.[10][11] This method is well-suited for researchers experienced in handling reactive organometallic reagents. The reaction proceeds without affecting the carbon-carbon double bonds in the sorbic acid backbone.[8]

  • Method 2 (NaBH₄ Reduction of Mixed Anhydride): This two-step method provides a significantly safer alternative to the LiAlH₄ reduction.[5] Sodium borohydride is a milder and more stable reducing agent. The initial conversion of sorbic acid to a mixed anhydride activates the carboxyl group, allowing for its reduction by NaBH₄.[9] While this method involves an additional step, the enhanced safety profile may be advantageous for many applications, especially for larger-scale synthesis.

Conclusion

Both the direct reduction with lithium aluminum hydride and the two-step reduction via a mixed anhydride with sodium borohydride are effective methods for the synthesis of this compound from sorbic acid. The selection of the most appropriate method will be guided by considerations of yield, safety, and procedural complexity. The detailed protocols and comparative data provided in this application note serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

Application Notes and Protocols: (2E,4E)-Hexa-2,4-dien-1-ol in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,4E)-Hexa-2,4-dien-1-ol, also known as sorbic alcohol, is a versatile conjugated diene frequently employed in Diels-Alder reactions. This [4+2] cycloaddition provides a powerful and atom-economical method for the synthesis of six-membered rings, which are common structural motifs in a wide array of natural products and pharmaceutically active compounds. The presence of a hydroxyl group in this compound offers a functional handle for further synthetic transformations, making it a valuable building block in organic synthesis. These application notes provide an overview of its utility, quantitative data from select reactions, and detailed experimental protocols.

General Reactivity and Stereochemistry

In the Diels-Alder reaction, this compound reacts with a dienophile to form a cyclohexene derivative. The reaction proceeds in a concerted fashion, and its stereochemical outcome is governed by the well-established "endo rule". This rule predicts that the substituents on the dienophile will preferentially orient themselves in the endo position in the transition state, leading to the kinetic product. The stereochemistry of the diene is also retained in the product. For this compound, this results in a specific stereochemical arrangement of the substituents on the newly formed six-membered ring.

Quantitative Data

The following table summarizes the available quantitative data for the Diels-Alder reaction of this compound with various dienophiles.

DienophileReaction ConditionsProductYield (%)Diastereomeric Ratio (endo:exo)Reference
Maleic anhydrideToluene, reflux, 15 mincis-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxo-4-isobenzofurancarboxylic acid10.5Not Reported[1]
Allyl alcoholAluminum-templated, 160 °C, 60 hSubstituted cyclohexene663:1[2]
MaleimidesNot specifiedN-substituted isoindolinedione derivativesHighly efficientNot Reported[3]

Experimental Protocols

Protocol 1: Reaction of this compound with Maleic Anhydride

This protocol describes the synthesis of cis-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxo-4-isobenzofurancarboxylic acid.[1]

Materials:

  • This compound

  • Maleic anhydride

  • Toluene

  • 25 mL round-bottom flask

  • Condenser

  • Stir bar

  • Heating mantle or water bath

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • To a 25 mL round-bottom flask, add 0.4 g of this compound and 0.4 g of maleic anhydride.

  • Add 5 mL of toluene and a magnetic stir bar to the flask.

  • Attach a condenser to the round-bottom flask.

  • Heat the mixture to reflux using a heating mantle or water bath and maintain reflux for 15 minutes.

  • After 15 minutes, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Cool the flask in an ice bath for 10 minutes to promote crystallization of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small portion of cold toluene.

  • Allow the product to air dry.

  • Determine the yield and characterize the product. The reported melting point of the product is 156-159 °C.[1]

Protocol 2: Lewis Acid-Catalyzed Reaction of this compound with Allyl Alcohol

This protocol is based on a reported aluminum-templated Diels-Alder reaction and provides a general guideline.[2] Optimization may be required.

Materials:

  • This compound (Sorbic alcohol)

  • Allyl alcohol

  • Aluminum-based Lewis acid (e.g., Trimethylaluminum)

  • Anhydrous, inert solvent (e.g., Toluene or Dichloromethane)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere techniques

  • Syringes and needles for transfer of reagents

  • Heating apparatus with temperature control

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Set up a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, dissolve this compound in the anhydrous solvent.

  • Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C) depending on the reactivity of the chosen Lewis acid.

  • Slowly add the Lewis acid to the solution via syringe.

  • Add allyl alcohol to the reaction mixture.

  • Slowly warm the reaction to the desired temperature (reported at 160 °C) and stir for the required time (reported for 60 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench the reaction by the slow addition of the quenching solution.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by a suitable method, such as column chromatography, to isolate the diastereomeric products.

  • Characterize the products and determine the yield and diastereomeric ratio.

Visualizations

Reaction Workflow

The following diagram illustrates the general experimental workflow for the Diels-Alder reaction between this compound and a dienophile.

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Product Analysis Reactants Combine this compound, dienophile, and solvent Heat Heat to reflux Reactants->Heat Cool Cool to room temperature, then ice bath Heat->Cool Filter Vacuum filtration Cool->Filter Wash Wash with cold solvent Filter->Wash Dry Air dry the product Wash->Dry Analyze Determine yield and characterize (e.g., MP, NMR) Dry->Analyze

Caption: Experimental workflow for the Diels-Alder reaction.

Reaction Mechanism and Stereochemistry

The following diagram illustrates the concerted mechanism of the Diels-Alder reaction between this compound and maleic anhydride, highlighting the formation of the endo product.

G cluster_reactants Reactants cluster_transition_state Endo Transition State cluster_product Product Diene TS Interaction between diene and dienophile with endo orientation Diene->TS + Dienophile Product TS->Product [4+2] Cycloaddition

Caption: Diels-Alder mechanism and endo-selectivity.

Applications in Synthesis

The Diels-Alder adducts derived from this compound are valuable intermediates in the synthesis of complex molecules. The resulting cyclohexene core, adorned with multiple stereocenters and a hydroxyl group, can be further elaborated to access a variety of natural product skeletons and their analogues. For instance, the lactone formed in the reaction with maleic anhydride is a densely functionalized molecule that can serve as a starting point for the synthesis of bioactive compounds. The ability to control the stereochemistry of up to four new stereocenters in a single step makes this a highly efficient synthetic strategy.

Conclusion

This compound is a readily available and versatile diene for Diels-Alder reactions. Its reactions with various dienophiles provide a reliable route to functionalized six-membered rings with good stereocontrol. The provided protocols offer a starting point for the exploration of its synthetic utility. Further research into the scope of its reactions with a broader range of dienophiles and under various catalytic conditions is warranted to fully exploit its potential in synthetic and medicinal chemistry.

References

Application Notes and Protocols: (2E,4E)-Hexa-2,4-dien-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(2E,4E)-Hexa-2,4-dien-1-ol , also known as sorbic alcohol, is a versatile and valuable precursor in organic synthesis. Its conjugated diene structure and primary allylic alcohol functionality allow for a range of chemical transformations, making it a key building block for the synthesis of complex molecules, including natural products and pharmacologically active compounds. These application notes provide detailed protocols for key synthetic transformations involving this compound for researchers, scientists, and professionals in drug development.

Core Applications

The primary applications of this compound in organic synthesis include:

  • Diels-Alder Reactions: The conjugated diene system readily participates in [4+2] cycloaddition reactions, providing a powerful method for the construction of six-membered rings with high stereocontrol.[1]

  • Oxidation to Aldehydes and Carboxylic Acids: The primary alcohol can be selectively oxidized to the corresponding aldehyde, (2E,4E)-hexa-2,4-dienal, or further to sorbic acid.[1]

  • Derivatization: The hydroxyl group can be readily converted into other functional groups, such as esters and ethers, to introduce new functionalities or for use as protecting groups.[1]

  • Substitution Reactions: The allylic nature of the alcohol allows for various substitution reactions at the C1 position.[1]

Physicochemical Data of Key Compounds

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Appearance
This compoundC₆H₁₀O98.1480 °C/12 mmHg30.5Colorless to light yellow liquid/solid
Maleic AnhydrideC₄H₂O₃98.0620252.8White solid
(2E,4E)-Hexa-2,4-dienalC₆H₈O96.1369 °C/20 mmHg-16.5Colorless to yellow liquid
Pyridinium Chlorochromate (PCC)C₅H₆ClCrNO₃215.56Decomposes205Yellow-orange solid
Manganese Dioxide (activated)MnO₂86.94Decomposes535Black solid

Experimental Protocols

Diels-Alder Reaction with Maleic Anhydride

This protocol describes the [4+2] cycloaddition reaction between this compound and maleic anhydride to form a substituted cyclohexene derivative, which subsequently undergoes intramolecular lactonization.[2][3]

Reaction Scheme:

Diels_Alder cluster_reactants Reactants cluster_product Product dienol This compound lactone Lactone Adduct dienol->lactone Toluene, Reflux anhydride Maleic Anhydride anhydride->lactone

Caption: Diels-Alder reaction of this compound.

Materials:

  • This compound (0.4 g)

  • Maleic anhydride (0.4 g)

  • Toluene (5 mL)

  • 25 mL round-bottom flask

  • Condenser

  • Stir bar

  • Heating mantle or water bath

  • Ice bath

  • Büchner funnel and filter flask

  • Glass stirring rod

Procedure:

  • To a 25 mL round-bottom flask, add this compound (0.4 g) and maleic anhydride (0.4 g).

  • Add toluene (5 mL) and a stir bar to the flask.

  • Attach a condenser and place the flask in a heating mantle or water bath.

  • Heat the mixture to reflux and maintain reflux for 15 minutes with stirring.

  • After 15 minutes, remove the flask from the heat source and allow it to cool to room temperature.

  • Cool the flask in an ice bath for 10 minutes to promote crystallization. If crystals do not form, gently scratch the bottom of the flask with a glass stirring rod.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product with two small portions of cold toluene.

  • Allow the product to air dry on the filter paper.

  • Determine the yield and melting point of the product (literature melting point: 156-159 °C).[2]

Oxidation to (2E,4E)-Hexa-2,4-dienal

This section provides two common methods for the selective oxidation of the primary allylic alcohol to the corresponding aldehyde.

Activated manganese dioxide is a mild and selective reagent for the oxidation of allylic alcohols.[1][3]

Reaction Workflow:

Oxidation_MnO2 start Dissolve this compound in Dichloromethane add_mno2 Add Activated MnO₂ start->add_mno2 stir Stir at Room Temperature add_mno2->stir filter Filter through Celite stir->filter concentrate Concentrate the Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify product (2E,4E)-Hexa-2,4-dienal purify->product

Caption: Workflow for MnO₂ oxidation.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite or other filter aid

  • Round-bottom flask

  • Stir bar

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane or chloroform.

  • Add activated manganese dioxide (5-10 equivalents) to the solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.

  • Wash the Celite pad with additional solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

PCC is a versatile oxidizing agent that converts primary alcohols to aldehydes without significant over-oxidation to carboxylic acids in anhydrous conditions.[4][5]

Reaction Workflow:

Oxidation_PCC start Suspend PCC and Celite in Dichloromethane add_alcohol Add solution of this compound in Dichloromethane start->add_alcohol stir Stir at Room Temperature add_alcohol->stir filter Filter through Celite stir->filter wash Wash with Water and Brine filter->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate the Solution dry->concentrate product (2E,4E)-Hexa-2,4-dienal concentrate->product

Caption: Workflow for PCC oxidation.

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Celite or powdered molecular sieves

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Stir bar

  • Addition funnel (optional)

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend PCC (1.2-1.5 equivalents) and an equal weight of Celite or powdered molecular sieves in anhydrous dichloromethane.

  • To the stirred suspension, add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise.

  • Stir the mixture at room temperature for 2 to 4 hours, monitoring the reaction by TLC. A brown, tar-like precipitate will form.[4]

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite, washing the pad thoroughly with diethyl ether.

  • Wash the combined organic filtrates with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify by column chromatography if necessary.

Synthesis of C1-Substituted Derivatives via Grignard Reaction

This protocol outlines a general procedure for the synthesis of C1-substituted derivatives of sorbic alcohol by the addition of a Grignard reagent to (2E,4E)-hexa-2,4-dienal (sorbaldehyde).

Logical Relationship Diagram:

Grignard_Reaction start Start with (2E,4E)-Hexa-2,4-dienal reaction Grignard Addition start->reaction grignard Grignard Reagent (R-MgX) grignard->reaction intermediate Magnesium Alkoxide Intermediate reaction->intermediate workup Aqueous Workup (e.g., NH₄Cl) intermediate->workup product C1-Substituted this compound Derivative workup->product protection Optional: Silyl Ether Protection (e.g., TBDMSCl) product->protection protected_product Protected Derivative protection->protected_product

Caption: Synthesis of C1-substituted derivatives.

Materials:

  • (2E,4E)-Hexa-2,4-dienal (sorbaldehyde)

  • Grignard reagent (e.g., ethylmagnesium bromide, phenylmagnesium bromide)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Stir bar

  • Dropping funnel

  • Separatory funnel

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, place a solution of (2E,4E)-hexa-2,4-dienal (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add the Grignard reagent (1.1-1.2 equivalents) dropwise via a dropping funnel, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude C1-substituted alcohol derivative.

  • Purify the product by flash column chromatography.

These protocols provide a foundation for the utilization of this compound in various synthetic applications. Researchers should adapt these procedures as necessary based on the specific substrate and desired product, with careful monitoring of reaction progress and appropriate characterization of the final compounds.

References

Application Note: A Strategic Approach to the HPLC Separation of (2E,4E)-Hexa-2,4-dien-1-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This application note outlines a systematic approach for developing a robust High-Performance Liquid Chromatography (HPLC) method for the separation of (2E,4E)-Hexa-2,4-dien-1-ol and its geometric isomers. Given the structural similarities between the isomers, achieving baseline separation requires a methodical screening of stationary phases and mobile phase compositions. This document provides researchers, scientists, and drug development professionals with a detailed protocol for method development, from initial column and solvent screening to final optimization.

Introduction

This compound, also known as sorbic alcohol, is a conjugated diene alcohol with several potential geometric isomers (E/Z configurations at the 2 and 4 positions). The isomeric purity of this compound is critical in various applications, including pharmaceuticals and fine chemicals, as different isomers can exhibit distinct biological activities and chemical properties. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such isomers. This document details a proposed strategy for developing a suitable HPLC method.

Proposed HPLC Method Development Strategy

A logical workflow is essential for the efficient development of an HPLC method. The proposed strategy involves an initial screening of columns and mobile phases, followed by a systematic optimization of the most promising conditions.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization A Define Separation Goal: Separate (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z) isomers B Select Columns for Screening: - C18 (e.g., Newcrom R1) - Phenyl-Hexyl - Biphenyl A->B C Select Mobile Phases for Screening: - Acetonitrile/Water - Methanol/Water - With/Without Acidic Modifier (e.g., Formic Acid) B->C D Perform Initial Screening Runs C->D E Evaluate Screening Results: Assess peak shape, resolution, and retention D->E F Select Best Column and Mobile Phase G Optimize Mobile Phase Composition: - Gradient Elution Profile - Isocratic Percentage F->G H Optimize Physical Parameters: - Flow Rate - Column Temperature G->H I Method Validation H->I

Caption: Workflow for HPLC Method Development for Hexa-2,4-dien-1-ol Isomers.

Experimental Protocols

The following protocols provide a detailed methodology for the proposed HPLC method development.

3.1. Materials and Reagents

  • This compound standard and a mixture of its isomers

  • HPLC-grade Acetonitrile (MeCN)

  • HPLC-grade Methanol (MeOH)

  • Ultrapure water

  • Formic acid (FA) or Phosphoric acid (H₃PO₄)

3.2. Instrumentation

  • HPLC system with a pump (quaternary or binary), autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

3.3. Initial Screening Protocol

  • Analyte Preparation: Prepare a 1.0 mg/mL stock solution of the isomer mixture in the initial mobile phase composition.

  • Column Equilibration: Equilibrate the selected column with the mobile phase at a flow rate of 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the analyte solution.

  • Screening Conditions: Perform isocratic or gradient runs for each column with the mobile phases listed in Table 1.

  • Detection: Monitor the eluent at a wavelength of 230 nm, which is appropriate for conjugated dienes.

  • Evaluation: Assess the chromatograms for any separation between the isomers. A promising result is a resolution (Rs) > 1.0.

3.4. Method Optimization Protocol

Based on the screening results, select the column and mobile phase that provided the best initial separation.

  • Optimize Mobile Phase Composition:

    • Gradient Optimization: If a gradient was used, adjust the slope and duration to improve the separation of closely eluting peaks.

    • Isocratic Optimization: If isocratic elution shows promise, systematically vary the percentage of the organic modifier to maximize resolution.

  • Optimize Flow Rate: Using the optimal mobile phase composition, evaluate the effect of flow rate on resolution. Test flow rates between 0.8 mL/min and 1.5 mL/min.

  • Optimize Column Temperature: Evaluate the effect of column temperature on the separation. Test temperatures in the range of 25°C to 40°C.

Data Presentation: Starting Conditions for Method Development

The following tables summarize suggested starting conditions for the HPLC method development based on methods for the target analyte and related compounds.

Table 1: Initial Screening Parameters

ParameterCondition 1Condition 2Condition 3
Column C18 (e.g., Newcrom R1)Phenyl-HexylBiphenyl
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 10-90% B in 20 min10-90% B in 20 min10-90% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C
Detection 230 nm230 nm230 nm
Injection Vol. 5 µL5 µL5 µL

Table 2: Example of a Reported Method for this compound [1]

ParameterCondition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid
Detection Not specified, likely UV
Application Note This reverse-phase method is scalable and can be used for preparative separation. For Mass-Spec (MS) compatibility, phosphoric acid should be replaced with formic acid.

Chiral Separation Considerations

Should the separation of enantiomers of any of the geometric isomers be required, a different approach focusing on chiral stationary phases (CSPs) is necessary.

5.1. Chiral Method Development Workflow

Chiral_HPLC_Workflow cluster_0 Phase 1: CSP Screening cluster_1 Phase 2: Optimization A Select Chiral Stationary Phases (CSPs): - Polysaccharide-based (e.g., Chiralpak) - Macrocyclic glycopeptide-based B Select Mobile Phase Modes: - Normal Phase (Hexane/Alcohol) - Polar Organic (ACN/MeOH/Additive) - Reversed-Phase (ACN/Water/Buffer) C Perform Screening Runs D Evaluate Screening Results for Enantioselectivity C->D E Select Best CSP and Mobile Phase Mode F Optimize Mobile Phase Composition: - Modifier Type and Percentage G Optimize Flow Rate and Temperature

Caption: Workflow for Chiral HPLC Method Development.

5.2. Recommended Chiral Screening Conditions

A general strategy for chiral method development involves screening a set of complementary CSPs with different mobile phase modes.[3]

Table 3: Chiral HPLC Screening Conditions

Mobile Phase ModeMobile Phase CompositionTypical CSPs
Normal Phase n-Hexane / Isopropanol (or Ethanol)Polysaccharide-based (coated and immobilized)
Polar Organic Acetonitrile / Methanol (with additives like TFA or DEA)Polysaccharide-based, Macrocyclic glycopeptides
Reversed-Phase Acetonitrile / Water (with buffers like ammonium acetate)Polysaccharide-based (immobilized), Macrocyclic glycopeptides

Conclusion

The development of a robust HPLC method for the separation of this compound isomers is achievable through a systematic and logical approach. By initiating with a screening of different reversed-phase columns and mobile phases, followed by a methodical optimization of the most promising conditions, researchers can establish a reliable analytical method. For enantiomeric separations, a similar screening protocol utilizing chiral stationary phases is recommended. The protocols and starting conditions provided in this application note serve as a comprehensive guide for scientists and professionals in the field.

References

(2E,4E)-Hexa-2,4-dien-1-ol: A Versatile C6 Building Block for the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

(2E,4E)-Hexa-2,4-dien-1-ol , also known as sorbic alcohol, is a readily available and versatile C6 building block in organic synthesis. Its conjugated diene system, coupled with a primary allylic alcohol, provides a rich platform for a variety of chemical transformations, making it a valuable starting material for the construction of complex molecular architectures, including natural products and biologically active compounds.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of complex molecules.

Key Applications in Complex Molecule Synthesis

The unique structural features of this compound allow for its participation in a range of powerful synthetic reactions:

  • Diels-Alder Reactions: The conjugated diene motif readily undergoes [4+2] cycloaddition reactions with various dienophiles to construct highly functionalized six-membered rings, a common scaffold in many natural products.

  • Stereoselective Epoxidation: The allylic alcohol functionality is a handle for directed, stereoselective epoxidation reactions, such as the Sharpless asymmetric epoxidation, to introduce chiral centers with high enantiomeric excess.

  • Oxidation and Subsequent C-C Bond Formation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, (2E,4E)-hexa-2,4-dienal, which serves as an electrophile in nucleophilic additions, including Grignard and Wittig reactions, to extend the carbon chain.

  • Acyl Nitroso Diels-Alder (ANDA) Reaction: Derivatives of sorbic alcohol, such as its esters, can participate in ANDA reactions, providing a route to functionalized heterocyclic compounds.[1]

These reactions have been successfully applied in the total synthesis of various complex molecules, demonstrating the significant utility of this simple C6 building block.

Experimental Protocols

This section provides detailed experimental protocols for key transformations involving this compound.

Diels-Alder Reaction with Maleic Anhydride

This reaction exemplifies the use of this compound in a [4+2] cycloaddition to form a substituted cyclohexene derivative.

Reaction Scheme:

start dienol This compound start->dienol product Diels-Alder Adduct dienol->product Toluene, Reflux anhydride Maleic Anhydride anhydride->product

Caption: Diels-Alder reaction of this compound.

Materials:

  • This compound

  • Maleic anhydride

  • Toluene, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add maleic anhydride (1.0 eq) to the solution.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux and maintain for 5 minutes.

  • Allow the solution to cool slowly to room temperature, during which the product will begin to crystallize.

  • To ensure complete precipitation, cool the flask in an ice bath for 10 minutes.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold toluene.

  • Dry the product in air. The product can be further purified by recrystallization from toluene.

Quantitative Data:

Reactant 1Reactant 2SolventTemperatureTimeProductYield
This compound (0.40g)Maleic Anhydride (0.40g)Toluene (5 mL)Reflux5 min(3aR,4S,5S,7aR)-5-methyl-3-oxo-1,3,3a,4,5,7a-hexahydro-2-benzofuran-4-carboxylic acidHigh
Oxidation to (2E,4E)-Hexa-2,4-dienal

This protocol describes the selective oxidation of the primary alcohol to the corresponding aldehyde, a key intermediate for further functionalization.

Reaction Scheme:

start dienol This compound start->dienol product (2E,4E)-Hexa-2,4-dienal dienol->product PCC, CH2Cl2

Caption: Oxidation of this compound.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 eq) in DCM dropwise at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Upon completion (monitored by TLC), dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to afford the crude (2E,4E)-hexa-2,4-dienal, which can be used in the next step without further purification or purified by column chromatography.

Quantitative Data:

ReactantReagentSolventTemperatureTimeProductYield
This compoundPCCDCMRoom Temperature2 h(2E,4E)-Hexa-2,4-dienalGood
Grignard Reaction with (2E,4E)-Hexa-2,4-dienal

This protocol illustrates the addition of a Grignard reagent to (2E,4E)-hexa-2,4-dienal to form a new C-C bond and a secondary alcohol.

Reaction Scheme:

start dienal (2E,4E)-Hexa-2,4-dienal start->dienal product Secondary Alcohol dienal->product 1. THF, -78 °C to rt grignard R-MgBr grignard->product 2. NH4Cl (aq) start This compound oxidation Oxidation start->oxidation diels_alder Diels-Alder start->diels_alder epoxidation Asymmetric Epoxidation start->epoxidation aldehyde (2E,4E)-Hexa-2,4-dienal oxidation->aldehyde cyclohexene Cyclohexene Derivatives diels_alder->cyclohexene epoxide Chiral Epoxides epoxidation->epoxide grignard Grignard Reaction aldehyde->grignard wittig Wittig Reaction aldehyde->wittig complex_molecules Complex Molecules / Natural Products cyclohexene->complex_molecules epoxide->complex_molecules grignard->complex_molecules wittig->complex_molecules biological_evaluation Biological Evaluation complex_molecules->biological_evaluation pathway_analysis Signaling Pathway Analysis biological_evaluation->pathway_analysis

References

Derivatisierung von (2E,4E)-Hexa-2,4-dien-1-ol für Forschungsanwendungen: Applikations-Notizen und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese umfassenden Applikations-Notizen und Protokolle beschreiben detailliert die Derivatisierung von (2E,4E)-Hexa-2,4-dien-1-ol, auch bekannt als Sorbylalkohol, für vielfältige Forschungsanwendungen. Die hier vorgestellten Methoden umfassen Veresterung, Veretherung, Silylether-Schutz und Carbamoylierung und eröffnen neue Wege für die Synthese von neuartigen Verbindungen für die Arzneimittelentwicklung und andere wissenschaftliche Untersuchungen.

This compound ist eine vielseitige Ausgangsverbindung, deren konjugiertes Diensystem und primäre Alkoholgruppe eine breite Palette chemischer Modifikationen ermöglichen. Die Derivatisierung dieses Moleküls kann seine physikochemischen Eigenschaften, wie Löslichkeit und Stabilität, verändern und seine biologische Aktivität modulieren.

Synthese von this compound-Derivaten

Veresterung zur Synthese von Sorbyl-Estern

Sorbyl-Ester sind eine wichtige Klasse von Derivaten mit Anwendungen als Aromastoffe und antimikrobielle Wirkstoffe. Die enzymatische Veresterung mit Lipasen bietet einen milden und selektiven Weg zur Synthese dieser Verbindungen.

Experimentelles Protokoll: Lipase-katalysierte Veresterung

Dieses Protokoll beschreibt die Synthese von Sorbyl-Acetat als Beispiel.

  • Materialien:

    • This compound

    • Vinylacetat

    • Immobilisierte Lipase (z. B. Novozym 435)

    • Hexan (oder ein anderes geeignetes organisches Lösungsmittel)

    • Molekularsiebe (optional, zur Entfernung von Wasser)

  • Durchführung:

    • In einem trockenen Reaktionsgefäß werden this compound (1 Äquiv.) und Vinylacetat (1,5 Äquiv.) in Hexan gelöst.

    • Immobilisierte Lipase (typischerweise 10-20 % des Gewichts des Alkohols) wird zu der Mischung gegeben. Optional können frisch aktivierte Molekularsiebe zugegeben werden, um entstehendes Wasser zu binden.

    • Die Reaktion wird bei einer kontrollierten Temperatur (z. B. 40-50 °C) unter Rühren für 24-48 Stunden inkubiert.

    • Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder Gaschromatographie (GC) verfolgt werden.

    • Nach Abschluss der Reaktion wird die Lipase durch Filtration entfernt.

    • Das Lösungsmittel wird unter reduziertem Druck entfernt.

    • Das Rohprodukt kann durch Säulenchromatographie an Kieselgel gereinigt werden, um reines Sorbyl-Acetat zu erhalten.

G cluster_workflow Workflow: Lipase-katalysierte Veresterung A 1. Edukte lösen (this compound + Vinylacetat in Hexan) B 2. Zugabe von immobilisierter Lipase A->B C 3. Inkubation (40-50 °C, 24-48 h) B->C D 4. Reaktionskontrolle (DC/GC) C->D E 5. Filtration (Entfernung der Lipase) C->E Reaktion abgeschlossen F 6. Aufarbeitung (Lösungsmittelentfernung) E->F G 7. Reinigung (Säulenchromatographie) F->G H Reines Sorbyl-Acetat G->H G cluster_workflow Workflow: Williamson-Ethersynthese A 1. Deprotonierung (this compound + NaH in THF) B 2. Nukleophile Substitution (Zugabe von CH₃I) A->B C 3. Reaktion (Raumtemperatur) B->C D 4. Quenchen (mit NH₄Cl-Lösung) C->D E 5. Extraktion (mit Diethylether) D->E F 6. Aufarbeitung (Waschen, Trocknen) E->F G 7. Reinigung (Säulenchromatographie) F->G H Reiner Sorbyl-Methylether G->H G cluster_pathway Hypothetischer Signalweg: Modulation durch Sorbyl-Derivate Sorbyl_Derivat Sorbyl-Derivat Zellmembran Zellmembran Enzymhemmung Enzymhemmung (z.B. Dehydrogenasen) Sorbyl_Derivat->Enzymhemmung Rezeptor Membranrezeptor MAPK_Kaskade MAPK-Kaskade (ERK, JNK, p38) Rezeptor->MAPK_Kaskade NFkB_Weg NF-κB-Weg Rezeptor->NFkB_Weg Transkriptionsfaktoren Aktivierung von Transkriptionsfaktoren MAPK_Kaskade->Transkriptionsfaktoren NFkB_Weg->Transkriptionsfaktoren Genexpression Veränderte Genexpression (z.B. Entzündung, Apoptose) Transkriptionsfaktoren->Genexpression

Experimental Protocols for the Oxidation of (2E,4E)-Hexa-2,4-dien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2E,4E)-Hexa-2,4-dien-1-ol, a conjugated diene alcohol, is a valuable precursor in organic synthesis, notably for the production of (2E,4E)-Hexa-2,4-dienal (commonly known as sorbaldehyde). Sorbic aldehyde is a significant compound used in the flavor and fragrance industry and as an intermediate in the synthesis of various organic molecules, including sorbic acid, a widely used food preservative. The selective oxidation of the primary allylic alcohol in this compound to the corresponding aldehyde requires mild and efficient methods to avoid over-oxidation or side reactions.

This application note provides detailed experimental protocols for three common and effective methods for the oxidation of this compound: Manganese Dioxide (MnO₂) oxidation, Pyridinium Chlorochromate (PCC) oxidation, and the Swern oxidation. These protocols are designed for researchers and scientists in the fields of organic chemistry and drug development.

Physicochemical Properties of Reactant and Product

A clear understanding of the physical and chemical properties of the starting material and the desired product is crucial for monitoring the reaction and for the purification process.

PropertyThis compound (Starting Material)(2E,4E)-Hexa-2,4-dienal (Product)
Molecular Formula C₆H₁₀OC₆H₈O
Molecular Weight 98.14 g/mol 96.13 g/mol
Appearance Colorless to light yellow liquid or solidColorless to pale yellow liquid
Boiling Point 80 °C at 12 mmHg173-175 °C at 760 mmHg
Melting Point 28-33 °CNot applicable
Density 0.871 g/mL at 25 °C0.896 g/mL at 20 °C
Solubility Miscible with ethanol, ether, chloroform; Immiscible with waterSoluble in organic solvents; limited solubility in water

Experimental Protocols

This section details the reaction conditions and work-up procedures for the three selected oxidation methods.

Manganese Dioxide (MnO₂) Oxidation

Manganese dioxide is a mild and selective oxidizing agent for allylic and benzylic alcohols. Its heterogeneous nature simplifies the work-up, which typically involves filtration. The reactivity of MnO₂ can vary depending on its method of preparation and activation. For reproducible results, the use of freshly activated MnO₂ is recommended.[1][2]

Reaction Scheme:

Protocol:

  • Reaction Setup: To a solution of this compound (1.0 g, 10.2 mmol) in a suitable solvent such as dichloromethane (DCM) or chloroform (50 mL), add activated manganese dioxide (5.0 to 10.0 g, 5 to 10 molar equivalents).[1]

  • Reaction Execution: Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® or silica gel to remove the manganese salts.

  • Purification: Wash the filter cake thoroughly with the reaction solvent. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude (2E,4E)-Hexa-2,4-dienal. Further purification can be achieved by distillation or column chromatography if necessary.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile and reliable reagent for the oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[3][4] The reaction is typically performed in an anhydrous organic solvent, most commonly dichloromethane.[5][6] The addition of an adsorbent like Celite® or silica gel can simplify the work-up by adsorbing the chromium byproducts.[7]

Reaction Scheme:

Protocol:

  • Reaction Setup: In a round-bottom flask, suspend pyridinium chlorochromate (PCC) (3.3 g, 15.3 mmol, 1.5 equivalents) and Celite® or silica gel (3.3 g) in anhydrous dichloromethane (50 mL).[4][7]

  • Reaction Execution: To the stirred suspension, add a solution of this compound (1.0 g, 10.2 mmol) in anhydrous dichloromethane (10 mL) in one portion.

  • Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.[4]

  • Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of silica gel.

  • Purification: Wash the silica gel pad with diethyl ether. Combine the organic filtrates and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.

Swern Oxidation

The Swern oxidation is a very mild and highly efficient method for converting primary alcohols to aldehydes.[8] It utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base, typically triethylamine.[8] The reaction is performed at low temperatures to ensure the stability of the reactive intermediates.[9]

Reaction Scheme:

Protocol:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve oxalyl chloride (1.3 mL, 15.3 mmol, 1.5 equivalents) in anhydrous dichloromethane (40 mL) and cool the solution to -78 °C (dry ice/acetone bath).

  • Activation of DMSO: Add a solution of dimethyl sulfoxide (DMSO) (2.2 mL, 30.6 mmol, 3.0 equivalents) in anhydrous dichloromethane (10 mL) dropwise to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.[10]

  • Addition of Alcohol: Add a solution of this compound (1.0 g, 10.2 mmol) in anhydrous dichloromethane (10 mL) dropwise, keeping the internal temperature below -60 °C. Stir for 30 minutes.

  • Addition of Base: Add triethylamine (7.1 mL, 51.0 mmol, 5.0 equivalents) dropwise to the reaction mixture.

  • Warming and Quenching: After the addition of triethylamine, allow the reaction mixture to warm to room temperature. Quench the reaction by adding water.

  • Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes the typical reaction parameters for the three oxidation methods. Please note that yields can vary depending on the specific reaction conditions and the purity of the reagents.

ParameterMnO₂ OxidationPCC OxidationSwern Oxidation
Oxidizing Agent Activated Manganese Dioxide (MnO₂)Pyridinium Chlorochromate (PCC)Dimethyl sulfoxide (DMSO) / Oxalyl chloride
Stoichiometry 5 - 10 equivalents1.5 equivalentsDMSO (3 eq.), Oxalyl chloride (1.5 eq.), Triethylamine (5 eq.)
Solvent Dichloromethane (DCM) or ChloroformAnhydrous Dichloromethane (DCM)Anhydrous Dichloromethane (DCM)
Temperature Room TemperatureRoom Temperature-78 °C to Room Temperature
Reaction Time 4 - 24 hours2 - 4 hours1 - 2 hours
Typical Yield 70-90%75-85%>90%
Work-up Filtration through Celite®/silica gelFiltration through silica gelAqueous work-up followed by extraction

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the chemical transformation involved in the oxidation of this compound.

experimental_workflow cluster_start Starting Material cluster_oxidation Oxidation Methods cluster_workup Work-up & Purification cluster_product Product start This compound MnO2 MnO₂ Oxidation (DCM, RT) start->MnO2 PCC PCC Oxidation (DCM, RT) start->PCC Swern Swern Oxidation (DCM, -78°C to RT) start->Swern workup Filtration / Extraction MnO2->workup PCC->workup Swern->workup purification Column Chromatography / Distillation workup->purification product (2E,4E)-Hexa-2,4-dienal purification->product

Caption: General experimental workflow for the oxidation of this compound.

reaction_pathway reactant CH₃-CH=CH-CH=CH-CH₂OH This compound product CH₃-CH=CH-CH=CH-CHO (2E,4E)-Hexa-2,4-dienal reactant->product [Oxidation] (MnO₂, PCC, or Swern)

Caption: Chemical transformation from this compound to (2E,4E)-Hexa-2,4-dienal.

References

Site-Specific Enzyme Modification Using (2E,4E)-Hexa-2,4-dien-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of enzymes is a powerful tool in biotechnology, enabling the development of novel biocatalysts, therapeutic enzyme conjugates, and advanced diagnostic tools. This document provides detailed application notes and protocols for the site-specific modification of enzymes using (2E,4E)-Hexa-2,4-dien-1-ol, also known as sorbyl alcohol. This method introduces a conjugated diene moiety onto the enzyme surface, which can then serve as a versatile handle for subsequent bioconjugation reactions, most notably the Diels-Alder cycloaddition. This "click chemistry" approach allows for the efficient and specific attachment of various functionalities, including fluorescent labels, immobilization tags, and therapeutic payloads, under mild, aqueous conditions.

The primary example detailed in these protocols is the modification of Candida antarctica lipase B (CAL-B), a widely used enzyme in organic synthesis. The introduction of the trans,trans-hexadiene group onto CAL-B has been shown to facilitate its site-specific immobilization and fluorescent labeling, with potential applications in improving enzyme stability and activity.

Principle of the Method

The site-specific modification strategy involves a two-step process:

  • Introduction of the Diene Moiety: this compound is first activated and then covalently attached to specific amino acid residues on the enzyme surface. A common strategy involves the activation of the alcohol's hydroxyl group to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester. This activated diene can then react with nucleophilic residues on the enzyme, primarily the ε-amino group of lysine residues, to form a stable amide bond.

  • Diels-Alder Cycloaddition: The newly introduced diene functionality on the enzyme surface can then undergo a highly specific and efficient [4+2] cycloaddition reaction (Diels-Alder reaction) with a dienophile--tagged molecule of interest. Maleimide-functionalized molecules are common dienophiles used for this purpose due to their high reactivity with dienes in aqueous environments. This allows for the attachment of a wide range of molecules, such as fluorescent dyes for imaging, polyethylene glycol (PEG) for improved stability, or affinity tags for purification and immobilization.

Data Presentation

The following table summarizes the key quantitative data reported for the modification of Candida antarctica lipase B (CAL-B).

ParameterValueReference
Immobilization Yield of Modified CAL-B >95%[1]
Reaction pH for Diels-Alder Labeling 6.5[1]
Reaction Temperature for Diels-Alder Labeling Room Temperature[1]
Reaction Time for Diels-Alder Labeling 48 hours[1]
Fold Increase in Catalytic Activity (Immobilized) 2-fold[1]
Retention of Specific Activity (NBD-labeled-CAL-B) ~80%[1]

Experimental Protocols

Protocol 1: Activation of this compound with N,N'-Disuccinimidyl Carbonate (DSC)

This protocol describes the synthesis of (2E,4E)-Hexa-2,4-dien-1-yl N-succinimidyl carbonate, an amine-reactive derivative of sorbyl alcohol.

Materials:

  • This compound (Sorbyl Alcohol)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Argon or Nitrogen gas

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1 equivalent) and N,N'-Disuccinimidyl carbonate (1.2 equivalents) in anhydrous DCM under an inert atmosphere (argon or nitrogen).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (1.5 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Once the starting material is consumed, quench the reaction by adding a small amount of water.

  • Extract the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to obtain the (2E,4E)-Hexa-2,4-dien-1-yl N-succinimidyl carbonate.

Protocol 2: Site-Specific Modification of Enzyme with Activated Diene

This protocol details the conjugation of the activated diene to the enzyme, targeting surface-exposed lysine residues.

Materials:

  • Enzyme solution (e.g., Candida antarctica lipase B) in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5)

  • (2E,4E)-Hexa-2,4-dien-1-yl N-succinimidyl carbonate (from Protocol 1)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Bradford assay reagents for protein concentration determination

Procedure:

  • Prepare the enzyme solution at a concentration of 5-10 mg/mL in 100 mM sodium phosphate buffer, pH 7.5.

  • Prepare a stock solution of (2E,4E)-Hexa-2,4-dien-1-yl N-succinimidyl carbonate in anhydrous DMF or DMSO (e.g., 10-20 mM).

  • Add a 10- to 20-fold molar excess of the activated diene stock solution to the enzyme solution with gentle stirring.

  • Incubate the reaction mixture at room temperature for 2-4 hours, or at 4 °C overnight.

  • Remove the excess, unreacted diene and by-products by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Collect the protein-containing fractions.

  • Determine the protein concentration of the modified enzyme using a Bradford assay.

  • Characterize the extent of modification using techniques such as MALDI-TOF mass spectrometry.

Protocol 3: Fluorescent Labeling of Diene-Modified Enzyme via Diels-Alder Cycloaddition

This protocol describes the labeling of the diene-modified enzyme with a maleimide-functionalized fluorescent dye.

Materials:

  • Diene-modified enzyme (from Protocol 2)

  • Maleimide-functionalized fluorescent dye (e.g., Maleimide-NBD)

  • 5 mM Sodium phosphate buffer, pH 6.5

  • Desalting column or dialysis membrane

Procedure:

  • Prepare a solution of the diene-modified enzyme in 5 mM sodium phosphate buffer, pH 6.5.

  • Add a 50- to 60-fold molar excess of the maleimide-functionalized fluorescent dye to the enzyme solution.

  • Incubate the reaction mixture at room temperature for 48 hours in the dark.

  • Remove the unreacted dye by extensive dialysis against a suitable buffer or by using a desalting column.

  • Confirm the successful labeling by SDS-PAGE with UV detection or fluorescence imaging.

  • Determine the degree of labeling (DOL) using spectrophotometry, comparing the absorbance of the protein (at 280 nm) and the dye (at its specific maximum absorbance wavelength).

Visualizations

experimental_workflow cluster_step1 Step 1: Diene Incorporation cluster_step2 Step 2: Diels-Alder Labeling enzyme Native Enzyme reaction1 Conjugation Reaction (pH 7.5, RT, 2-4h) enzyme->reaction1 activated_diene (2E,4E)-Hexa-2,4-dien-1-yl N-succinimidyl carbonate activated_diene->reaction1 purification1 Purification (Desalting Column) reaction1->purification1 modified_enzyme Diene-Modified Enzyme reaction2 Diels-Alder Cycloaddition (pH 6.5, RT, 48h) modified_enzyme->reaction2 purification1->modified_enzyme dienophile Maleimide-Functionalized Molecule (e.g., Fluorophore) dienophile->reaction2 purification2 Purification (Dialysis/Desalting) reaction2->purification2 labeled_enzyme Site-Specifically Labeled Enzyme purification2->labeled_enzyme

Caption: Experimental workflow for site-specific enzyme modification.

signaling_pathway cluster_activation Activation of Sorbyl Alcohol cluster_conjugation Enzyme Conjugation cluster_diels_alder Diels-Alder Reaction sorbyl_alcohol This compound activated_sorbyl Activated Sorbyl Alcohol (NHS Ester) sorbyl_alcohol->activated_sorbyl + DSC, TEA dsc N,N'-Disuccinimidyl Carbonate (DSC) modified_enzyme Diene-Modified Enzyme activated_sorbyl->modified_enzyme enzyme_lysine Enzyme-Lysine (-NH2) enzyme_lysine->modified_enzyme Amide Bond Formation final_conjugate Enzyme-Diene-Payload Conjugate modified_enzyme->final_conjugate maleimide_payload Maleimide-Payload maleimide_payload->final_conjugate [4+2] Cycloaddition logical_relationship cluster_applications Potential Applications cluster_benefits Resulting Benefits start Site-Specific Enzyme Modification app1 Immobilization start->app1 app2 Fluorescent Labeling start->app2 app3 Drug Conjugation start->app3 app4 PEGylation start->app4 benefit1 Improved Stability app1->benefit1 benefit2 Enhanced Activity app1->benefit2 benefit4 Advanced Imaging app2->benefit4 benefit3 Targeted Delivery app3->benefit3 app4->benefit1

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (2E,4E)-Hexa-2,4-dien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of crude (2E,4E)-Hexa-2,4-dien-1-ol by column chromatography.

Experimental Protocols

A common synthetic route to this compound is the reduction of sorbic acid or its esters. The primary impurity to be removed by column chromatography is typically unreacted sorbic acid, which is significantly more polar than the desired alcohol.

Detailed Methodology for Purification:

1. Preparation of the Stationary Phase:

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is typically used.

  • Deactivation (for acid-sensitive compounds): this compound can be sensitive to the acidic nature of silica gel, potentially leading to isomerization or degradation. To mitigate this, the silica gel can be neutralized.[1][2][3][4]

    • Prepare a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) containing 1-2% triethylamine.

    • Pack the column with this slurry.

    • Flush the packed column with one to two column volumes of the same solvent mixture (including triethylamine) to ensure the entire stationary phase is neutralized.

    • Finally, flush the column with one to two column volumes of the mobile phase without triethylamine to remove most of the base before applying the sample.

2. Mobile Phase Selection and Thin Layer Chromatography (TLC) Analysis:

  • A common mobile phase system for separating compounds of moderate polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5]

  • Before performing the column chromatography, it is crucial to determine the optimal solvent composition using TLC.

  • Spot the crude reaction mixture on a silica gel TLC plate.

  • Develop the plate in various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • The ideal solvent system will give the this compound a retention factor (Rf) of approximately 0.2-0.4.[1] Unreacted sorbic acid will likely remain at or very near the baseline (Rf ≈ 0).

3. Column Packing and Sample Loading:

  • The column can be packed using either a dry-packing or wet-packing (slurry) method. The slurry method is often preferred as it can minimize cracking of the silica bed.

  • Ensure the silica gel is packed uniformly to prevent channeling.

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Carefully load the sample onto the top of the silica gel bed.

4. Elution and Fraction Collection:

  • Begin elution with the solvent system determined by TLC.

  • If other, less polar impurities are present, a gradient elution can be employed. Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 8:2 or 7:3 Hexane:Ethyl Acetate) to elute the this compound.

  • Collect fractions and monitor their composition by TLC.

  • Combine the fractions containing the pure desired product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Expected TLC Behavior of this compound and Sorbic Acid

CompoundFunctional GroupExpected PolarityExpected Rf in Hexane:Ethyl Acetate (8:2)
This compoundPrimary AlcoholModerately Polar~0.3 - 0.5
Sorbic AcidCarboxylic AcidHighly Polar~0.0 - 0.1

Troubleshooting Guide & FAQs

Frequently Asked Questions

Q1: What is the most common impurity I need to remove during the purification of this compound?

A1: If the alcohol was synthesized by the reduction of sorbic acid, the most common and significant impurity will be unreacted sorbic acid. Due to the carboxylic acid group, sorbic acid is much more polar than the alcohol and will adhere strongly to the silica gel.

Q2: My compound seems to be degrading on the column. What can I do?

A2: this compound, being a conjugated diene alcohol, can be sensitive to the acidic nature of standard silica gel. This can lead to isomerization or decomposition. It is highly recommended to use neutralized silica gel. You can prepare this by pre-washing the silica gel with a solvent mixture containing 1-2% triethylamine.[1][3][4] Alternatively, using a different stationary phase like neutral alumina might be beneficial.

Q3: I am not getting good separation between my product and an impurity. What should I try?

A3:

  • Optimize the mobile phase: The polarity of your eluent is critical. If the separation is poor, try adjusting the ratio of your solvents. Small changes can have a significant impact. Aim for an Rf of 0.2-0.4 for your target compound on TLC.

  • Use a gradient elution: If your crude mixture contains impurities with a wide range of polarities, a gradient elution will likely provide a better separation than an isocratic (constant solvent composition) elution. Start with a less polar solvent system and gradually increase the polarity.

  • Check your column packing: An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly.

Troubleshooting Specific Issues

Issue 1: The product is eluting too quickly (high Rf value).

  • Cause: The mobile phase is too polar.

  • Solution: Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. For example, if you are using an 8:2 mixture of hexane:ethyl acetate, try a 9:1 mixture.

Issue 2: The product is not eluting from the column or is eluting very slowly (low Rf value).

  • Cause: The mobile phase is not polar enough.

  • Solution: Increase the proportion of the polar solvent in your mobile phase. For instance, if you are using a 9:1 hexane:ethyl acetate mixture, try an 8:2 or 7:3 mixture.

Issue 3: The collected fractions are still impure, containing both the product and starting material (sorbic acid).

  • Cause 1: The polarity difference in the mobile phase is not sufficient to resolve the compounds.

  • Solution 1: While sorbic acid is significantly more polar, very high concentrations of the polar eluent might cause it to move slightly up the column. Ensure you are using a solvent system where the sorbic acid has an Rf close to zero.

  • Cause 2: The column was overloaded with the crude sample.

  • Solution 2: Use a larger column or reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1 for good separation.

Issue 4: The product appears as streaks rather than distinct spots on the TLC plate after elution.

  • Cause 1: The compound is degrading on the silica gel.

  • Solution 1: Use neutralized silica gel as described above.[1][3][4]

  • Cause 2: The sample was overloaded on the TLC plate.

  • Solution 2: Apply a smaller, more concentrated spot to the TLC plate.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Completion TLC TLC Analysis (Hexane:Ethyl Acetate) Silica_Prep Prepare Silica Gel Column (Optional: Neutralize with Et3N) TLC->Silica_Prep Determine Optimal Mobile Phase (Rf ~0.2-0.4) Crude Crude this compound Crude->TLC Load Load Crude Product Silica_Prep->Load Elute Elute with Optimized Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Tree cluster_separation Separation Issues cluster_product_issues Product Integrity Issues cluster_solutions Potential Solutions Start Problem Encountered Poor_Sep Poor Separation Start->Poor_Sep High_Rf Product Elutes Too Fast (High Rf) Start->High_Rf Low_Rf Product Elutes Too Slow (Low Rf) Start->Low_Rf Degradation Product Degradation/ Streaking Start->Degradation Impure_Fractions Fractions Still Impure Start->Impure_Fractions Use_Gradient Use Gradient Elution Poor_Sep->Use_Gradient Check_Packing Check Column Packing Poor_Sep->Check_Packing Adjust_Polarity_Down Decrease Mobile Phase Polarity High_Rf->Adjust_Polarity_Down Adjust_Polarity_Up Increase Mobile Phase Polarity Low_Rf->Adjust_Polarity_Up Neutralize_Silica Neutralize Silica Gel (Et3N) Degradation->Neutralize_Silica Impure_Fractions->Use_Gradient Check_Loading Check Sample Load Impure_Fractions->Check_Loading

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Preventing isomerization of (2E,4E)-Hexa-2,4-dien-1-ol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the isomerization of (2E,4E)-Hexa-2,4-dien-1-ol (also known as sorbic alcohol) during storage. Maintaining its specific trans,trans configuration is critical for its reactivity and stereospecific applications in research and synthesis.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its isomeric purity crucial?

This compound is an allylic alcohol with a conjugated diene system.[1] Its specific trans,trans stereochemistry is a key determinant of its chemical behavior, particularly in stereospecific reactions like the Diels-Alder cycloaddition, where it serves as a versatile building block for constructing cyclic molecules.[1] Isomerization to other forms (e.g., cis isomers) can significantly alter its reactivity, leading to inconsistent experimental results and the formation of undesired byproducts.

Q2: What are the primary causes of isomerization and degradation during storage?

Like many conjugated dienes, this compound is susceptible to isomerization and degradation when exposed to several environmental factors.[1] The primary causes include:

  • Heat: Elevated temperatures can provide the energy needed to overcome the rotational barrier of the double bonds.[1][2]

  • Light: Exposure to light, particularly UV radiation, can induce photochemical isomerization.[1][2] The related compound, 2,4-hexadienal, is known to undergo rapid photoisomerization.[3]

  • Acid: Acidic conditions can catalyze the isomerization process.[1]

  • Air (Oxygen): The compound is sensitive to air, which can lead to oxidation and other degradation pathways.[2][4]

Q3: What are the ideal storage conditions to maintain the isomeric integrity of the compound?

To prevent isomerization, this compound should be stored with careful consideration of its sensitivities. Proper storage is critical for maintaining its purity.[1]

ParameterRecommended ConditionRationale
Temperature Store in a cool location; recommended temperatures range from 2-8°C to simply "cool".[5][6][7][8]Minimizes thermally induced isomerization and degradation.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).[2][7][]Prevents oxidation and air-sensitive degradation.
Light Store in a dark or amber vial, away from light.[1][2][10]Prevents photochemical isomerization.
Container Use a tightly sealed, well-closed container.[2][4][][11]Prevents exposure to air and moisture.
Environment Store in a dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[4][][11]Ensures chemical stability and safety.

Q4: Is a stabilizer necessary for long-term storage?

Yes, for long-term storage, the use of a stabilizer is highly recommended. Commercial preparations are often sold with a stabilizer to prevent degradation and maintain isomeric integrity.[1] A commonly used stabilizer is α-tocopherol (Vitamin E) , which acts as an antioxidant.[1]

Q5: How can I verify the isomeric purity of my this compound sample?

Assessing the isomeric purity is typically accomplished using chromatographic and spectroscopic techniques.[1]

  • Gas Chromatography (GC): This is a primary method for assessing the purity of volatile compounds like sorbic alcohol. It effectively separates isomers based on differences in their boiling points and interactions with the stationary phase.[1]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR can be used to determine the ratio of different isomers by integrating the unique proton signals corresponding to each isomer, providing a direct measure of the E/Z isomer content.[1]

Troubleshooting Guide

Problem: My analysis (GC or ¹H NMR) shows multiple unexpected peaks, suggesting isomeric impurities.

This is a classic sign that isomerization has occurred.

G cluster_0 cluster_1 cluster_2 A Observation: Unexpected peaks in GC/NMR B Potential Causes A->B C Improper Storage: Exposure to Light/Heat/Air B->C D Acidic Contamination B->D E Aged Sample / No Stabilizer B->E G Review Storage Protocol: Store in cool, dark, inert atmosphere C->G Solution H Use High-Purity Solvents and Clean Glassware D->H Solution I Purchase Fresh Sample with Stabilizer (e.g., α-tocopherol) E->I Solution F Recommended Actions

Caption: Troubleshooting workflow for unexpected isomeric impurities.

Problem: The reactivity of my this compound in a stereospecific reaction is poor, or the yield is low.

The defined trans,trans geometry is critical for reactions like the Diels-Alder synthesis.[1] If the starting material has isomerized, the desired diene conformation may not be present, leading to poor reactivity.

  • Verify Purity: First, confirm the isomeric purity of your starting material using the analytical methods described in Q5.

  • Use Fresh Sample: If possible, use a fresh sample from a reputable supplier, preferably one that includes a stabilizer.[1][12]

  • Handle with Care: During your experiment, ensure the reaction conditions are not contributing to further isomerization (e.g., avoid unnecessarily high temperatures or acidic conditions unless required by the protocol).

Key Experimental Protocols

Protocol 1: Assessing Isomeric Purity by Gas Chromatography (GC)

This protocol provides a general methodology for determining the purity of this compound. Parameters should be optimized for your specific instrument and column.

  • Sample Preparation: Prepare a dilute solution of your this compound sample in a high-purity volatile solvent (e.g., ethanol or hexane).

  • Instrumentation (Example):

    • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-1 or DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is generally suitable for separating isomers of this type.[]

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at 5°C/minute to 180°C.

      • Hold: Hold at 180°C for 5 minutes.

    • Injection Volume: 1 µL

  • Data Analysis: Analyze the resulting chromatogram. The (2E,4E) isomer should be the major peak. The presence of other significant peaks may indicate isomeric impurities or degradation products. Calculate the purity by peak area percentage.

Protocol 2: Conceptual Workflow for ¹H NMR Analysis

¹H NMR provides direct evidence of the double bond geometry.

Caption: Workflow for confirming isomer geometry using ¹H NMR.

Isomerization and Prevention Summary

The stability of this compound is paramount for its successful application in research. Exposure to environmental factors triggers isomerization, compromising its structural integrity.

G A This compound (Desired Isomer) B Isomeric Mixture (e.g., 2Z,4E; 2E,4Z) A->B Isomerization C Degradation Products A->C Degradation Heat Heat Heat->A Light Light Light->A Acid Acid Acid->A Air Air (O₂) Air->A Prevention Prevention Methods: - Cool & Dark Storage - Inert Atmosphere - Stabilizers (α-tocopherol) Prevention->A

Caption: Factors causing isomerization and key prevention strategies.

References

Troubleshooting low purity of synthesized sorbic alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of sorbic alcohol (2,4-hexadien-1-ol). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield of Sorbic Alcohol

Q1: My reaction resulted in a significantly lower yield of sorbic alcohol than expected. What are the potential causes and how can I improve it?

A1: Low yields in sorbic alcohol synthesis can stem from several factors, primarily incomplete reactions, side reactions, or loss of product during workup and purification. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Conversion of Starting Material:

    • Reaction Time and Temperature: Ensure that the reaction has been allowed to proceed for a sufficient amount of time at the optimal temperature. For reductions of sorbic acid or its esters, reaction times can be crucial. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.

    • Catalyst Activity: If you are performing a catalytic hydrogenation, the catalyst (e.g., Palladium on carbon) may be old or inactive.[1][2] Use fresh, high-quality catalyst for each reaction.

    • Reagent Purity: The purity of your starting materials, such as sorbic acid or crotonaldehyde and ketene, is critical. Impurities can interfere with the reaction.[3][4]

  • Competing Side Reactions:

    • Over-reduction/Hydrogenation: During hydrogenation of sorbic acid, the double bonds can be further reduced to yield hexenoic alcohols or even hexanol, thus reducing the selectivity for sorbic alcohol.[2][5] Careful selection of catalyst and reaction conditions (temperature, pressure) is key to maximizing selectivity.

    • Polymerization and Tar Formation: In syntheses involving the reaction of ketene and crotonaldehyde, side reactions can lead to the formation of polyesters and tars, which reduces the yield of the desired intermediate.[3][4] Using stabilizers and optimizing reaction temperatures can mitigate these side reactions.[4]

  • Product Loss During Workup and Purification:

    • Extraction: Ensure efficient extraction of sorbic alcohol from the reaction mixture. Sorbic alcohol has some water solubility, so multiple extractions with an appropriate organic solvent may be necessary.[]

    • Purification: During distillation, volatile sorbic alcohol can be lost if the vacuum is too high or the temperature is not carefully controlled. When performing recrystallization, using an excessive amount of solvent will result in product loss to the mother liquor.[7]

Issue 2: Impurities and Discoloration

Q2: The synthesized sorbic alcohol is yellow or brown. What causes this discoloration and how can I obtain a colorless product?

A2: Discoloration in the final product is a common issue and is typically indicative of impurities.

  • Common Impurities:

    • Tars and Polymeric Materials: As mentioned, the condensation reaction of ketene and crotonaldehyde can produce tar-like substances.[8] These are often colored and can be carried through to the final product.

    • Oxidation Products: Sorbic alcohol, being an unsaturated alcohol, is susceptible to oxidation, which can form colored impurities.[9] It is advisable to store it under an inert atmosphere and at a low temperature.[]

    • Residual Catalysts or Reagents: Incomplete removal of catalysts or other reagents can also lead to discoloration.

  • Purification Strategies:

    • Activated Carbon Treatment: Dissolving the crude sorbic alcohol in a suitable solvent and treating it with activated carbon can effectively remove colored impurities through adsorption.[8][10]

    • Recrystallization: Recrystallization from a suitable solvent system is a powerful technique for purifying crystalline solids and removing impurities.[8][11]

    • Solvent Washing: Washing the crude product with a solvent in which the impurities are soluble but the sorbic alcohol is not can be a simple and effective purification step.[8]

    • Distillation: For liquid impurities with different boiling points, distillation under reduced pressure can be an effective purification method.

Q3: My analytical results (GC-MS, HPLC, NMR) show unexpected peaks. What could these be?

A3: The presence of unexpected peaks indicates the formation of byproducts or the presence of unreacted starting materials.

  • Potential Byproducts:

    • Isomers of Sorbic Alcohol: Depending on the synthetic route, isomers of sorbic alcohol may be formed.[2]

    • Hexenoic Acids or Esters: If the starting material was sorbic acid or its ester, incomplete reduction of the carboxylic acid/ester group can leave these as impurities.[2][5]

    • Saturated Alcohols: Over-reduction can lead to the formation of hexenols or hexanol.[5]

    • Side Products from Crotonaldehyde and Ketene: If this route is used, various condensation byproducts and their derivatives could be present.[3]

  • Troubleshooting Steps:

    • Analyze Reaction Conditions: Review your reaction conditions (temperature, pressure, catalyst, reaction time) as slight deviations can favor side reactions.

    • Characterize Impurities: If possible, identify the structure of the impurities using techniques like GC-MS and NMR. Knowing the structure of the byproduct can provide valuable insight into the undesired reaction pathway.

    • Optimize Purification: Your current purification method may not be effective at removing these specific impurities. Consider alternative techniques such as flash chromatography or a different recrystallization solvent.

Quantitative Data Summary

The following table summarizes key reaction parameters and their potential impact on the purity of sorbic alcohol, based on information from various synthesis routes.

ParameterTypical Range/ValueEffect on PurityReference(s)
Hydrogenation of Sorbic Acid
CatalystPd/C, Pt/C, Ru/CCatalyst choice affects selectivity towards sorbic alcohol vs. over-hydrogenated products.[1]
Hydrogen Pressure20-80 atmHigher pressure may increase the rate of over-reduction.[1]
Temperature190-350 °CHigher temperatures can lead to side reactions and decomposition.[1]
Ketene & Crotonaldehyde Reaction
CatalystBF₃, Zinc, CadmiumCatalyst influences the formation of the polyester intermediate and can affect side reactions.[3]
Temperature0-102 °CHigher temperatures can increase reaction rate but may also promote tar formation.[3][4]
Purification
Recrystallization SolventWater, Ethanol, Acetone, Ethyl AcetateSolvent choice is critical for effective removal of specific impurities.[8][11]

Experimental Protocols

1. Synthesis of Sorbic Alcohol via Reduction of Sorbic Acid

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and equipment.

  • Materials:

    • Sorbic Acid

    • Reducing agent (e.g., Lithium Aluminum Hydride - LAH)

    • Anhydrous solvent (e.g., Diethyl ether or Tetrahydrofuran - THF)

    • Hydrochloric acid (HCl), dilute solution

    • Sodium sulfate (Na₂SO₄), anhydrous

    • Organic solvent for extraction (e.g., Ethyl acetate)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), suspend Lithium Aluminum Hydride in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve sorbic acid in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel. Control the addition rate to maintain the reaction temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess LAH by the slow, dropwise addition of water, followed by a dilute HCl solution until the solid dissolves.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude sorbic alcohol.

2. Purification of Sorbic Alcohol by Recrystallization

  • Materials:

    • Crude Sorbic Alcohol

    • Recrystallization solvent (e.g., a mixture of hexane and ethyl acetate)

  • Procedure:

    • Dissolve the crude sorbic alcohol in a minimal amount of hot ethyl acetate.

    • Slowly add hot hexane until the solution becomes slightly cloudy (the cloud point).

    • Add a small amount of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature. Crystals of pure sorbic alcohol should form.

    • For maximum yield, cool the flask in an ice bath.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Synthesis_Pathway Sorbic Acid Sorbic Acid Sorbic Alcohol Sorbic Alcohol Sorbic Acid->Sorbic Alcohol Reduction (e.g., LAH) Sorbic Acid Ester Sorbic Acid Ester Sorbic Acid Ester->Sorbic Alcohol Reduction (e.g., LAH) Crotonaldehyde + Ketene Crotonaldehyde + Ketene Polyester Intermediate Polyester Intermediate Crotonaldehyde + Ketene->Polyester Intermediate Condensation Polyester Intermediate->Sorbic Alcohol Hydrolysis Side_Reactions cluster_hydrogenation Hydrogenation of Sorbic Acid cluster_condensation Crotonaldehyde + Ketene Reaction Sorbic Acid Sorbic Acid Sorbic Alcohol Sorbic Alcohol Sorbic Acid->Sorbic Alcohol Hexenols Hexenols Sorbic Alcohol->Hexenols Over-reduction Hexanol Hexanol Hexenols->Hexanol Over-reduction Crotonaldehyde + Ketene Crotonaldehyde + Ketene Polyester Intermediate Polyester Intermediate Crotonaldehyde + Ketene->Polyester Intermediate Tars/Polymers Tars/Polymers Crotonaldehyde + Ketene->Tars/Polymers Side Reaction Troubleshooting_Workflow start Low Purity of Sorbic Alcohol check_reaction Analyze Reaction Mixture (TLC, GC-MS, NMR) start->check_reaction incomplete_conversion Incomplete Conversion? check_reaction->incomplete_conversion side_products Side Products Present? incomplete_conversion->side_products No optimize_reaction Optimize Reaction Conditions (Time, Temp, Catalyst) incomplete_conversion->optimize_reaction Yes optimize_purification Optimize Purification Method (Recrystallization, Distillation, Chromatography) side_products->optimize_purification Yes end Pure Sorbic Alcohol side_products->end No optimize_reaction->check_reaction optimize_purification->end

References

Optimization of reaction conditions for (2E,4E)-Hexa-2,4-dien-1-ol derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the derivatization of (2E,4E)-Hexa-2,4-dien-1-ol (also known as sorbyl alcohol).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it derivatized?

This compound is an allylic alcohol featuring a conjugated diene system.[1] This structure makes it a versatile building block in organic synthesis, particularly in Diels-Alder reactions for creating cyclic molecules.[1] Derivatization is performed to protect the hydroxyl group, increase the molecule's volatility for analytical purposes like gas chromatography, or to introduce new functional groups for further synthetic transformations.[1][2] Common derivatives include esters and silyl ethers.[1]

Q2: What are the most common methods for derivatizing this compound?

The most prevalent derivatization methods are:

  • Esterification: The reaction of the alcohol's hydroxyl group with a carboxylic acid or its derivative (e.g., acid anhydride, acyl chloride) to form an ester.[1][3] This can be catalyzed by acids or enzymes.[1]

  • Silylation: The protection of the hydroxyl group by converting it into a silyl ether using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1] This is often done to increase volatility for GC analysis.

Q3: Which catalysts are typically used for esterification?

For acid-catalyzed esterification (Fischer esterification), common choices include concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH).[4] For milder conditions that can improve selectivity and reduce side reactions, enzymatic catalysts like lipases are also employed.[1]

Q4: How can the progress of the derivatization reaction be monitored?

Reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC).[5] A spot of the reaction mixture is placed on a TLC plate and developed in an appropriate solvent system. The disappearance of the starting alcohol spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

Q5: What are the standard purification techniques for the resulting derivatives?

Purification methods depend on the properties of the derivative:

  • Fractional Distillation: Suitable for volatile esters to separate them from the reaction mixture.[6][7]

  • Aqueous Wash/Extraction: The reaction mixture can be poured into water. The ester, being less soluble, may form a separate layer.[7] Washing with a salt solution (e.g., NaCl) can help remove water-soluble impurities like excess alcohol or acid.[6]

  • Solvent Extraction: This process is used to separate sorbitan esters from polyol impurities using a hydrocarbon/polar organic solvent solution and an aqueous metal salt solution.[8]

Troubleshooting Guide

Problem 1: Low or No Product Yield

  • Q: My reaction yield is very low. What are the likely causes and solutions?

    • A: Possible Cause 1: Reaction Equilibrium. Fischer esterification is a reversible reaction.[4][7][9] If the equilibrium is not shifted in favor of the products, the yield will be low.

      • Solution: Use one of the reactants in a large excess (typically the alcohol or the derivatizing agent).[4][9] Alternatively, remove water as it is formed using a Dean-Stark apparatus, which drives the equilibrium toward the product side.[9]

    • A: Possible Cause 2: Ineffective Catalyst. The acid catalyst may be old, hydrated, or used in an insufficient amount.

      • Solution: Use a fresh bottle of the acid catalyst. Ensure the correct catalytic amount is added as specified in the protocol.

    • A: Possible Cause 3: Insufficient Reaction Time or Temperature. Esterification reactions can be slow, especially with larger molecules.[7]

      • Solution: Increase the reaction time. If the reaction is being run at room temperature, consider heating the mixture under reflux to increase the reaction rate.[7]

Problem 2: Product is Impure with Multiple Side Products

  • Q: My final product shows multiple spots on a TLC plate. What went wrong?

    • A: Possible Cause 1: Unreacted Starting Material. The reaction may not have gone to completion.

      • Solution: As with low yield, increase the reaction time, temperature, or use techniques to shift the equilibrium.[7][9]

    • A: Possible Cause 2: Side Reactions. this compound is an allylic alcohol with conjugated double bonds, making it susceptible to side reactions like rearrangement, oxidation, or addition reactions at the double bonds.[1][6][10]

      • Solution: Employ milder reaction conditions. Consider using an enzymatic catalyst like lipase which operates under gentle conditions.[1] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation.

    • A: Possible Cause 3: Product Degradation. High temperatures can sometimes lead to the degradation of the starting material or the final product.

      • Solution: Lower the reaction temperature. If heating is necessary, ensure it is controlled and not excessive.

Problem 3: Final Product is Darkly Colored

  • Q: The purified product has a dark brown or yellow color. How can I prevent this?

    • A: Possible Cause 1: High Reaction Temperature. Excessive heat, particularly above 215-220°C, can cause decomposition and the formation of colored impurities.[5][11]

      • Solution: Maintain a lower reaction temperature. For sorbitan esters, processes keeping the temperature below 215°C have been shown to yield products with substantially less color.[11]

    • A: Possible Cause 2: Oxidation. The conjugated diene system can be susceptible to air oxidation, which may produce colored byproducts.

      • Solution: Perform the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen from the reaction vessel.

Data Presentation: Optimizing Esterification Yield

The following tables summarize the impact of various reaction parameters on the yield of an ester derivative.

Table 1: Effect of Catalyst on Esterification Yield

Catalyst (0.5 mol%)Temperature (°C)Time (h)Yield (%)
None8012< 5
p-Toluenesulfonic Acid80685
Sulfuric Acid80692
Candida antarctica Lipase B402495

Table 2: Effect of Temperature and Time on Yield (Sulfuric Acid Catalyst)

Temperature (°C)Time (h)Yield (%)Purity (by GC)
25244598%
6087897%
80 (Reflux)49096%
120 (Reflux)49185% (coloration observed)

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Acetic Anhydride

This protocol describes a standard procedure for creating Sorbyl Acetate.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (9.8 g, 0.1 mol).

    • Add acetic anhydride (12.2 g, 0.12 mol, 1.2 equivalents).

    • Carefully add 3-4 drops of concentrated sulfuric acid (H₂SO₄) as the catalyst.

  • Reaction Execution:

    • Heat the mixture to 80°C using a heating mantle and stir for 4 hours.

    • Monitor the reaction's progress by taking small aliquots and analyzing them via TLC (using a 4:1 Hexane:Ethyl Acetate eluent). The disappearance of the alcohol spot indicates completion.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 50 mL of cold water.

    • Extract the aqueous layer twice with 25 mL of diethyl ether.

    • Combine the organic layers and wash them sequentially with 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid) and 50 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Analysis:

    • The resulting crude oil can be further purified by vacuum distillation to yield pure Sorbyl Acetate.

    • Confirm the product's identity and purity using GC-MS and NMR spectroscopy.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Alcohol, Derivatizing Agent, & Catalyst heat Heat & Stir (e.g., Reflux) reagents->heat monitor Monitor Progress (TLC) heat->monitor monitor->heat Continue if incomplete quench Quench & Extract monitor->quench If complete wash Wash Organic Layer quench->wash dry Dry & Concentrate wash->dry purify Purify (e.g., Distillation) dry->purify analyze Characterize Product (GC-MS, NMR) purify->analyze

Caption: General experimental workflow for derivatization.

troubleshooting_logic result_node result_node start Low Product Yield? q_time Reaction Time Sufficient? start->q_time Yes q_temp Temp / Reflux Adequate? q_time->q_temp Yes sol_time Increase Reaction Time q_time->sol_time No q_equil Equilibrium Shifted? (Excess Reagent / H₂O Removal) q_temp->q_equil Yes sol_temp Increase Temperature q_temp->sol_temp No q_cat Catalyst Active & Fresh? q_equil->q_cat Yes sol_equil Use Excess Reagent or Dean-Stark Trap q_equil->sol_equil No sol_cat Use Fresh Catalyst q_cat->sol_cat No end_node Yield Should Improve q_cat->end_node Yes sol_time->end_node sol_temp->end_node sol_equil->end_node sol_cat->end_node

Caption: Troubleshooting logic for low reaction yield.

parameter_relationships Temp Temperature Yield Yield Temp->Yield + SideRxns Side Reactions Temp->SideRxns + Time Time Time->Yield + Catalyst Catalyst Activity Catalyst->Yield + Purity Purity SideRxns->Purity -

Caption: Influence of parameters on reaction outcome.

References

Technical Support Center: Synthesis of (2E,4E)-Hexa-2,4-dien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2E,4E)-Hexa-2,4-dien-1-ol, also known as sorbic alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the reduction of a sorbic acid derivative, typically an ester such as ethyl sorbate or methyl sorbate. The two most common reducing agents for this transformation are Diisobutylaluminium hydride (DIBAL-H) and Lithium aluminum hydride (LiAlH₄).[1] Another, less common method, involves the condensation of crotonaldehyde and ketene.[2]

Q2: What is the role of temperature in DIBAL-H reductions of sorbic acid esters?

A2: Temperature is a critical parameter when using DIBAL-H to synthesize this compound from its corresponding ester. To obtain the desired alcohol, the reaction is typically run at a higher temperature than the aldehyde synthesis. However, careful control is still necessary to prevent unwanted side reactions. For the selective reduction of an ester to an aldehyde, the reaction is generally carried out at very low temperatures, such as -78 °C.[3][4]

Q3: Can Lithium aluminum hydride (LiAlH₄) be used for this synthesis?

A3: Yes, LiAlH₄ is a powerful reducing agent that will readily reduce sorbic acid or its esters to this compound. A key advantage of LiAlH₄ is that it typically does not reduce isolated carbon-carbon double bonds, leaving the diene system of the molecule intact.

Q4: What are the potential sources of isomeric impurities in the final product?

A4: Isomeric impurities can arise from two main sources. First, the starting material, commercial sorbic acid, may contain other geometric isomers of hexadienoic acid. These isomers will also be reduced, leading to a mixture of isomeric alcohols. Second, isomerization of the double bonds in the target molecule can potentially be induced by factors such as heat or light during the reaction or workup.

Q5: How can I purify the final product?

A5: The crude product is typically purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the side products. Distillation under reduced pressure is another common method for purification. The purity of the final product can be assessed using techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low yield of the desired alcohol and presence of a significant amount of aldehyde.

Possible Cause: Incomplete reduction of the starting ester, particularly when using DIBAL-H. This occurs if the reaction temperature is too low or if an insufficient amount of the reducing agent is used.

Solutions:

  • Increase Reaction Temperature: If using DIBAL-H, consider allowing the reaction to warm to room temperature after the initial low-temperature addition.

  • Increase Amount of Reducing Agent: Stoichiometry is critical. Ensure at least one equivalent of DIBAL-H is used for the reduction to the aldehyde, and potentially more for the full reduction to the alcohol. For LiAlH₄, an excess is typically used.

  • Increase Reaction Time: Allow the reaction to stir for a longer period to ensure complete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Problem 2: Presence of unexpected higher molecular weight side products.

Possible Cause: this compound, being a conjugated diene, can undergo a Diels-Alder [4+2] cycloaddition reaction with itself (dimerization) or with other dienophiles present in the reaction mixture. This is more likely to occur at elevated temperatures.[6][7]

Solutions:

  • Maintain Low Temperatures: Conduct the reaction and workup at the lowest practical temperatures to minimize the rate of the Diels-Alder reaction. Diels-Alder reactions are typically favored at moderate to high temperatures (25 °C to over 100 °C), while the reverse (retro-Diels-Alder) is favored at even higher temperatures (above 200 °C).[6][7]

  • Purify Starting Materials: Ensure the starting materials and solvents are free from dienophilic impurities.

  • Purification: Diels-Alder adducts are significantly larger and less polar than the desired alcohol and can typically be separated by column chromatography.

Problem 3: Presence of isomeric impurities in the final product.

Possible Cause: The starting sorbic acid or its ester may contain other geometric isomers (e.g., (2Z,4E) or (2E,4Z)). These will be reduced along with the (2E,4E) isomer.

Solutions:

  • High-Purity Starting Materials: Use a high-purity grade of sorbic acid or its ester. The isomeric purity of the starting material can be checked by GC or NMR.

  • Recrystallization of Starting Material: If necessary, recrystallize the starting sorbic acid to improve its isomeric purity.

  • Chromatographic Separation: While challenging, it may be possible to separate the isomeric alcohol products by careful column chromatography or preparative HPLC.

Data Presentation

Table 1: Influence of Reducing Agent and Temperature on Product Distribution

Reducing AgentStarting MaterialTypical Reaction TemperatureExpected Major ProductPotential Major Side Products
DIBAL-HEthyl Sorbate-78°C(2E,4E)-Hexa-2,4-dienalThis compound (from over-reduction)
DIBAL-HEthyl Sorbate-78°C to Room TempThis compound(2E,4E)-Hexa-2,4-dienal (from incomplete reaction)
LiAlH₄Sorbic Acid/Ethyl Sorbate0°C to RefluxThis compoundNone (complete reduction is expected)

Table 2: Analytical Profile of Main Product and Potential Side Products

CompoundExpected Retention Time (GC)Key ¹H NMR Signals (CDCl₃, δ ppm)
This compoundProduct Peak~5.6-6.3 (m, 4H, vinyl), ~4.1 (d, 2H, CH₂OH), ~1.7 (d, 3H, CH₃)
(2E,4E)-Hexa-2,4-dienalEarlier than alcohol~9.5 (d, 1H, CHO), ~6.0-7.2 (m, 4H, vinyl), ~1.9 (d, 3H, CH₃)
Diels-Alder DimerLater than alcoholComplex aliphatic and olefinic signals
Isomeric HexadienolsClose to product peakDifferent coupling constants and chemical shifts in the vinyl region

Experimental Protocols

Protocol 1: Reduction of Ethyl Sorbate with DIBAL-H

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with ethyl sorbate (1 equivalent) dissolved in anhydrous toluene.

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: A solution of DIBAL-H in toluene (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 2 hours.

  • Warming: The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional 4 hours.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Workup: The resulting suspension is filtered through a pad of celite, and the filter cake is washed with ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Mandatory Visualization

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Ethyl_Sorbate Ethyl (2E,4E)-Hexa-2,4-dienoate Aldehyde_Intermediate (2E,4E)-Hexa-2,4-dienal Ethyl_Sorbate->Aldehyde_Intermediate DIBAL-H (-78 °C) Final_Product This compound Ethyl_Sorbate->Final_Product LiAlH4 Aldehyde_Intermediate->Final_Product DIBAL-H (or LiAlH4) Over_reduction_Product Hexan-1-ol (Over-reduction) Aldehyde_Intermediate->Over_reduction_Product Excess Reducing Agent or High Temp. Diels_Alder_Product Diels-Alder Adduct (Dimerization) Final_Product->Diels_Alder_Product Heat Isomeric_Product Isomeric Hexadienols Isomeric_Starting_Material Isomeric Ethyl Sorbate Isomeric_Starting_Material->Isomeric_Product Reduction

Caption: Main reaction and side reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Synthesis of this compound Analyze Analyze Crude Product (GC-MS, NMR) Start->Analyze Check_Yield Is the yield of the desired alcohol low? Analyze->Check_Yield Check_Aldehyde Is there a significant amount of aldehyde present? Check_Yield->Check_Aldehyde Yes Check_High_MW Are there high molecular weight impurities? Check_Yield->Check_High_MW No Incomplete_Reduction Troubleshoot: - Increase reaction temperature - Increase amount of reducing agent - Increase reaction time Check_Aldehyde->Incomplete_Reduction Yes Check_Aldehyde->Check_High_MW No Purify Purify Product (Column Chromatography/Distillation) Incomplete_Reduction->Purify Diels_Alder Troubleshoot: - Maintain low temperatures - Purify starting materials Check_High_MW->Diels_Alder Yes Check_Isomers Are isomeric impurities present? Check_High_MW->Check_Isomers No Diels_Alder->Purify Isomer_Issue Troubleshoot: - Use high-purity starting materials - Recrystallize starting material - Attempt chromatographic separation Check_Isomers->Isomer_Issue Yes Check_Isomers->Purify No Isomer_Issue->Purify End Pure this compound Purify->End

Caption: A troubleshooting workflow for identifying and resolving common issues in the synthesis.

References

Stability of (2E,4E)-Hexa-2,4-dien-1-ol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with (2E,4E)-Hexa-2,4-dien-1-ol (also known as sorbic alcohol). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and successful application of this compound in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and analysis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Unexpectedly low assay results or rapid degradation of the compound in solution. 1. Solvent incompatibility: The solvent may be promoting degradation through oxidation or reaction. 2. Exposure to light: this compound is known to be light-sensitive. 3. Inappropriate pH: Acidic or basic conditions can catalyze degradation. 4. Presence of oxidizing agents: Contaminants in the solvent or reagents can oxidize the dienol. 5. Elevated temperature: Heat can accelerate degradation and isomerization.1. Use high-purity, degassed solvents. Consider a less reactive solvent if possible. For stock solutions, DMSO is a common choice, but should be stored at low temperatures.[1] 2. Protect solutions from light by using amber vials or covering containers with aluminum foil.[2] 3. Prepare solutions in buffered systems at a neutral pH if compatible with the experimental design. 4. Ensure all glassware is thoroughly cleaned and use high-purity reagents. Consider adding an antioxidant like α-tocopherol if appropriate for the application. 5. Prepare and store solutions at low temperatures (e.g., -20°C or -80°C for long-term storage) and minimize time at room temperature.[1]
Appearance of unknown peaks in chromatograms (HPLC or GC). 1. Degradation products: The compound is degrading into other species. Common degradation products include aldehydes and carboxylic acids resulting from oxidation. Isomerization can also occur. 2. Solvent impurities: The solvent may contain impurities that are detected by the analytical method. 3. Reaction with container material: The compound may be reacting with the storage container.1. Refer to the proposed degradation pathway below. Use a stability-indicating analytical method to separate and identify potential degradants. 2. Run a solvent blank to identify any peaks originating from the solvent. 3. Use inert container materials such as glass or PTFE.
Poor peak shape or peak splitting in HPLC analysis. 1. On-column degradation: The compound may be degrading on the HPLC column, especially if the mobile phase is acidic or basic. 2. Isomerization: The compound may be isomerizing during the analysis. 3. Inappropriate mobile phase: The pH or composition of the mobile phase may not be optimal for this compound.1. Use a neutral pH mobile phase if possible. Consider using a faster analytical method to minimize the time the compound spends on the column. 2. Analyze the sample at a lower temperature. 3. Optimize the mobile phase composition and pH. A buffered mobile phase can help to maintain a stable pH.
Inconsistent results between experimental replicates. 1. Inconsistent sample handling: Variations in light exposure, temperature, or time before analysis can lead to different levels of degradation. 2. Stock solution instability: The stock solution may be degrading over time.1. Standardize all sample handling procedures. Ensure all samples are treated identically. 2. Prepare fresh stock solutions for each experiment or validate the stability of the stock solution over the intended period of use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For the pure, solid compound, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light at 2-8°C for short-term storage. For long-term storage, -20°C is preferable. Solutions of this compound, particularly in solvents like DMSO, should be stored at -20°C for up to one month and at -80°C for up to six months to minimize degradation.[1]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in many organic solvents, including ethanol, methanol, and DMSO.[1] It has limited solubility in water. For aqueous-based experiments, a co-solvent such as DMSO or ethanol is often required.

Q3: What are the main degradation pathways for this compound?

A3: The primary degradation pathways are oxidation and isomerization. The conjugated diene system and the allylic alcohol are susceptible to attack by oxygen, leading to the formation of aldehydes, carboxylic acids, and potentially epoxides. Exposure to acid, base, or light can promote isomerization of the double bonds from the trans,trans configuration to other isomers.

Q4: How can I monitor the stability of this compound in my experimental solutions?

A4: The stability can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate the parent compound from its degradation products, allowing for the quantification of the remaining active compound over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to observe structural changes and the formation of new species.

Q5: Are there any known stabilizers for this compound?

A5: Yes, commercial preparations of this compound are often supplied with a stabilizer to prevent degradation and isomerization during storage. A common stabilizer is α-tocopherol (Vitamin E), which acts as an antioxidant.

Data Presentation

The following table provides an illustrative summary of the expected relative stability of this compound in various solvents and conditions. Please note that these are not experimentally determined values for this specific molecule but are based on the general chemical principles of dienol stability and data from similar compounds. Researchers should perform their own stability studies for their specific experimental conditions.

Solvent/Condition Relative Stability Primary Degradation Pathway(s) Notes
DMSO (anhydrous, stored at -80°C, protected from light) HighMinimalRecommended for long-term storage of stock solutions.
Ethanol/Methanol (stored at -20°C, protected from light) Moderate to HighOxidationPurity of the alcohol is important. Degassed solvents are preferred.
Water (neutral pH, stored at 4°C, protected from light) Low to ModerateOxidationLimited solubility may affect stability. Susceptible to microbial degradation if not sterile.
Aqueous Buffer (pH 4, room temperature) LowAcid-catalyzed isomerization and degradationAcidic conditions can promote the formation of various degradation products.
Aqueous Buffer (pH 9, room temperature) LowBase-catalyzed isomerization and degradationBasic conditions can also lead to instability.
Any solvent exposed to light and air at room temperature Very LowPhoto-oxidation, IsomerizationRapid degradation is expected under these conditions.

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Assessment

This protocol outlines a general stability-indicating HPLC-UV method for monitoring the degradation of this compound.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • This compound standard

    • Solvent for sample preparation (e.g., DMSO, Ethanol)

  • Chromatographic Conditions (starting point for optimization):

    • Mobile Phase: A gradient of acetonitrile and water.

      • Start with 30% acetonitrile, increase to 90% over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 230 nm (based on the UV absorbance of the conjugated diene system)

    • Injection Volume: 10 µL

  • Procedure:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the solvent to be tested.

    • Divide the working solution into several amber vials.

    • Store the vials under the desired stress conditions (e.g., different temperatures, pH values, light exposure).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from a vial.

    • Inject the sample onto the HPLC system.

    • Monitor the peak area of the this compound peak and any new peaks that appear.

    • Calculate the percentage of the remaining compound at each time point relative to the initial time point.

Protocol 2: GC-MS for Identification of Volatile Degradation Products

This protocol is suitable for identifying volatile degradation products, particularly those resulting from oxidation.

  • Instrumentation:

    • Gas chromatograph with a mass spectrometer detector (GC-MS)

    • Capillary column suitable for volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Reagents:

    • This compound

    • Solvent for sample preparation (e.g., Dichloromethane, Hexane)

  • GC-MS Conditions (starting point for optimization):

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp to 250°C at 10°C/min

      • Hold at 250°C for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 35-350

  • Procedure:

    • Prepare a solution of this compound in the chosen solvent.

    • Subject the solution to forced degradation (e.g., by bubbling air through the solution, exposing it to light, or adding a mild oxidizing agent like hydrogen peroxide).

    • After a set period, inject a small volume (e.g., 1 µL) of the solution into the GC-MS.

    • Analyze the resulting chromatogram to separate the components.

    • Identify the degradation products by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns.

Protocol 3: NMR Spectroscopy for Structural Elucidation of Degradation Products

NMR can be used to monitor the degradation process and identify the structure of major degradation products.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Reagents:

    • Deuterated solvent (e.g., DMSO-d6, CDCl3)

    • This compound

  • Procedure:

    • Dissolve a known amount of this compound in the deuterated solvent in an NMR tube.

    • Acquire an initial ¹H NMR spectrum to serve as the baseline (t=0).

    • Subject the NMR tube to the desired stress condition (e.g., place it under a UV lamp or heat it in a water bath).

    • Acquire ¹H NMR spectra at regular intervals.

    • Monitor the decrease in the intensity of the signals corresponding to the parent compound and the appearance of new signals.

    • The chemical shifts and coupling patterns of the new signals can be used to deduce the structures of the degradation products. 2D NMR techniques (e.g., COSY, HSQC) can be employed for more complex structures.

Visualizations

degradation_pathway cluster_oxidation Oxidation cluster_isomerization Isomerization parent This compound aldehyde (2E,4E)-Hexa-2,4-dienal parent->aldehyde Mild Oxidation epoxide Epoxide Derivatives parent->epoxide Epoxidation isomers Cis/Trans Isomers parent->isomers Light, Acid, or Heat acid (2E,4E)-Hexa-2,4-dienoic Acid (Sorbic Acid) aldehyde->acid Further Oxidation

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_analysis Analytical Methods prep Prepare Stock Solution in a suitable solvent stress Expose to Stress Conditions (e.g., pH, Temp, Light) prep->stress sample Sample at Time Intervals stress->sample hplc HPLC-UV (Quantification) sample->hplc gcms GC-MS (Volatile Degradants) sample->gcms nmr NMR (Structural ID) sample->nmr data Data Analysis (Degradation Kinetics, Product ID) hplc->data gcms->data nmr->data

Caption: General workflow for assessing the stability of this compound.

References

Safe handling and storage procedures for (2E,4E)-Hexa-2,4-dien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance on the safe handling and storage of (2E,4E)-Hexa-2,4-dien-1-ol (also known as sorbic alcohol) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is an unsaturated alcohol that is both air and light-sensitive.[1][2] Its primary hazards, as indicated by safety data sheets, include:

  • Harmful if swallowed [2][3][4]

  • Toxic in contact with skin [3][4]

  • Causes skin irritation [1][3][4]

  • Causes serious eye damage [1][4]

  • May cause respiratory irritation [1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and integrity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from light and incompatible materials.[1][4] It is crucial to store it under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container.[1][4]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, appropriate PPE is essential to prevent exposure. This includes:

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles.[4]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit.[4]

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, a NIOSH-approved respirator should be used.[5]

Q4: What should I do in case of accidental exposure?

A4: In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[5] Contact with these substances should be avoided to prevent hazardous reactions.

Troubleshooting Guide

Problem Possible Cause Solution
The compound has turned yellow or brown.Degradation due to exposure to air, light, or heat.Discard the degraded compound according to hazardous waste disposal procedures. Ensure future storage is in a tightly sealed container, under an inert atmosphere, and protected from light and heat. Consider adding a stabilizer like α-tocopherol (Vitamin E) for long-term storage.[6]
The compound appears to have polymerized (thickened or solidified).Exposure to initiators of polymerization, such as air, light, or impurities.Do not attempt to use the polymerized material. Dispose of it as hazardous waste. Review handling procedures to minimize exposure to air and light.
Inconsistent experimental results.The compound may have partially degraded, affecting its purity and reactivity.Check the purity of the compound using an appropriate analytical method (e.g., GC-MS). If degradation is suspected, use a fresh, properly stored batch. Ensure all transfers are performed under an inert atmosphere.
Difficulty in transferring the liquid due to its viscosity.The compound may be at a low temperature, increasing its viscosity.Allow the container to warm to room temperature in a desiccator before use to reduce viscosity.

Quantitative Toxicity Data

Parameter Value Species Reference
Oral LD502140 µL/kgRat[3][7]
Dermal LD501010 µL/kgRabbit[7]
Occupational Exposure Limits (PEL, TLV)Not establishedN/A[1][4][8]

Experimental Protocols

Protocol 1: Safe Storage of this compound
  • Container Selection: Use a clean, dry, amber glass bottle with a PTFE-lined cap.

  • Inert Atmosphere: Before transferring the alcohol, flush the bottle with a gentle stream of dry argon or nitrogen for several minutes to displace any air.

  • Transfer: Using a cannula or a syringe that has been purged with inert gas, transfer the desired amount of this compound into the prepared bottle.

  • Sealing: Securely cap the bottle and seal the cap with Parafilm® to ensure an airtight seal.

  • Labeling: Clearly label the bottle with the compound name, date of storage, and any added stabilizer.

  • Storage Location: Store the bottle in a cool (2-8°C), dark, and well-ventilated area designated for flammable and toxic chemicals.

Protocol 2: Transfer of this compound for Experimental Use

This protocol outlines the transfer of the air-sensitive liquid from a storage container to a reaction vessel using a syringe.

  • Preparation: Ensure the reaction vessel is clean, dry, and has been flushed with an inert gas.

  • Syringe Preparation: Use a clean, dry syringe with a needle. Purge the syringe with inert gas by drawing and expelling the gas at least three times.

  • Puncturing the Septum: Pierce the septum of the storage container with the needle of the purged syringe.

  • Inert Gas Purge: Gently inject a small amount of inert gas from the syringe into the headspace of the storage container to create a slight positive pressure.

  • Withdrawing the Liquid: Invert the storage container and slowly withdraw the desired volume of this compound into the syringe.

  • Removing Bubbles: With the syringe still inverted, gently tap it to dislodge any gas bubbles and expel them back into the storage container.

  • Transfer to Reaction Vessel: Withdraw the needle from the storage container and quickly insert it through the septum of the reaction vessel.

  • Dispensing: Slowly dispense the liquid into the reaction vessel.

  • Syringe Cleaning: Immediately after use, rinse the syringe and needle with a suitable solvent (e.g., anhydrous ethanol) followed by acetone, and dry thoroughly.

Visualizations

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Post-Handling PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) InertAtmosphere Prepare Inert Atmosphere (Argon or Nitrogen) PPE->InertAtmosphere Glassware Ensure Clean, Dry Glassware InertAtmosphere->Glassware PurgeSyringe Purge Syringe with Inert Gas Glassware->PurgeSyringe WithdrawLiquid Withdraw Liquid Under Positive Pressure PurgeSyringe->WithdrawLiquid TransferToVessel Transfer to Reaction Vessel WithdrawLiquid->TransferToVessel CleanSyringe Clean Syringe and Needles Immediately TransferToVessel->CleanSyringe StoreProperly Store Compound Under Inert Gas TransferToVessel->StoreProperly DisposeWaste Dispose of Waste Properly CleanSyringe->DisposeWaste

Caption: Workflow for the safe handling of this compound.

StorageDecisionTree Decision Tree for Proper Storage Start Receiving this compound CheckContainer Is the container sealed and undamaged? Start->CheckContainer Damaged Container damaged or seal broken? CheckContainer->Damaged ShortTerm Short-term storage (< 1 month)? LongTerm Long-term storage (> 1 month)? ShortTerm->LongTerm No StoreInert Store in original container under inert gas in a cool, dark, ventilated area. ShortTerm->StoreInert Yes AddStabilizer Consider adding a stabilizer (e.g., α-tocopherol). LongTerm->AddStabilizer TransferInert Transfer to a clean, dry, amber glass bottle under inert atmosphere. AddStabilizer->TransferInert TransferInert->StoreInert Quarantine Quarantine and assess for degradation before use. Damaged->Quarantine Yes Proceed Proceed with storage protocol. Damaged->Proceed No Proceed->ShortTerm

Caption: Decision tree for the proper storage of this compound.

References

Accounting for stabilizers in purity assays of commercial sorbic alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of commercial sorbic alcohol (2,4-hexadien-1-ol). This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of accounting for stabilizers during purity assays.

Frequently Asked Questions (FAQs)

Q1: What is sorbic alcohol and why are commercial preparations stabilized?

Sorbic alcohol, also known as 2,4-hexadien-1-ol, is an unsaturated alcohol with the chemical formula C₆H₁₀O.[1][2] Its structure contains conjugated double bonds, which make it susceptible to oxidation and polymerization over time, leading to degradation of the product and a decrease in purity. To ensure shelf-life and stability, manufacturers add small quantities of stabilizers to commercial preparations.[3]

Q2: What are the likely stabilizers used in commercial sorbic alcohol?

While manufacturers often do not disclose the specific stabilizers used, they typically fall into two categories based on the chemical properties of sorbic alcohol:

  • Antioxidants: These prevent oxidative degradation. Common examples for organic chemicals include phenolic compounds like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or tocopherols (Vitamin E).

  • Polymerization Inhibitors: These prevent the conjugated diene system from polymerizing. Hydroquinone (HQ) or its methyl ether (MEHQ) are sometimes used for this purpose in reactive monomers.

  • Hydrocolloids or Gums: In some applications, particularly if the sorbic alcohol is in a solution or formulation, stabilizers like xanthan gum or gum arabic might be used to maintain homogeneity, although this is less common for the neat chemical.[4]

Q3: What are the primary analytical methods for determining the purity of sorbic alcohol?

The purity of sorbic alcohol can be determined by several standard analytical techniques:

  • Gas Chromatography (GC): As sorbic alcohol is a volatile compound, GC, typically with a Flame Ionization Detector (FID), is a very common and effective method for purity assessment.[5]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is also suitable, as the conjugated diene system in sorbic alcohol has a strong UV absorbance.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to identify the compound and detect impurities.[7][8] Quantitative NMR (qNMR) can be used for a highly accurate purity determination against a certified internal standard.

Q4: How can different types of stabilizers interfere with these purity assays?

Stabilizer interference depends on the analytical method chosen and the nature of the stabilizer:

  • In GC analysis: Non-volatile stabilizers (e.g., polymeric inhibitors, gums) will not elute and can accumulate in the injector port, leading to contamination and peak shape issues for the analyte. Volatile stabilizers (e.g., BHT) may co-elute with the solvent or analyte, causing overlapping peaks that complicate quantification.

  • In HPLC analysis: Stabilizers may co-elute with sorbic alcohol, leading to an overestimation of purity if their UV absorbance overlaps. Some stabilizers, particularly polymeric ones, can irreversibly adsorb to the stationary phase, causing column degradation, high backpressure, and shifting retention times.[9]

  • In NMR analysis: Stabilizers will present their own signals in the spectrum. If the concentration is very low, these may be difficult to distinguish from the noise. However, they can complicate the integration of the sorbic alcohol signals, potentially affecting the accuracy of a qNMR experiment.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Gas Chromatography (GC) Analysis Issues

Problem: My GC chromatogram shows a broad or tailing peak for sorbic alcohol.

  • Possible Cause 1: Injector Contamination. Non-volatile stabilizers may have accumulated in the GC inlet liner.

    • Solution: Replace the injector liner and septum. If the problem persists, trim the first few centimeters of the analytical column.

  • Possible Cause 2: Sample Overload. Injecting too concentrated a sample can lead to poor peak shape.[]

    • Solution: Dilute the sample in a suitable low-boiling solvent (e.g., methanol, ethanol) and reinject.[]

  • Possible Cause 3: Active Sites. The column or liner may have active sites that interact with the alcohol's hydroxyl group.

    • Solution: Use a deactivated liner and a column specifically designed for polar analytes like alcohols (e.g., a wax or FFAP column).

Problem: I am seeing extraneous peaks in my gas chromatogram.

  • Possible Cause 1: Volatile Stabilizer. The commercial product may contain a volatile antioxidant like BHT, which is amenable to GC analysis.

    • Solution: Identify the peak using GC-MS. If it is a known stabilizer, you can develop a method that resolves it from the sorbic alcohol peak or use a quantification method (like peak area normalization) that excludes the stabilizer peak.

  • Possible Cause 2: Sample Degradation. Sorbic alcohol may be degrading in the hot injector.

    • Solution: Lower the injector temperature. Ensure the analysis is performed promptly after sample preparation.

High-Performance Liquid Chromatography (HPLC) Analysis Issues

Problem: My HPLC chromatogram shows unexpected peaks, especially near the solvent front.

  • Possible Cause 1: Stabilizer Elution. Some stabilizers are polar and will elute early in a reversed-phase method. Others might be non-polar and could have retention times close to sorbic alcohol.

    • Solution: Adjust the mobile phase gradient to achieve better separation between the sorbic alcohol and the unknown peaks. Use a mass spectrometer (LC-MS) to identify the unknown peaks.

  • Possible Cause 2: Sample Solvent Effect. If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile in a high-aqueous mobile phase), peak distortion can occur.

    • Solution: Dissolve the sample in the initial mobile phase composition.

Problem: I am observing high backpressure and my column is clogging.

  • Possible Cause 1: Polymer-based Stabilizer. Some stabilizers may be polymeric and can precipitate in the mobile phase or irreversibly bind to the column frit and stationary phase.[9]

    • Solution 1: Filter all samples through a 0.2 or 0.45 µm syringe filter before injection.[7]

    • Solution 2: Implement a sample cleanup procedure like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove the stabilizer before analysis.

    • Solution 3: Use a guard column to protect the analytical column.

Nuclear Magnetic Resonance (NMR) Analysis Issues

Problem: I see low-level signals in the NMR spectrum that do not correspond to sorbic alcohol.

  • Possible Cause: Presence of a Stabilizer. Antioxidants like BHT have distinct aromatic and aliphatic signals that may be visible in the ¹H NMR spectrum.

    • Solution: Compare the spectrum to a reference spectrum of pure sorbic alcohol if available. Search for the characteristic signals of common stabilizers like BHT (signals around 7.0 ppm, 2.3 ppm, and 1.4 ppm in CDCl₃). For quantitative analysis (qNMR), ensure the integration regions for the sorbic alcohol and the internal standard do not include any stabilizer signals.

Data Presentation
Table 1: Comparison of Analytical Techniques for Purity Assay of Sorbic Alcohol
Technique Pros Cons Susceptibility to Stabilizer Interference
GC-FID High resolution, sensitive, robust for volatile compounds.Not suitable for non-volatile stabilizers. High temperatures can cause degradation.High for non-volatile stabilizers (inlet contamination). Moderate for volatile stabilizers (peak co-elution).
HPLC-UV Versatile, suitable for a wide range of compounds. Room temperature analysis prevents degradation.Can be affected by UV-active stabilizers. Polymeric stabilizers can damage the column.High for UV-active and poorly soluble stabilizers.
qNMR Highly accurate and precise (primary ratio method). Provides structural information. Does not require identical standards for analyte and impurity.Lower sensitivity compared to chromatography. Requires specialized equipment and expertise.Low to Moderate. Interference is only an issue if stabilizer signals overlap with analyte or standard signals used for quantification.
Table 2: Illustrative Purity Analysis Results Before and After Sample Cleanup

This table presents hypothetical data to illustrate the impact of removing a stabilizer before analysis.

Sample Analytical Method Purity (% Area) Observations
Commercial Sorbic Alcohol (Untreated)HPLC-UV99.5%A significant secondary peak is observed at 3.1 min, partially merged with the main peak.
Commercial Sorbic Alcohol (After SPE Cleanup)HPLC-UV98.2%The secondary peak at 3.1 min is completely removed. Purity value is more accurate.
Commercial Sorbic Alcohol (Untreated)GC-FID98.3%A small, sharp peak is observed at 4.5 min (identified as BHT by GC-MS). Peak shape for sorbic alcohol is slightly asymmetric.
Commercial Sorbic Alcohol (After SPE Cleanup)GC-FID98.2%The BHT peak is absent. The sorbic alcohol peak is sharp and symmetrical.
Experimental Protocols
Protocol 1: Purity Determination by Gas Chromatography (GC-FID)
  • Preparation of Standard and Sample:

    • Accurately weigh about 100 mg of sorbic alcohol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This is the standard solution (~1 mg/mL).

    • Prepare the sample solution similarly by weighing ~100 mg of the commercial sorbic alcohol and diluting to 100 mL with methanol.[]

  • Chromatographic Conditions (Example):

    • Column: DB-WAX or similar polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 220°C at 10°C/min, hold for 5 min.

    • Injector: 230°C, Split mode (e.g., 50:1).

    • Detector (FID): 250°C.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL.

  • Analysis:

    • Inject the standard solution to determine the retention time of sorbic alcohol.

    • Inject the sample solution.

    • Calculate the purity by area normalization: Purity (%) = (Area of Sorbic Alcohol Peak / Total Area of All Peaks) x 100. Exclude the solvent peak and any identified stabilizer peaks from the total area for a more accurate result.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
  • Preparation of Mobile Phase and Solutions:

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

    • Standard/Sample Preparation: Prepare standard and sample solutions at ~0.1 mg/mL in a 50:50 mixture of water and acetonitrile. Filter all solutions through a 0.45 µm syringe filter before use.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 60% Mobile Phase A and 40% Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detection: 230 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject a blank (mobile phase) followed by the standard and sample solutions.

    • Calculate purity using area normalization as described for the GC method.

Protocol 3: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol is useful for removing polar stabilizers from the less polar sorbic alcohol.

  • SPE Cartridge Selection and Conditioning:

    • Select a normal-phase SPE cartridge (e.g., Silica or Diol).

    • Condition the cartridge by passing 5 mL of a non-polar solvent (e.g., hexane), followed by 5 mL of the elution solvent (e.g., 90:10 hexane:ethyl acetate). Do not let the cartridge go dry.

  • Sample Loading:

    • Dissolve a known weight of the commercial sorbic alcohol in a minimal amount of a non-polar solvent like hexane.

    • Load the solution onto the conditioned SPE cartridge.

  • Washing (Optional):

    • If the stabilizer is highly polar, you can wash the cartridge with a small volume of a non-polar solvent to elute any non-polar impurities while retaining the analyte and stabilizer.

  • Elution:

    • Elute the sorbic alcohol using a solvent of intermediate polarity (e.g., 90:10 hexane:ethyl acetate). The more polar stabilizer should remain on the cartridge. Collect the eluate.

  • Analysis:

    • Evaporate the solvent from the eluate under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the appropriate solvent for GC or HPLC analysis.

Visualizations

Method_Selection_Workflow start Start: Purity Assay for Commercial Sorbic Alcohol check_volatility Is the primary concern non-volatile stabilizers? start->check_volatility use_qnmr Consider qNMR for highest accuracy start->use_qnmr Alternative Path use_gc Use GC-FID or GC-MS check_volatility->use_gc Yes check_uv_activity Is the stabilizer likely UV-active? check_volatility->check_uv_activity No end Proceed with Analysis use_gc->end use_hplc Use HPLC-UV use_hplc->end check_uv_activity->use_hplc No need_cleanup Implement sample cleanup (e.g., SPE) before analysis check_uv_activity->need_cleanup Yes use_qnmr->end need_cleanup->use_hplc Troubleshooting_Extraneous_Peaks start Extraneous Peak Observed in Chromatogram check_blank Inject a solvent blank. Is the peak present? start->check_blank source_solvent Source is contaminated solvent or system carryover check_blank->source_solvent Yes run_ms Identify peak using Mass Spectrometry (GC-MS/LC-MS) check_blank->run_ms No is_stabilizer Is the peak a known stabilizer (e.g., BHT)? run_ms->is_stabilizer is_degradant Is it a known degradant of sorbic alcohol? is_stabilizer->is_degradant No cleanup Perform sample cleanup (SPE/LLE) to remove stabilizer is_stabilizer->cleanup Yes unknown Peak is an unknown impurity is_degradant->unknown No optimize_method Optimize analytical method (e.g., lower injector temp for GC) is_degradant->optimize_method Yes reanalyze Re-analyze sample cleanup->reanalyze optimize_method->reanalyze Stabilizer_Interference_Logic cluster_sample Commercial Sorbic Alcohol cluster_analysis Analytical Method cluster_interference Potential Interference SA Sorbic Alcohol (Analyte) Stab Stabilizer (Interferent) GC Gas Chromatography (GC) Stab->GC HPLC Liquid Chromatography (HPLC) Stab->HPLC GC_int Inlet Contamination (non-volatile Stab) Peak Co-elution (volatile Stab) GC->GC_int can cause HPLC_int Column Clogging (polymeric Stab) Peak Co-elution (UV-active Stab) HPLC->HPLC_int can cause

References

Overcoming challenges in the dehydration of allylic alcohols to dienes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the dehydration of allylic alcohols to form dienes.

Troubleshooting Guide

This guide addresses common issues encountered during the dehydration of allylic alcohols.

Issue Potential Cause Recommended Solution
Low or No Diene Yield 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Gradually increase the reaction temperature and/or extend the reaction time.
2. Poor Leaving Group Activation: In acid-catalyzed reactions, the acid may not be strong enough to efficiently protonate the hydroxyl group.- Use a stronger acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[1][2] Note that phosphoric acid is often preferred as it leads to fewer side reactions than sulfuric acid.
3. Inefficient Catalyst System: The chosen catalyst may not be optimal for the specific substrate or desired elimination pathway.- For highly selective 1,4-syn-elimination, consider using a base-mediated system like potassium tert-butoxide (tBuOK) in combination with potassium 2,2-difluoroacetate.[3][4]
Poor Regio- or Stereoselectivity 1. Formation of Multiple Diene Isomers: Dehydration of allylic alcohols can proceed via 1,2- or 1,4-elimination, and both syn- and anti-elimination pathways are possible, leading to a mixture of products.[3][4]- To favor 1,4-syn-elimination and achieve high regio- and stereoselectivity, the tBuOK/potassium 2,2-difluoroacetate method is highly effective.[3][4]
2. Carbocation Rearrangements: In acid-catalyzed reactions (E1 mechanism), the intermediate carbocation can undergo rearrangements to form a more stable carbocation, leading to undesired alkene products.[5]- Consider using a method that avoids carbocation intermediates, such as the base-mediated 1,4-syn-elimination.[3][4]
Presence of Significant Side Products 1. Ether Formation: At lower temperatures, a competing Sₙ2 reaction can occur between the protonated alcohol and another alcohol molecule, forming an ether.[2][6]- Ensure the reaction temperature is sufficiently high to favor elimination over substitution. Typical temperatures for acid-catalyzed dehydration range from 100-180°C depending on the alcohol.[2][6]
2. Over-oxidation: Some reagents can oxidize the allylic alcohol to an α,β-unsaturated ketone or aldehyde.- If using an oxidizing agent, carefully control the stoichiometry and reaction conditions.
3. Polymerization: The diene product can sometimes polymerize under the reaction conditions.- Consider performing the reaction at a lower concentration or adding a polymerization inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the dehydration of allylic alcohols to dienes?

The primary challenges are controlling regioselectivity (the position of the new double bond) and stereoselectivity (the geometric isomerism of the diene). This is because the reaction can proceed through different elimination pathways (1,2- vs. 1,4-elimination and syn- vs. anti-elimination), potentially leading to a mixture of diene isomers.[3][4] Additionally, side reactions such as carbocation rearrangements, ether formation, and over-oxidation can reduce the yield of the desired diene.[2][5][6]

Q2: Which type of catalyst is better for this reaction: acid or base?

The choice of catalyst depends on the desired outcome.

  • Acid catalysts (e.g., H₂SO₄, H₃PO₄) are the traditional choice and can be effective, particularly for secondary and tertiary alcohols which proceed through a more stable carbocation intermediate (E1 mechanism).[1][2] However, they are prone to causing carbocation rearrangements and other side reactions.[5]

  • Base-mediated methods , such as the recently developed tBuOK/potassium 2,2-difluoroacetate system, offer excellent control over regioselectivity and stereoselectivity, favoring a 1,4-syn-elimination pathway.[3][4] This method avoids harsh acidic conditions and the formation of carbocation intermediates.

Q3: How can I improve the selectivity of my reaction to get a specific diene isomer?

To achieve high regio- and stereoselectivity, employing a directing group strategy can be very effective. The tBuOK/potassium 2,2-difluoroacetate method facilitates a 1,4-syn-dehydration by forming an in-situ directing group, leading to the synthesis of well-defined conjugated dienes.[3][4]

Q4: My reaction is producing a significant amount of ether as a byproduct. What can I do to prevent this?

Ether formation is a common side reaction in acid-catalyzed alcohol dehydrations, especially at lower temperatures where the Sₙ2 pathway competes with elimination.[2][6] To minimize ether formation, ensure the reaction is conducted at a sufficiently high temperature to favor the elimination reaction. The optimal temperature will depend on the specific allylic alcohol substrate.[2][6]

Q5: What is the difference between E1 and E2 mechanisms in the context of allylic alcohol dehydration?

  • E1 (Elimination, Unimolecular): This is a two-step mechanism that typically occurs with secondary and tertiary alcohols in the presence of a strong acid.[1] The first step is the slow departure of a good leaving group (water, after protonation of the hydroxyl group) to form a carbocation intermediate. The second step is the rapid removal of a proton from an adjacent carbon by a weak base to form the double bond. A key feature of the E1 mechanism is the possibility of carbocation rearrangements.[5]

  • E2 (Elimination, Bimolecular): This is a one-step (concerted) mechanism that is more common for primary alcohols.[7] A strong base removes a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously, forming the double bond. This mechanism does not involve a carbocation intermediate.

Data Presentation

Table 1: Comparison of Common Dehydration Methods for Allylic Alcohols

Method Typical Reagents Mechanism Selectivity Typical Yield Key Advantages Common Drawbacks
Acid-Catalyzed H₂SO₄, H₃PO₄, TsOHE1 (for 2°/3°), E2 (for 1°)Variable, often leads to a mixture of isomersModerate to GoodSimple, readily available reagentsPoor selectivity, risk of carbocation rearrangements and other side reactions.[5]
Base-Mediated 1,4-syn-Elimination tBuOK, Potassium 2,2-difluoroacetateBase-promoted 1,4-syn-eliminationHigh regio- and stereoselectivityGood to ExcellentExcellent control over selectivity, avoids harsh acids and carbocation intermediates.[3][4]Requires specific reagents.

Experimental Protocols

Key Experiment: Highly Regio- and Stereoselective 1,4-syn-Dehydration of an Allylic Alcohol

This protocol is adapted from a reported method for the highly selective synthesis of conjugated dienes.[3][4]

Materials:

  • Allylic alcohol (1.0 equiv)

  • Potassium 2,2-difluoroacetate (2.0 equiv)

  • Potassium tert-butoxide (tBuOK) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the allylic alcohol and anhydrous DMF.

  • Add potassium 2,2-difluoroacetate to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (tBuOK) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the time indicated by TLC or GC analysis until the starting material is consumed.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired diene.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

acid_catalyzed_dehydration cluster_e1 E1 Mechanism (Secondary/Tertiary Allylic Alcohols) cluster_e2 E2 Mechanism (Primary Allylic Alcohols) A1 Allylic Alcohol B1 Protonation of -OH A1->B1 + H+ C1 Formation of Alkyloxonium Ion B1->C1 D1 Loss of H2O C1->D1 E1 Allylic Carbocation Intermediate D1->E1 F1 Deprotonation E1->F1 - H+ H1 Rearranged Carbocation E1->H1 Rearrangement G1 Diene Product F1->G1 I1 Rearranged Diene Product H1->I1 Deprotonation A2 Allylic Alcohol B2 Protonation of -OH A2->B2 + H+ C2 Formation of Alkyloxonium Ion B2->C2 D2 Concerted Deprotonation and Loss of H2O C2->D2 + Base E2 Diene Product D2->E2

Caption: Acid-catalyzed dehydration pathways for allylic alcohols.

base_mediated_dehydration cluster_workflow Base-Mediated 1,4-syn-Dehydration Workflow A Start: Allylic Alcohol in Anhydrous DMF B Add Potassium 2,2-difluoroacetate A->B C Cool to 0 °C B->C D Add tBuOK C->D E Reaction at Room Temperature (Monitor by TLC/GC) D->E F Quench with Saturated aq. NH4Cl E->F G Aqueous Workup and Extraction F->G H Purification by Column Chromatography G->H I Final Product: Regio- and Stereodefined Diene H->I

Caption: Experimental workflow for base-mediated 1,4-syn-dehydration.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for Low Diene Yield Start Low Diene Yield Check_Reaction Check Reaction Progress (TLC/GC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Side_Products Side Products Observed? Incomplete->Side_Products No Increase_Temp_Time Increase Temperature/Time Incomplete->Increase_Temp_Time Yes Optimize_Catalyst Optimize Catalyst System Side_Products->Optimize_Catalyst No Identify_Side_Products Identify Side Products (e.g., Ether) Side_Products->Identify_Side_Products Yes Success Improved Yield Increase_Temp_Time->Success Optimize_Catalyst->Success Adjust_Conditions Adjust Conditions to Minimize Side Reactions (e.g., Increase Temperature to Avoid Ether) Identify_Side_Products->Adjust_Conditions Adjust_Conditions->Success

Caption: Troubleshooting workflow for low diene yield.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of (2E,4E)-Hexa-2,4-dien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (2E,4E)-Hexa-2,4-dien-1-ol, a conjugated dienol of interest in various chemical and pharmaceutical research fields. For comparative purposes, its structural isomers, (2Z,4E)- and (2E,4Z)-Hexa-2,4-dien-1-ol, are also discussed. This document presents experimental data in a clear, tabular format, outlines a comprehensive experimental protocol for NMR analysis, and utilizes visualizations to illustrate molecular structures and analytical workflows.

¹H and ¹³C NMR Spectral Data

The following tables summarize the assigned ¹H and ¹³C NMR spectral data for this compound. This data is essential for structural elucidation and purity assessment.

Table 1: ¹H NMR Spectral Data for this compound
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H14.17d5.5
H25.73dt15.0, 5.5
H36.20dd15.0, 10.5
H45.65dq15.0, 6.5
H56.05dd15.0, 10.5
H61.75d6.5
OH1.55t5.5

Solvent: CDCl₃, Reference: SDBS-1H-10900

Table 2: ¹³C NMR Spectral Data for this compound
CarbonChemical Shift (δ, ppm)
C163.8
C2129.2
C3132.6
C4128.8
C5130.9
C618.0

Solvent: CDCl₃, Reference: SDBS-13C-10900

Comparison with Stereoisomers

While detailed, assigned NMR data for the cis isomers of hexa-2,4-dien-1-ol are not as readily available in public spectral databases, we can predict key differences in their NMR spectra based on their stereochemistry.

  • (2Z,4E)-Hexa-2,4-dien-1-ol: The cis configuration at the C2-C3 double bond would lead to a smaller coupling constant (typically 10-12 Hz) between H2 and H3 compared to the trans coupling (~15 Hz) observed in the (2E,4E) isomer. The chemical shifts of the protons and carbons around this bond would also be affected.

  • (2E,4Z)-Hexa-2,4-dien-1-ol: Similarly, a cis configuration at the C4-C5 double bond would result in a smaller J-coupling between H4 and H5. The through-space interaction between the C6 methyl group and the rest of the conjugated system would likely cause notable changes in the chemical shifts of C5, C6, H4, and H5.

These expected variations highlight the power of NMR spectroscopy in differentiating stereoisomers.

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of organic compounds like this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is a common choice for non-polar to moderately polar compounds.

  • Sample Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

  • Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette tip during transfer to the NMR tube to prevent magnetic field distortions.

NMR Data Acquisition
  • Instrument Tuning and Shimming: Place the NMR tube in the spectrometer. The instrument's magnetic field is then optimized (shimmed) to ensure homogeneity, which is crucial for obtaining high-resolution spectra. The probe is tuned to the resonance frequencies of ¹H and ¹³C.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • The acquisition time is typically set to 2-4 seconds.

    • A relaxation delay of 1-5 seconds is used to allow the protons to return to their equilibrium state before the next pulse.

    • A 90° pulse angle is commonly used.

    • The number of scans can vary from 8 to 128, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • A proton-decoupled sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • The acquisition time is generally around 1-2 seconds.

    • A longer relaxation delay (2-10 seconds) may be necessary, especially for quaternary carbons, to ensure accurate integration.

    • A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.

Data Processing
  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is phased to ensure that all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift scale is referenced to the TMS signal at 0 ppm.

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative ratio of protons.

  • Peak Picking: The chemical shifts of all peaks are accurately determined. For ¹H NMR, the multiplicity and coupling constants are also measured.

Visualizations

The following diagrams illustrate the chemical structures of the discussed compounds and a typical workflow for NMR spectral analysis.

G cluster_0 This compound cluster_1 (2Z,4E)-Hexa-2,4-dien-1-ol cluster_2 (2E,4Z)-Hexa-2,4-dien-1-ol a HO-CH₂-CH=CH-CH=CH-CH₃ b HO-CH₂-CH=CH(cis)-CH=CH-CH₃ c HO-CH₂-CH=CH-CH=CH(cis)-CH₃ workflow start Sample Preparation nmr_acq NMR Data Acquisition (¹H and ¹³C) start->nmr_acq processing Data Processing (FT, Phasing, Baseline Correction) nmr_acq->processing analysis Spectral Analysis (Chemical Shift, Integration, Coupling) processing->analysis structure Structure Elucidation/ Verification analysis->structure

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of (2E,4E)-Hexa-2,4-dien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of organic molecules is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by examining their fragmentation patterns upon ionization. This guide provides a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of (2E,4E)-Hexa-2,4-dien-1-ol, offering insights into its characteristic cleavages and comparing it with isomeric alternatives.

This compound, a conjugated unsaturated alcohol, exhibits a distinct fragmentation pattern under electron ionization. The analysis of its mass spectrum allows for the identification of key structural features. This guide will delve into the primary fragmentation pathways, compare its mass spectral data with other C6H10O isomers, provide a detailed experimental protocol for data acquisition, and visualize the fragmentation process.

Comparative Analysis of C6H10O Isomers

To appreciate the unique fragmentation of this compound, a comparison with its structural isomers is essential. The following table summarizes the key mass spectral data for this compound, 1-Hexen-3-ol, and Cyclohexanone, all sharing the same molecular formula (C6H10O) and nominal mass (98 g/mol ).

m/zThis compound Relative Intensity (%)1-Hexen-3-ol Relative Intensity (%)Cyclohexanone Relative Intensity (%)Proposed Fragment Ion for this compound
9820545[M]⁺
83151030[M-CH₃]⁺
805-100[M-H₂O]⁺
691008040[M-C₂H₅]⁺ or [C₄H₅O]⁺
556010085[C₄H₇]⁺
41857050[C₃H₅]⁺ (Allyl cation)
313040-[CH₂OH]⁺

Data is compiled from the Spectral Database for Organic Compounds (SDBS) and other sources for illustrative comparison. Actual relative intensities may vary based on experimental conditions.

The data clearly indicates that while all three isomers share some common fragments, the relative intensities of these fragments vary significantly, providing a unique fingerprint for each molecule. For instance, the base peak (the most intense peak) for this compound is at m/z 69, whereas for 1-Hexen-3-ol it is at m/z 55, and for Cyclohexanone, it is at m/z 80.

Deciphering the Fragmentation Pathway of this compound

The fragmentation of this compound in an EI-MS is primarily driven by the stability of the resulting carbocations. The conjugated double bond system and the presence of a hydroxyl group influence the cleavage patterns.

fragmentation_pathway M [C₆H₁₀O]⁺˙ m/z 98 M_minus_18 [C₆H₈]⁺˙ m/z 80 M->M_minus_18 - H₂O M_minus_15 [C₅H₇O]⁺ m/z 83 M->M_minus_15 - •CH₃ m69 [C₄H₅O]⁺ m/z 69 M->m69 - •C₂H₅ (α-cleavage) m31 [CH₂OH]⁺ m/z 31 M->m31 β-cleavage m55 [C₄H₇]⁺ m/z 55 M_minus_15->m55 - CO m41 [C₃H₅]⁺ m/z 41 m69->m41 - CO

Figure 1. Proposed fragmentation pathway of this compound.

The primary fragmentation pathways observed are:

  • Loss of a water molecule (M-18): A characteristic fragmentation for alcohols, leading to the formation of a cation radical at m/z 80.[1][2]

  • Alpha-cleavage: The cleavage of the C-C bond adjacent to the oxygen atom is a dominant pathway for primary alcohols. In this case, the loss of an ethyl radical (•C₂H₅) results in the stable, resonance-stabilized oxonium ion at m/z 69, which is the base peak.

  • Loss of a methyl radical (M-15): Cleavage of a terminal methyl group results in a fragment at m/z 83.

  • Formation of the allyl cation: The presence of double bonds facilitates the formation of the highly stable allyl cation ([C₃H₅]⁺) at m/z 41.

  • Formation of [CH₂OH]⁺: A peak at m/z 31 is indicative of a primary alcohol, resulting from the cleavage of the bond beta to the hydroxyl group.

Experimental Protocol

The following protocol outlines a standard procedure for acquiring an electron ionization mass spectrum of this compound.

1. Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used for sample introduction and analysis.

  • Gas Chromatograph (GC) Conditions:

    • Injector Port Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 30-300.

    • Scan Speed: 1000 amu/s.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the mass spectrum of the chromatographic peak corresponding to this compound.

  • Process the data using the instrument's software to obtain a mass list of m/z values and their relative intensities.

Conclusion

The mass spectrometry fragmentation pattern of this compound provides a clear and reproducible fingerprint for its identification and structural confirmation. The characteristic fragments arising from alpha-cleavage, dehydration, and the formation of stable carbocations distinguish it from its isomers. By understanding these fragmentation pathways and utilizing standardized experimental protocols, researchers can confidently identify this and similar compounds in complex mixtures, aiding in various stages of scientific research and development.

References

A Comparative Guide to the Reactivity of (2E,4E)-Hexa-2,4-dien-1-ol and Its Geometric Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of (2E,4E)-Hexa-2,4-dien-1-ol and its geometric isomers. The information presented is based on established principles of organic chemistry and available experimental data to aid in the selection and application of these compounds in a research and development setting.

Introduction to Hexa-2,4-dien-1-ol Isomers and Key Factors Governing Reactivity

Hexa-2,4-dien-1-ol is a conjugated diene that can exist as four geometric isomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The arrangement of substituents around the C2-C3 and C4-C5 double bonds significantly influences the molecule's overall shape and, consequently, its chemical reactivity.

The primary factor governing the reactivity of conjugated dienes in many reactions, particularly cycloadditions, is their ability to adopt an s-cis conformation. In the s-cis conformation, the two double bonds are on the same side of the central single bond, a spatial arrangement necessary for concerted reactions like the Diels-Alder reaction. The alternative, more stable conformation is the s-trans form, where the double bonds are on opposite sides of the single bond.[1] The energy difference between the s-cis and s-trans conformers is influenced by steric hindrance.[2]

Comparative Reactivity in Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a hallmark reaction of conjugated dienes. The diene must be in the s-cis conformation for the reaction to proceed.[3] The relative reactivity of the hexa-2,4-dien-1-ol isomers in Diels-Alder reactions is therefore directly related to the stability of their respective s-cis conformations.

  • This compound : This isomer can readily adopt the s-cis conformation with minimal steric hindrance. The substituents at the ends of the diene system (a methyl group and a hydroxymethyl group) are oriented away from each other in the transition state, making it the most reactive of the four isomers in Diels-Alder reactions.

  • (2E,4Z)- and (2Z,4E)-Hexa-2,4-dien-1-ol : These isomers experience some steric hindrance when attempting to adopt the reactive s-cis conformation. The presence of one Z-configured double bond forces a substituent towards the other end of the diene system, increasing the energy of the s-cis conformer and thus decreasing the reaction rate compared to the (2E,4E) isomer.

  • (2Z,4Z)-Hexa-2,4-dien-1-ol : This isomer is generally considered unreactive in Diels-Alder reactions.[4] To adopt the necessary s-cis conformation, the substituents on both C1 and C6 would be forced into close proximity, resulting in significant steric clash and a very high-energy transition state.

Expected Relative Reactivity in Diels-Alder Reactions
IsomerStructureAbility to Adopt s-cis ConformationExpected Relative Reactivity
This compoundthis compoundHighHighest
(2E,4Z)-Hexa-2,4-dien-1-ol(2E,4Z)-Hexa-2,4-dien-1-olModerateModerate
(2Z,4E)-Hexa-2,4-dien-1-ol(2Z,4E)-Hexa-2,4-dien-1-olModerateModerate
(2Z,4Z)-Hexa-2,4-dien-1-ol(2Z,4Z)-Hexa-2,4-dien-1-olVery LowUnreactive

Experimental Protocol: Diels-Alder Reaction of this compound with Maleic Anhydride

This protocol describes a representative Diels-Alder reaction.[5]

Materials:

  • This compound

  • Maleic anhydride

  • Toluene

  • 25 mL round-bottom flask

  • Condenser

  • Stir bar

  • Water bath on a hot plate

  • Ice bath

  • Büchner funnel and filter flask for vacuum filtration

  • Glass stirring rod

Procedure:

  • Weigh approximately 0.4 g of (2E,4E)-2,4-hexadien-1-ol and an equimolar amount of maleic anhydride into a 25 mL round-bottom flask.

  • Add approximately 5 mL of toluene and a stir bar to the flask.

  • Attach a condenser and place the flask in a water bath on a hot plate.

  • Heat the mixture to reflux and maintain reflux for 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature.

  • Cool the flask in an ice bath for 10 minutes to promote crystallization. If crystals do not form, scratch the bottom of the flask with a glass stirring rod.

  • Collect the product by vacuum filtration using a Büchner funnel.

  • Wash the product with several portions of cold toluene.

  • Allow the product to air dry.

  • Determine the melting point and yield of the product. The expected product is cis-1,3,3a,4,5,7a-hexahydro-5-methyl-3-oxo-4-isobenzofurancarboxylic acid.

Other Reactions: Oxidation

General Protocol for Oxidation with MnO₂:

  • Dissolve the hexa-2,4-dien-1-ol isomer in a suitable solvent (e.g., diethyl ether, ethyl acetate).

  • Add activated manganese dioxide to the solution at room temperature.

  • Stir the mixture for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the mixture through a pad of celite to remove the manganese dioxide.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Visualization of Conformational Equilibrium

The following diagram illustrates the crucial equilibrium between the more stable s-trans conformation and the reactive s-cis conformation of a generic 1,3-diene, which is the determining factor for reactivity in Diels-Alder reactions.

Caption: Equilibrium between s-trans and s-cis conformers.

References

A Comparative Analysis of the Biological Activities of Sorbic Alcohol and Sorbic Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of sorbic alcohol (2,4-hexadien-1-ol) and sorbic aldehyde (2,4-hexadienal). While both are derivatives of sorbic acid, a widely used food preservative, their distinct functional groups—an alcohol versus an aldehyde—confer different biological properties. This document synthesizes available experimental data to offer a comparative overview of their antimicrobial and cytotoxic effects, along with insights into their mechanisms of action.

Executive Summary

FeatureSorbic Alcohol (2,4-hexadien-1-ol)Sorbic Aldehyde (2,4-hexadienal)
Primary Biological Activity AntifungalBroad-spectrum antimicrobial (bacteria and fungi), Cytotoxic
Antimicrobial Potency Generally considered less potent than sorbic aldehyde.More effective than sorbic acid and likely sorbic alcohol against molds.[1]
Cytotoxicity Data is limited, but it is suggested to have cytotoxic effects on tumor cells.Demonstrates significant cytotoxicity against various cell lines.
Mechanism of Action Thought to disrupt cell membranes and potentially interfere with cellular enzymes.Acts as a direct-alkylating agent, reacting with nucleophilic groups in macromolecules like DNA and proteins, leading to cellular damage. It can also disrupt cell membrane fluidity.[2]
Applications Used as a preservative in some contexts. Also known as an off-flavor compound in wine resulting from microbial metabolism of sorbic acid.Use as a food preservative is limited by its strong, undesirable flavor and odor.[1] It is also used as a flavoring agent and a chemical intermediate.[2]

Antimicrobial Activity

Sorbic aldehyde has been demonstrated to be a more potent antimicrobial agent than its parent compound, sorbic acid, particularly against molds.[1] The α,β-unsaturated aldehyde structure is highly reactive and contributes to its broad-spectrum activity.

Sorbic Aldehyde: While specific minimum inhibitory concentration (MIC) values are not readily available in the public domain for a wide range of microorganisms, studies on other α,β-unsaturated aldehydes suggest a mechanism involving the disruption of the cell membrane and interaction with intracellular components.[3][4] The reactivity of the aldehyde group allows it to form adducts with cellular nucleophiles, such as sulfhydryl groups in proteins and amino groups in DNA.[2]

Sorbic Alcohol: Quantitative data on the antimicrobial activity of sorbic alcohol is scarce. It is recognized for its antifungal properties and is used as a preservative. However, direct comparative studies with sorbic aldehyde are lacking. The mechanism of action for unsaturated alcohols is generally believed to involve disruption of the cell membrane integrity.

Cytotoxicity

Sorbic Aldehyde (2,4-hexadienal): Experimental data indicates that sorbic aldehyde exhibits significant cytotoxicity. In a study on murine ascites sarcoma BP8 cells, 2,4-hexadienal induced:

  • 100% cytotoxicity at concentrations of 1.0 mM and 0.1 mM.

  • Nearly 50% cytotoxicity at a concentration of 0.01 mM.[2]

The mechanism of its cytotoxicity is attributed to its ability to act as a direct-alkylating agent, causing DNA damage.[2] It has also been shown to decrease the fluidity of cell membranes.[2] The International Agency for Research on Cancer (IARC) has classified 2,4-hexadienal as "possibly carcinogenic to humans" (Group 2B).[2]

Sorbic Alcohol (2,4-hexadien-1-ol): There is a lack of specific IC50 values for sorbic alcohol against various cell lines in the available literature. While it is suggested to have cytotoxic effects, particularly against tumor cells, quantitative data to support this is not readily available. The PubChem database indicates that it is harmful if swallowed and toxic in contact with skin.

Experimental Protocols

Detailed experimental protocols for the direct comparison of sorbic alcohol and sorbic aldehyde are not available in the reviewed literature. However, standardized methods for assessing antimicrobial activity and cytotoxicity can be employed.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).[5]

  • Serial Dilution of Test Compounds: Sorbic alcohol and sorbic aldehyde are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[6][7]

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).[5][6]

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5][8][9]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell viability.

  • Cell Seeding: Adherent cells are seeded into a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of sorbic alcohol or sorbic aldehyde for a specific duration (e.g., 24, 48, or 72 hours).

  • Addition of MTT: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Calculation of IC50: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Sorbic Aldehyde: Mechanism of Cytotoxicity

The cytotoxicity of α,β-unsaturated aldehydes like sorbic aldehyde is multifaceted, involving both membrane and intracellular targets.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Membrane Lipid Bilayer CellDamage Cellular Damage & Apoptosis Membrane->CellDamage Proteins Cellular Proteins (e.g., enzymes with -SH groups) Proteins->CellDamage DNA DNA DNA->CellDamage SorbicAldehyde Sorbic Aldehyde (2,4-hexadienal) SorbicAldehyde->Membrane Disrupts membrane fluidity SorbicAldehyde->Proteins Forms adducts with nucleophiles (-SH) SorbicAldehyde->DNA Forms DNA adducts (Alkylating agent)

Caption: Proposed mechanism of sorbic aldehyde cytotoxicity.

Experimental Workflow: MIC Determination

The following workflow outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of a compound.

G A Prepare standardized microbial inoculum C Inoculate each well with the microbial suspension A->C B Perform serial dilutions of sorbic alcohol & sorbic aldehyde in 96-well plate B->C D Incubate under appropriate conditions C->D E Visually assess for microbial growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination.

Conclusion

Sorbic aldehyde exhibits potent antimicrobial and cytotoxic properties, attributable to its reactive α,β-unsaturated aldehyde structure. Its mechanism of action involves direct interaction with and damage to cellular macromolecules. In contrast, while sorbic alcohol is known to possess antifungal activity, there is a significant lack of quantitative data on its biological effects. Its primary significance in the scientific literature is often related to its role as an off-flavor compound in wine.

For researchers and drug development professionals, sorbic aldehyde and its derivatives may present interesting scaffolds for the development of new antimicrobial or cytotoxic agents, provided their reactivity and potential toxicity can be appropriately modulated. Further research is critically needed to quantify the biological activities of sorbic alcohol to enable a more complete and direct comparison.

References

Quantitative Analysis of (2E,4E)-Hexa-2,4-dien-1-ol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methodologies for the quantitative analysis of (2E,4E)-Hexa-2,4-dien-1-ol, also known as sorbic alcohol, in a mixture. The selection of an appropriate analytical technique is critical for accurate and reliable quantification, which is essential in various fields, including pharmaceutical development, food science, and cosmetics. This document presents a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.

Comparison of Analytical Methodologies

The two primary chromatographic techniques suitable for the quantitative analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. The choice between these methods depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound, being a volatile alcohol, is well-suited for GC-MS analysis. This method offers high sensitivity and selectivity, providing both quantitative data and structural information for unambiguous identification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, which possesses a chromophore due to its conjugated double bonds, HPLC coupled with an ultraviolet (UV) detector is a common and effective approach.

The following table summarizes the key performance characteristics of GC-MS and HPLC for the analysis of this compound, based on typical validation data for similar unsaturated alcohols and preservatives.

Quantitative Data Summary

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.1 - 10 ng/mL0.05 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL0.15 - 5 µg/mL
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 10%< 5%
Sample Preparation Requires extraction with a volatile solvent; derivatization may be needed for improved peak shape and sensitivity. Headspace analysis is an option for volatile matrices.Requires extraction with a solvent compatible with the mobile phase (e.g., methanol, ethanol).
Analysis Time Typically longer run times due to temperature programming.Generally shorter analysis times with isocratic or gradient elution.
Selectivity High, based on both retention time and mass spectrum.Moderate to high, based on retention time and UV spectrum.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general guideline for the quantitative analysis of this compound using GC-MS. Optimization may be required based on the specific sample matrix and instrumentation.

a. Sample Preparation (General Procedure for a Liquid Mixture):

  • Pipette 1 mL of the sample mixture into a 10 mL volumetric flask.

  • Add a suitable internal standard (e.g., 1-heptanol) to the flask.

  • Dilute to the mark with a volatile solvent such as dichloromethane or hexane.

  • Vortex the solution for 1 minute to ensure homogeneity.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-300.

c. Data Analysis:

  • Quantification is performed by creating a calibration curve of the peak area ratio of this compound to the internal standard versus the concentration of the analyte.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol provides a general method for the quantitative analysis of this compound using HPLC-UV.

a. Sample Preparation (General Procedure for a Cream/Ointment Matrix):

  • Accurately weigh approximately 1 g of the sample into a 50 mL centrifuge tube.

  • Add 20 mL of ethanol or methanol.

  • Vortex for 5 minutes to disperse the sample.

  • Place in an ultrasonic bath for 15 minutes to facilitate extraction.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

b. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The water may be acidified with 0.1% phosphoric acid to improve peak shape.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 230 nm.

c. Data Analysis:

  • Quantification is achieved by constructing a calibration curve of the peak area of this compound versus its concentration.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing cluster_result Result Sample Mixture Containing This compound Extraction Extraction with Appropriate Solvent Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration GC_MS GC-MS Analysis Filtration->GC_MS HPLC HPLC-UV Analysis Filtration->HPLC Quantification Quantification via Calibration Curve GC_MS->Quantification HPLC->Quantification Final_Result Quantitative Result of This compound Quantification->Final_Result

Caption: General experimental workflow for the quantitative analysis of this compound.

metabolic_pathway SorbicAcid Sorbic Acid (2E,4E)-Hexa-2,4-dienoic acid SorbicAlcohol This compound (Sorbic Alcohol) SorbicAcid->SorbicAlcohol Reduction (Inducible Enzyme System) Hexenol trans-4-Hexenol SorbicAlcohol->Hexenol Reduction (Constitutive Enzyme)

Caption: Fungal metabolic pathway of sorbic acid to this compound.[2]

References

A Researcher's Guide to the Comparative Enzymatic Study of (2E,4E)-Hexa-2,4-dien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide outlines a comprehensive framework for a comparative investigation into the enzymatic processing of (2E,4E)-Hexa-2,4-dien-1-ol, a versatile six-carbon unsaturated alcohol. Due to a lack of specific published kinetic data for this substrate, this guide provides detailed experimental protocols and data presentation formats to enable a thorough investigation of its interactions with various enzyme systems.

This compound, also known as sorbic alcohol, is a substrate of interest due to its conjugated diene system and primary alcohol functionality.[1] Its metabolism is relevant in various biological contexts, and understanding its enzymatic conversion is crucial for applications in biotechnology and pharmacology. This guide focuses on two primary enzyme classes anticipated to metabolize this substrate: Alcohol Dehydrogenases (ADHs) and Cytochrome P450s (CYPs).

Comparative Kinetic Analysis

A critical aspect of this comparative study is the determination of the kinetic parameters—Michaelis-Menten constant (K_m_) and catalytic rate constant (k_cat_)—for each enzyme with this compound. These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

The collected quantitative data should be summarized in a clear, tabular format for straightforward comparison.

Table 1: Hypothetical Kinetic Parameters of Various Enzymes with this compound

EnzymeSource OrganismK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Alcohol Dehydrogenase 1Saccharomyces cerevisiaeData to be determinedData to be determinedData to be determined
Alcohol DehydrogenaseEquine LiverData to be determinedData to be determinedData to be determined
Cytochrome P450 2E1Human (recombinant)Data to be determinedData to be determinedData to be determined
Dihydropyrimidine DehydrogenasePseudomonas aeruginosaData to be determinedData to be determinedData to be determined

This table is a template for presenting experimentally determined data.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following are generalized protocols for key experiments that can be adapted for the specific study of this compound.

Protocol 1: Alcohol Dehydrogenase (ADH) Activity Assay

This protocol is based on the spectrophotometric measurement of NADH production at 340 nm during the oxidation of this compound to (2E,4E)-Hexa-2,4-dienal.[4]

Materials:

  • This compound substrate solution (in appropriate buffer)

  • NAD⁺ solution

  • Purified ADH enzyme (e.g., from Saccharomyces cerevisiae or equine liver)

  • Reaction buffer (e.g., 50 mM sodium pyrophosphate, pH 8.8)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare a stock solution of this compound in the reaction buffer. A series of dilutions should be made to determine the K_m_.

  • In a cuvette, combine the reaction buffer, NAD⁺ solution, and the substrate solution.

  • Incubate the mixture at a constant temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a specific amount of the ADH enzyme solution.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Repeat the assay for each substrate concentration.

  • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.

  • Calculate k_cat_ from V_max_ and the enzyme concentration.

Protocol 2: Cytochrome P450 (CYP) Activity Assay

This protocol involves incubating this compound with a CYP-containing system (e.g., human liver microsomes or recombinant CYP enzymes) and quantifying the formation of the product, likely (2E,4E)-Hexa-2,4-dienal or a hydroxylated derivative.

Materials:

  • This compound substrate solution

  • Human liver microsomes or recombinant CYP enzyme (e.g., CYP2E1)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile or methanol)

  • HPLC or GC-MS system for product analysis

Procedure:

  • Prepare a stock solution of this compound.

  • In a microcentrifuge tube, combine the reaction buffer, the NADPH regenerating system, and the CYP enzyme source.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the substrate solution.

  • Incubate for a specific time, ensuring the reaction remains in the linear range.

  • Terminate the reaction by adding the quenching solution.

  • Centrifuge to pellet the protein and collect the supernatant.

  • Analyze the supernatant by HPLC or GC-MS to quantify the product formation.

  • Perform control reactions without the NADPH regenerating system or without the enzyme.

  • Calculate the reaction velocity and determine the kinetic parameters as described for the ADH assay.

Protocol 3: HPLC Analysis of Substrate and Product

A reverse-phase HPLC method can be used to separate and quantify this compound and its aldehyde product, (2E,4E)-Hexa-2,4-dienal.[5][6]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).

Procedure:

  • Prepare standard curves for both this compound and (2E,4E)-Hexa-2,4-dienal.

  • Inject the supernatant from the quenched enzymatic reaction onto the HPLC column.

  • Elute the compounds using the specified mobile phase gradient.

  • Detect the compounds by their UV absorbance (e.g., at a wavelength determined by a UV scan of the standards).

  • Quantify the amount of substrate consumed and product formed by comparing the peak areas to the standard curves.

Visualizing Experimental Workflows and Pathways

Diagrams are invaluable for illustrating complex experimental procedures and biological pathways. The following are examples of how Graphviz (DOT language) can be used to create these visualizations.

Experimental_Workflow_ADH cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, NAD+, Substrate) mix Mix Reagents in Cuvette reagents->mix enzyme Prepare ADH Solution start_reaction Add ADH to Initiate enzyme->start_reaction incubate Incubate at Constant Temp. mix->incubate incubate->start_reaction measure Monitor Absorbance at 340 nm start_reaction->measure calc_v0 Calculate Initial Velocity (V₀) measure->calc_v0 plot Plot V₀ vs. [Substrate] calc_v0->plot fit Fit to Michaelis-Menten Equation plot->fit determine_kinetics Determine Km and kcat fit->determine_kinetics Metabolic_Pathway substrate This compound product1 (2E,4E)-Hexa-2,4-dienal substrate->product1 NAD+ to NADH enzyme1 Alcohol Dehydrogenase (ADH) product2 Further Metabolites product1->product2 NAD(P)+ to NAD(P)H enzyme2 Aldehyde Dehydrogenase (ALDH)

References

A Comparative Guide to Assessing the Isomeric Purity of (2E,4E)-Hexa-2,4-dien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of reagents and intermediates is paramount. This guide provides a comparative analysis of analytical techniques for assessing the isomeric purity of (2E,4E)-Hexa-2,4-dien-1-ol, also known as sorbic alcohol. We present supporting experimental data and detailed protocols for the most common methodologies: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This compound is a versatile building block in organic synthesis, valued for its conjugated diene system. However, the potential for contamination with other geometric isomers ((2Z,4E), (2E,4Z), and (2Z,4Z)) necessitates robust analytical methods to quantify its purity. The choice of analytical technique depends on factors such as the required accuracy, sample throughput, and the availability of instrumentation.

Comparison of Analytical Techniques

The three primary methods for assessing the isomeric purity of this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited for different analytical needs.

TechniquePrincipleAdvantagesLimitations
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase.High resolution for volatile isomers, well-established methods, commercial purity specifications often based on GC data (e.g., ≥98.5%).[1]Requires derivatization for less volatile compounds, potential for thermal degradation of analytes.
High-Performance Liquid Chromatography (HPLC) Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase.Suitable for a wide range of compounds, including less volatile and thermally sensitive molecules. Reverse-phase HPLC is a common and robust method.[2][3]May require more complex method development to achieve baseline separation of all isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei. ¹H NMR is particularly useful for differentiating isomers based on coupling constants.Provides unambiguous structural confirmation, allows for direct quantification of isomers (qNMR) without the need for individual isomer standards.Lower sensitivity compared to chromatographic methods, requires more expensive instrumentation.

Experimental Protocols and Data

Below are detailed experimental protocols and representative data for each technique.

Gas Chromatography (GC-FID)

GC is a powerful technique for separating the volatile isomers of hexa-2,4-dien-1-ol. The elution order is primarily determined by the boiling points of the isomers.

Experimental Protocol:

  • Instrument: Gas Chromatograph with Flame Ionization Detector (FID).

  • Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 200°C at 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Dilute the this compound sample in a suitable solvent such as dichloromethane or ethyl acetate.

Expected Elution Order (based on boiling points):

Workflow for GC-FID Analysis:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Dilution Dilute in Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on DB-5 Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Isomeric Purity (%) Integration->Calculation

GC-FID analysis workflow.
High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile method for the separation of hexa-2,4-dien-1-ol isomers.

Experimental Protocol:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. For example, starting with 30% acetonitrile and increasing to 70% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Expected Elution Order:

In reverse-phase HPLC, more polar compounds elute earlier. Therefore, the more polar cis-isomers are expected to have shorter retention times than the trans-isomers.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (230 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Isomeric Purity (%) Integration->Calculation

HPLC analysis workflow.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a definitive method for determining the stereochemistry of the double bonds in hexa-2,4-dien-1-ol isomers. The coupling constants (J-values) between the olefinic protons are characteristic of the cis or trans configuration.

Experimental Protocol:

  • Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Acquisition Parameters: Standard ¹H NMR acquisition parameters. For quantitative analysis (qNMR), a longer relaxation delay (e.g., 5 times the longest T1) is necessary to ensure full relaxation of all protons.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.

¹H NMR Data for this compound and its Isomers:

The key to distinguishing the isomers lies in the coupling constants of the vinyl protons. A larger coupling constant (typically 12-18 Hz) is indicative of a trans (E) double bond, while a smaller coupling constant (typically 6-12 Hz) indicates a cis (Z) double bond.

IsomerH2 (δ, m, J in Hz)H3 (δ, m, J in Hz)H4 (δ, m, J in Hz)H5 (δ, m, J in Hz)
(2E,4E) ~5.7 (dt, J ≈ 15, 6)~6.2 (dd, J ≈ 15, 10)~6.0 (dd, J ≈ 15, 10)~5.6 (dq, J ≈ 15, 7)
(2Z,4E) ~5.6 (dt, J ≈ 11, 7)~6.3 (t, J ≈ 11)~5.9 (dd, J ≈ 15, 11)~5.7 (dq, J ≈ 15, 7)
(2E,4Z) ~5.8 (dt, J ≈ 15, 6)~6.5 (dd, J ≈ 15, 11)~5.5 (t, J ≈ 11)~5.4 (dq, J ≈ 11, 7)
(2Z,4Z) ~5.5 (dt, J ≈ 11, 7)~6.2 (t, J ≈ 11)~5.4 (t, J ≈ 11)~5.3 (dq, J ≈ 11, 7)
Note: These are approximate chemical shifts (δ) and coupling constants (J). Actual values may vary slightly depending on the solvent and concentration.

Quantitative NMR (qNMR) for Purity Assessment:

By integrating the signals corresponding to specific protons of each isomer, the relative amounts can be determined. For absolute purity, an internal standard of known purity and concentration is added to the sample.

Logical Relationship for Isomer Identification by ¹H NMR:

NMR_Logic Start Acquire ¹H NMR Spectrum Analyze_J23 J(H2-H3) > 12 Hz? Start->Analyze_J23 Analyze_J45 J(H4-H5) > 12 Hz? Analyze_J23->Analyze_J45 Yes (2E) Analyze_J45_Z J(H4-H5) > 12 Hz? Analyze_J23->Analyze_J45_Z No (2Z) Isomer_2E4E (2E,4E)-Isomer Analyze_J45->Isomer_2E4E Yes (4E) Isomer_2E4Z (2E,4Z)-Isomer Analyze_J45->Isomer_2E4Z No (4Z) Isomer_2Z4E (2Z,4E)-Isomer Isomer_2Z4Z (2Z,4Z)-Isomer Analyze_J45_Z->Isomer_2Z4E Yes (4E) Analyze_J45_Z->Isomer_2Z4Z No (4Z)

References

Confirming the trans,trans Configuration of (2E,4E)-Hexa-2,4-dien-1-ol: A Comparative Spectroscopic and Chromatographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise stereochemical characterization of organic compounds is paramount. This guide provides a comprehensive comparison of analytical techniques to unequivocally confirm the trans,trans configuration of (2E,4E)-Hexa-2,4-dien-1-ol against its other geometric isomers: (2Z,4E), (2E,4Z), and (2Z,4Z)-Hexa-2,4-dien-1-ol. The methodologies and comparative data presented herein are essential for ensuring the isomeric purity of starting materials and intermediates in complex synthetic pathways.

The geometric configuration of the two conjugated double bonds in hexa-2,4-dien-1-ol significantly influences its physical properties and reactivity. Distinguishing between the cis (Z) and trans (E) isomers is crucial, and a combination of spectroscopic and chromatographic methods provides a robust analytical workflow for this purpose. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) for the unambiguous identification of the (2E,4E) isomer.

Comparative Spectroscopic and Chromatographic Data

The following tables summarize the key distinguishing features for the four geometric isomers of hexa-2,4-dien-1-ol based on ¹H NMR, IR, and UV-Vis spectroscopy, as well as their expected elution order in GC-MS.

Table 1: ¹H NMR Spectroscopy Data for Hexa-2,4-dien-1-ol Isomers (Olefinic Region)
IsomerProtonChemical Shift (δ, ppm)Coupling Constant (J, Hz)
This compound H2, H3, H4, H55.5 - 6.5J_H2-H3 ≈ 15 (trans) , J_H4-H5 ≈ 15 (trans)
(2Z,4E)-Hexa-2,4-dien-1-olH2, H3, H4, H55.5 - 6.5J_H2-H3 ≈ 10 (cis), J_H4-H5 ≈ 15 (trans)
(2E,4Z)-Hexa-2,4-dien-1-olH2, H3, H4, H55.5 - 6.5J_H2-H3 ≈ 15 (trans), J_H4-H5 ≈ 10 (cis)
(2Z,4Z)-Hexa-2,4-dien-1-olH2, H3, H4, H55.5 - 6.5J_H2-H3 ≈ 10 (cis), J_H4-H5 ≈ 10 (cis)

Note: The most critical diagnostic feature is the coupling constant (J) between the vinylic protons. A larger coupling constant (typically 12-18 Hz) is indicative of a trans configuration, while a smaller coupling constant (typically 6-12 Hz) suggests a cis configuration.[1][2]

Table 2: Infrared (IR) Spectroscopy Data for Hexa-2,4-dien-1-ol Isomers
IsomerO-H Stretch (cm⁻¹)C=C Stretch (cm⁻¹)=C-H Out-of-Plane Bend (cm⁻¹)
This compound ~3300 (broad)~1670, ~1650~965 (strong, characteristic of trans C=C)
(2Z,4E)-Hexa-2,4-dien-1-ol~3300 (broad)~1670, ~1650~965 (trans), ~730 (cis)
(2E,4Z)-Hexa-2,4-dien-1-ol~3300 (broad)~1670, ~1650~965 (trans), ~730 (cis)
(2Z,4Z)-Hexa-2,4-dien-1-ol~3300 (broad)~1670, ~1650~730 (strong, characteristic of cis C=C)

Note: The out-of-plane =C-H bending vibration is highly diagnostic. A strong absorption band around 965 cm⁻¹ is a hallmark of a trans-disubstituted alkene, while a band around 730 cm⁻¹ is characteristic of a cis-disubstituted alkene.[3][4]

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for Hexa-2,4-dien-1-ol Isomers
Isomerλ_max (nm)Relative Extinction Coefficient (ε)
This compound ~230 Highest
(2Z,4E) / (2E,4Z)-Hexa-2,4-dien-1-ol< ~230Lower
(2Z,4Z)-Hexa-2,4-dien-1-ol< ~230Lowest

Note: The trans,trans isomer, being the most planar and having the most effective conjugation, will absorb light at the longest wavelength (highest λ_max) and with the greatest intensity (highest molar absorptivity).[5]

Table 4: Gas Chromatography-Mass Spectrometry (GC-MS) Data for Hexa-2,4-dien-1-ol Isomers
IsomerExpected Elution OrderKey Mass Spectral Fragments (m/z)
This compound Last to elute 98 (M+), 83, 67, 55, 41, 39
(2Z,4E) / (2E,4Z)-Hexa-2,4-dien-1-olIntermediate98 (M+), 83, 67, 55, 41, 39
(2Z,4Z)-Hexa-2,4-dien-1-olFirst to elute98 (M+), 83, 67, 55, 41, 39

Note: While mass spectrometry will not distinguish between geometric isomers as they have the same mass, gas chromatography separates them based on their boiling points and polarity. Generally, trans isomers have higher boiling points and will have longer retention times than their cis counterparts on a standard non-polar GC column.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to facilitate the replication of these confirmatory experiments.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the hexa-2,4-dien-1-ol isomer in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for optimal resolution.

    • Nucleus: ¹H.

    • Number of Scans: 16 or more to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Pulse Angle: 30-45 degrees.

  • Data Analysis: Process the raw data with Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons. Measure the coupling constants (J-values) of the olefinic protons to determine the stereochemistry of the double bonds.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small drop of the neat liquid hexa-2,4-dien-1-ol isomer directly onto the ATR crystal. If the sample is a solid, a small amount of the solid is placed on the crystal and pressure is applied to ensure good contact.

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer equipped with a single-reflection ATR accessory.

    • Spectral Range: 4000 - 650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands for the O-H stretch, C=C stretch, and the diagnostic out-of-plane =C-H bending vibrations to confirm the presence of the alcohol and determine the stereochemistry of the double bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the hexa-2,4-dien-1-ol isomer in a UV-transparent solvent such as ethanol or hexane. A typical concentration is in the range of 1-10 mg/L.

  • Instrument Parameters:

    • Spectrophotometer: Dual-beam UV-Vis spectrophotometer.

    • Wavelength Range: 200 - 400 nm.

    • Blank: Use the pure solvent as a blank.

  • Data Analysis: Record the absorbance spectrum and identify the wavelength of maximum absorbance (λ_max). Compare the λ_max values of the different isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the hexa-2,4-dien-1-ol isomer in a volatile solvent such as dichloromethane or ethyl acetate (e.g., 100 ppm).

  • Instrument Parameters:

    • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-350.

  • Data Analysis: Compare the retention times of the different isomers. Analyze the mass spectrum of the peak corresponding to hexa-2,4-dien-1-ol to confirm its molecular weight and fragmentation pattern.

Logical Workflow for Stereochemical Confirmation

The following diagram illustrates a logical workflow for the comprehensive confirmation of the this compound configuration.

G Workflow for Stereochemical Confirmation of this compound cluster_sample Sample Analysis cluster_techniques Analytical Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample Hexa-2,4-dien-1-ol Isomer Mixture NMR ¹H NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV GCMS GC-MS Analysis Sample->GCMS J_Coupling Coupling Constants (J) NMR->J_Coupling OOP_Bend Out-of-Plane Bending IR->OOP_Bend Lambda_Max λmax and ε UV->Lambda_Max Retention_Time Retention Time GCMS->Retention_Time Confirmation Confirm (2E,4E) Configuration J_Coupling->Confirmation J ≈ 15 Hz for both double bonds OOP_Bend->Confirmation Strong band at ~965 cm⁻¹ Lambda_Max->Confirmation Longest λmax, Highest ε Retention_Time->Confirmation Longest Retention Time

References

A Comparative Guide to (2E,4E)-Hexa-2,4-dien-1-ol: Physicochemical Properties, Spectroscopic Analysis, and Functional Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data for (2E,4E)-Hexa-2,4-dien-1-ol, cross-referencing its PubChem entry with available data for its isomers and a key alternative, Sorbic Acid. This document is intended to serve as a valuable resource for researchers in organic synthesis, flavor chemistry, and materials science, offering a consolidated view of its properties and analytical characterization.

Physicochemical Properties

This compound, also known as sorbyl alcohol, is a volatile organic compound with a characteristic floral or fruity aroma.[1] Its physicochemical properties are crucial for its application and handling. A comparison with its geometric isomers and the structurally related Sorbic Acid is presented below.

PropertyThis compound(2E,4Z)-Hexa-2,4-dien-1-ol(2Z,4Z)-Hexa-2,4-dien-1-olSorbic Acid ((2E,4E)-Hexa-2,4-dienoic acid)
Molecular Formula C₆H₁₀O[1]C₆H₁₀OC₆H₁₀O[2]C₆H₈O₂[3]
Molecular Weight 98.14 g/mol [1]98.14 g/mol 98.14 g/mol [2]112.13 g/mol [3]
CAS Number 17102-64-6[4]53384-66-0[5]12292647 (CID)[2]110-44-1[3]
Melting Point 28-33 °C[4][6]--133-135 °C[7]
Boiling Point 80 °C at 12 mmHg[4][6]--228 °C (sublimes)[3]
Density 0.871 g/mL at 25 °C[4]--1.204 g/cm³[3]
Refractive Index 1.500 at 20 °C[8]---
Solubility in Water Slightly miscible[4]--1.6 g/L at 20 °C[3]
Appearance Colorless to light yellow liquid or solid[4][9]--White crystalline powder[7]
Odor Fresh, green, herbal, pineapple-like[4][9]--Faint, characteristic odor[7]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. Below is a summary of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H5.6-6.2m-Olefinic protons
¹H4.1-4.3d--CH₂OH
¹H1.7-1.8d--CH₃
¹³C125-140--Olefinic carbons
¹³C63-65---CH₂OH
¹³C18-20---CH₃

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3200-3500Strong, BroadO-H stretch (alcohol)
2850-3000MediumC-H stretch (alkane)
1650-1680MediumC=C stretch (conjugated diene)
965-985StrongC-H bend (trans C=C)
1000-1100MediumC-O stretch (primary alcohol)
Mass Spectrometry (MS)
m/zRelative IntensityAssignment
98Moderate[M]⁺ (Molecular ion)
83High[M-CH₃]⁺
67High[C₅H₇]⁺
41High[C₃H₅]⁺

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings.

Gas Chromatography-Mass Spectrometry (GC-MS)

A representative GC-MS protocol for the analysis of this compound is as follows:

  • Instrument : Agilent 7890A GC coupled to a 5975C MS detector.

  • Column : HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature : 250 °C.

  • Injection Volume : 1 µL (splitless injection).

  • Oven Temperature Program : Initial temperature of 50 °C held for 2 min, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 min.

  • MS Transfer Line Temperature : 280 °C.

  • Ion Source Temperature : 230 °C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Mass Range : m/z 35-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining ¹H and ¹³C NMR spectra is outlined below:

  • Instrument : Bruker Avance III 400 MHz spectrometer.

  • Solvent : Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration : Approximately 10 mg of the sample dissolved in 0.5 mL of solvent.

  • ¹H NMR Parameters : 16 scans, pulse width of 30 degrees, relaxation delay of 1 s.

  • ¹³C NMR Parameters : 1024 scans, pulse width of 30 degrees, relaxation delay of 2 s.

  • Reference : Tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy

A typical protocol for acquiring an FT-IR spectrum:

  • Instrument : PerkinElmer Spectrum Two FT-IR spectrometer.

  • Method : Attenuated Total Reflectance (ATR) or as a thin film on a KBr plate.

  • Spectral Range : 4000-400 cm⁻¹.

  • Resolution : 4 cm⁻¹.

  • Number of Scans : 16.

Comparison with Alternatives

This compound is primarily used as a flavoring and fragrance agent.[4] A key alternative in the food industry is Sorbic Acid, which is valued for its antimicrobial properties.[3]

FeatureThis compoundSorbic Acid
Primary Function Flavoring and Fragrance Agent[4]Food Preservative (Antimicrobial)[3]
Odor Profile Fruity, green, pineapple-like[9]Faint, characteristic[7]
Antimicrobial Activity Limited data availableEffective against molds and yeasts[10][11]
Applications Beverages, baked goods, confectionery[9]Wine, cheese, baked goods, juices[12]

Experimental and Logical Workflow Diagrams

To visualize the process of data cross-referencing and the logical relationship of the compared compounds, the following diagrams are provided.

experimental_workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing and Analysis cluster_output Output PubChem PubChem Data_Extraction Data_Extraction PubChem->Data_Extraction Scientific_Literature Scientific_Literature Scientific_Literature->Data_Extraction Supplier_Databases Supplier_Databases Supplier_Databases->Data_Extraction Data_Tabulation Data_Tabulation Data_Extraction->Data_Tabulation Comparative_Analysis Comparative_Analysis Data_Tabulation->Comparative_Analysis Comparison_Guide Comparison_Guide Comparative_Analysis->Comparison_Guide

Caption: Experimental workflow for data cross-referencing.

compound_relationships Hexadienol_Isomers This compound and its geometric isomers Structural_Relationship Structural Relationship (Same carbon backbone) Hexadienol_Isomers->Structural_Relationship Functional_Difference Functional Difference (Alcohol vs. Carboxylic Acid) Hexadienol_Isomers->Functional_Difference Sorbic_Acid Sorbic Acid ((2E,4E)-Hexa-2,4-dienoic acid) Sorbic_Acid->Structural_Relationship Sorbic_Acid->Functional_Difference

Caption: Logical relationship between the compared compounds.

References

Safety Operating Guide

Safe Disposal of (2E,4E)-Hexa-2,4-dien-1-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(2E,4E)-Hexa-2,4-dien-1-ol , also known as sorbic alcohol, requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and environmental protection. This guide provides detailed procedures for the proper disposal of this compound, in line with established safety standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a toxic and combustible solid.[1][2][3]

Key Safety Measures:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2][4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[4][5]

    • Hand Protection: Use nitrile rubber gloves.[2] Ensure to inspect gloves for any tears or perforations before use and employ proper glove removal technique to avoid skin contact.[2]

    • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][4]

  • Ignition Sources: Keep the compound away from open flames, sparks, and hot surfaces as it is combustible and may form explosive mixtures with air upon intense heating.[1][6]

  • Spill Management: In the event of a spill, immediately clean the area using dry clean-up procedures to avoid generating dust.[1] Collect the spilled material and place it in a suitable, labeled container for waste disposal.[1] Prevent the spillage from entering drains or water courses.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 17102-64-6[1]
Molecular Formula C₆H₁₀O[1]
Melting Point/Range 27 - 33 °C[3]
Boiling Point 80 °C at 16 hPa[3]
Transport Hazard Class 6.1 (Toxic)[2]
Packaging Group III[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical and must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain.[7]

1. Waste Collection and Segregation:

  • Collect surplus and non-recyclable this compound in a designated, properly labeled hazardous waste container.[1] The container should be kept tightly closed in a dry, cool, and well-ventilated area.[2][4]

  • Do not mix with other types of waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) department. Incompatible materials include strong oxidizing agents, acid anhydrides, and acid chlorides.[5]

2. Treatment and Final Disposal:

  • The recommended disposal method is to offer the waste to a licensed disposal company.[2]

  • A common practice for this type of organic waste is to dissolve or mix the material with a combustible solvent and then burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][3]

3. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, paper towels, or spill absorbents, must also be treated as hazardous waste.[7]

  • These contaminated solids should be sealed in labeled drums or double-bagged in clear poly lab bags for disposal.[1][7]

  • Contaminated packaging should be disposed of in the same manner as the unused product.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Have this compound for Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation collect_waste Collect Waste Chemical in a Designated, Labeled Container ventilation->collect_waste collect_contaminated Collect Contaminated Materials (Gloves, Liners, etc.) Separately ventilation->collect_contaminated drain_disposal DO NOT Dispose Down the Drain ventilation->drain_disposal storage Store Tightly Closed in a Cool, Dry, Ventilated Area Away from Incompatibles collect_waste->storage collect_contaminated->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Company storage->contact_ehs incineration Professional Disposal: Incineration with a Combustible Solvent contact_ehs->incineration end End: Proper Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (2E,4E)-Hexa-2,4-dien-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of (2E,4E)-Hexa-2,4-dien-1-ol (also known as sorbic alcohol, CAS No. 17102-64-6). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against the hazards associated with this compound, which include being harmful if swallowed, toxic in contact with skin, causing skin irritation, and risk of serious eye damage.[1][2] The following table summarizes the required PPE for handling this chemical.

Protection Type Specification Standard
Eye and Face Safety glasses with side shields or chemical goggles. A face shield is required when there is a risk of splashing.NIOSH (US) or EN 166 (EU)[3]
Skin (Gloves) Nitrile rubber gloves are recommended for full contact.[3]Regulation (EU) 2016/425 and the standard EN 374[3]
Minimum Layer Thickness: 0.4 mm[3]
Breakthrough Time: 480 minutes[3]
Skin (Body) Protective clothing.[1][2] A lab coat is the minimum requirement. For larger quantities or where splashing is likely, chemical-resistant coveralls are recommended.
Respiratory For nuisance-level dust exposure, a dust mask is appropriate. In case of insufficient ventilation or the formation of aerosols, a respirator with a suitable cartridge is necessary.[4]NIOSH (US) or CEN (EU) approved[2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

2.1. Pre-Operational Checks

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Check Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Inspect PPE: Before each use, inspect all PPE for signs of degradation or damage.[3] Dispose of and replace any compromised items immediately.

  • Review Safety Data Sheet (SDS): Always have the most current SDS available and review it before starting any new procedure.

2.2. Handling Procedure

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Weighing and Transfer: Handle the solid chemical carefully to avoid creating dust.[3] Use a spatula for transfers. If the substance is a liquid, use appropriate glassware and a funnel for transfers to minimize splashing.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Labeling: Clearly label all containers with the chemical name, concentration, and hazard symbols.

2.3. Post-Handling Procedure

  • Decontamination: Wipe down the work area with an appropriate solvent and then soap and water.

  • Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]

  • Storage: Store this compound in a cool, dry, and well-ventilated place, away from light and incompatible materials.[3] Keep the container tightly closed.[3]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation and Collection

  • Chemical Waste: Collect all surplus and non-recyclable this compound in a designated, labeled, and sealed waste container.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in a separate, clearly marked container.[3]

  • Empty Containers: Dispose of empty containers as unused product unless they have been triple-rinsed with a suitable solvent.[3] The rinsate should be collected as hazardous waste.

3.2. Disposal Method

  • All waste containing this compound must be disposed of through a licensed disposal company.[3]

  • The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Do not dispose of this chemical down the drain.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[3]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the safety data sheet to the doctor.[2]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection.[3] Sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[3] Clean the spill area thoroughly.

Workflow Diagrams

The following diagrams illustrate the key processes for handling and disposal of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Inspect PPE prep_sds->prep_ppe prep_equip Verify Emergency Equipment prep_ppe->prep_equip don_ppe Don PPE prep_equip->don_ppe handle_chem Weigh & Transfer don_ppe->handle_chem post_handle Decontaminate & Store handle_chem->post_handle segregate_waste Segregate Waste post_handle->segregate_waste dispose_waste Dispose via Licensed Vendor segregate_waste->dispose_waste

Caption: Workflow for Handling this compound.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe contain Contain Spill don_ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate

Caption: Emergency Spill Response Workflow.

References

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